Etravirine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181412 | |
| Record name | Etravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269055-15-4 | |
| Record name | Etravirine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etravirine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etravirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETRAVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C50HW4FO1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etravirine's Mechanism of Action Against HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant advancement in the management of HIV-1 infection, particularly in treatment-experienced patients with resistance to first-generation NNRTIs. Its unique mechanism of action, characterized by molecular flexibility and a high genetic barrier to resistance, allows it to maintain potent inhibitory activity against a wide spectrum of NNRTI-resistant viral strains. This technical guide provides an in-depth exploration of the molecular interactions, inhibitory kinetics, and resistance profiles associated with this compound's activity against HIV-1 reverse transcriptase (RT). Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis.
Introduction
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] This pivotal role makes it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the RT, distinct from the active site.[2] This binding induces conformational changes that disrupt the enzyme's catalytic function.[3] However, the clinical utility of first-generation NNRTIs, such as nevirapine and efavirenz, has been limited by the rapid emergence of drug-resistant mutations.[4]
This compound, a diarylpyrimidine (DAPY) derivative, was specifically designed to overcome these limitations.[3] Its remarkable efficacy against NNRTI-resistant HIV-1 strains is attributed to its unique structural flexibility, allowing it to adapt its conformation within the NNRTI binding pocket, even in the presence of mutations that confer resistance to other drugs in its class.[5][6]
Mechanism of Action: Allosteric Inhibition with a Twist of Flexibility
This compound functions as a non-competitive inhibitor of HIV-1 RT.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site, this compound binds to a distinct, allosteric hydrophobic pocket located approximately 10 Å from the catalytic site.[7] This binding event induces a conformational change in the enzyme, distorting the structure of the dNTP binding site and the "thumb" and "finger" subdomains, which are crucial for the proper positioning of the nucleic acid template and primer.[8] This allosteric modulation ultimately blocks both RNA-dependent and DNA-dependent DNA polymerase activities of the enzyme, thereby halting viral replication.[9][10]
The key to this compound's potency against resistant strains lies in its molecular flexibility. The molecule possesses torsional freedom around its central pyrimidine ring, allowing it to adopt a "U" or "horseshoe" conformation within the binding pocket.[11] This adaptability, often described as "wiggling" and "jiggling," enables this compound to reposition itself and maintain crucial interactions with the binding pocket residues even when mutations have altered the pocket's shape and volume.[11]
Quantitative Analysis of Inhibitory Activity
The potency of this compound against wild-type and mutant HIV-1 strains is quantified using several key parameters:
-
EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50% in cell-based assays.
-
IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits the enzymatic activity of purified reverse transcriptase by 50%.
-
Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme.
The following tables summarize the inhibitory activity of this compound against wild-type HIV-1 and various NNRTI-resistant mutants.
Table 1: Inhibitory Activity of this compound against Wild-Type HIV-1
| Parameter | Value | Reference |
| EC50 | 0.9 - 5.5 nM | [12] |
| IC50 | 6.65 µg/mL | [11] |
| Ki | 8 nM | [1] |
Table 2: Fold Change in this compound EC50 for Key NNRTI Resistance Mutations
| Mutation | Fold Change in EC50 vs. Wild-Type | Reference |
| L100I | ~10 (in combination with K103N) | [12] |
| K101E | Minor | [12] |
| K101P | Significant | [12] |
| K103N | No significant change | [12] |
| V106I | Minor | [12] |
| V179D | Minor | [12] |
| V179F | Higher genetic barrier in subtype CRF02_AG | [9] |
| Y181C | 3.9 - 5 | [12] |
| Y181I | 17.4 | |
| Y181V | 12.5 | [12] |
| Y188L | ~5 | |
| G190A/S | No significant change | |
| F227C | >10 | |
| M230L | Significant | [12] |
The Genetic Barrier to Resistance
A key advantage of this compound is its high genetic barrier to the development of clinically significant resistance.[5] Unlike first-generation NNRTIs, where a single point mutation can lead to high-level resistance, the development of resistance to this compound typically requires the accumulation of multiple mutations.[5][11] This is because of this compound's ability to tolerate single mutations in the binding pocket.
The genetic barrier can be conceptualized as the number of specific nucleotide changes required to generate amino acid substitutions that confer resistance. A higher genetic barrier implies a more complex and less probable evolutionary pathway for the virus to escape the drug's inhibitory effects. For this compound, it is generally accepted that at least two to three specific NNRTI resistance-associated mutations (RAMs) are necessary to cause a significant reduction in susceptibility.[13][14]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the IC50 of this compound against purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A)•oligo(dT)12-18 template-primer
-
[methyl-3H]-Thymidine 5'-triphosphate (3H-dTTP)
-
Unlabeled dTTP
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.3), 8 mM MgCl2, 10 mM DTT
-
Bovine Serum Albumin (BSA)
-
This compound stock solution (in DMSO)
-
10% and 1% cold perchloric acid
-
Scintillation fluid and vials
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT)12-18, BSA, and a mix of unlabeled dTTP and 3H-dTTP.
-
Add the diluted this compound or DMSO (for control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding cold 10% perchloric acid.
-
Filter the reaction mixture through glass fiber filters to capture the acid-insoluble radiolabeled DNA.
-
Wash the filters with cold 1% perchloric acid.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[15][16]
Cell-Based Antiviral Assay (MT-4 Cells)
This protocol outlines a method for determining the EC50 of this compound in a cell-based assay.
Materials:
-
MT-4 cells (human T-cell line)
-
HIV-1 laboratory strain (e.g., IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
This compound stock solution (in DMSO)
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or MTT assay for cell viability)
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for 4-5 days.[17]
-
Quantify the extent of viral replication by measuring the amount of p24 antigen in the culture supernatant using an ELISA kit or by assessing cell viability using the MTT assay, which measures the cytopathic effect of the virus.[18][19]
-
Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the EC50 value.
Crystallization of this compound with HIV-1 RT
Obtaining high-resolution crystal structures of this compound in complex with HIV-1 RT is crucial for understanding its binding mode and the structural basis of its activity against resistant mutants.
General Protocol:
-
Protein Expression and Purification: Express and purify recombinant wild-type or mutant HIV-1 RT.
-
Complex Formation: Incubate the purified RT with a molar excess of this compound (dissolved in a suitable solvent like DMSO).
-
Crystallization Screening: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the this compound-RT complex. The Protein Data Bank (PDB) contains several structures of this compound bound to HIV-1 RT, such as 3MEC and 3MED.[20][21]
Conclusion
This compound's mechanism of action against HIV-1 reverse transcriptase is a compelling example of rational drug design. Its unique molecular flexibility allows it to effectively inhibit a broad range of NNRTI-resistant viral strains, a feat not achieved by its predecessors. The high genetic barrier to resistance further enhances its clinical durability. A thorough understanding of its inhibitory kinetics, binding interactions, and resistance pathways, as detailed in this guide, is essential for its optimal clinical use and for the development of the next generation of NNRTIs. The provided experimental protocols serve as a foundation for further research into the intricate interactions between this compound and its viral target.
References
- 1. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Chemical characteristics, mechanism of action and antiviral activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. [this compound: genetic barrier and resistance development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Archived HIV-1 DNA resistance mutations to rilpivirine and this compound in successfully treated HIV-1-infected individuals pre-exposed to efavirenz or nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Evaluation of Non-nucleoside Inhibitors with Improved Potency and Solubility That Target HIV Reverse Transcriptase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of this compound cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic barrier to the development of resistance to rilpivirine and this compound between HIV-1 subtypes CRF02_AG and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. hivdb.stanford.edu [hivdb.stanford.edu]
- 15. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. Identification of the nucleotide binding site of HIV-1 reverse transcriptase using dTTP as a photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rcsb.org [rcsb.org]
Etravirine: An In-Depth Guide to In Vivo Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] It is specifically indicated for treatment-experienced adult and pediatric patients (aged 2 years and older) with evidence of viral replication and HIV-1 strains resistant to other NNRTIs.[3][4] this compound's unique molecular structure, characterized by its flexibility, allows it to bind to the reverse transcriptase enzyme even in the presence of mutations that confer resistance to first-generation NNRTIs, such as K103N and Y181C.[5][6][7] This gives it a higher genetic barrier to resistance.[1][8] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and visual representations of its metabolic and interactive pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in healthy volunteers and HIV-infected individuals.[1] The recommended dosage for adults is 200 mg taken twice daily.[1][9]
Absorption
Following oral administration, this compound is absorbed, reaching maximum plasma concentrations (Cmax) within 2.5 to 5 hours.[1][10] A crucial factor influencing its absorption is the presence of food. Administration under fasting conditions can result in a nearly 50% decrease in systemic exposure (AUC) compared to administration after a meal.[10][11] The type of meal, ranging from standard to high-fat, does not significantly alter its bioavailability.[1][11] The absolute oral bioavailability of this compound has not been determined due to the absence of an intravenous formulation.[9]
Distribution
This compound is highly bound to plasma proteins, approximately 99.9%.[1][8] In vitro, it binds primarily to albumin (99.6%) and alpha-1-acid glycoprotein (97.7% to 99.02%).[1][10] The blood-to-plasma ratio for this compound is 0.7.[1] While total concentrations in the cerebrospinal fluid (CSF) of adults with HIV have been found to be above the in vitro 50% inhibitory concentration (IC50), the unbound fraction in the CSF does not typically reach the IC50.[1] However, concentrations in cervicovaginal fluid have been reported to be higher than in blood plasma.[1]
Metabolism
This compound is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) isoenzymes CYP3A4, CYP2C9, and CYP2C19.[1][8][10] The primary metabolic pathway is oxidation, leading to the formation of monomethyl- and di-methylhydroxylated metabolites, which are subsequently glucuronidated.[1][8] These major metabolites are over 90% less active against reverse transcriptase than the parent drug.[1]
Excretion
The elimination of this compound and its metabolites occurs predominantly through the feces.[10][12] Following a radiolabeled dose, approximately 93.7% of the dose was recovered in the feces, with 81.2% to 86.4% being unchanged drug.[10] A very small fraction, about 1.2%, is eliminated in the urine.[10][11] The terminal elimination half-life of this compound is approximately 30 to 40 hours.[8][9] Due to minimal renal elimination, no dosage adjustments are necessary for patients with renal impairment.[8]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | 200 mg once daily | 400 mg once daily |
| Cmax (ng/mL) | 42-44% higher than twice-daily | - |
| Cmin (ng/mL) | 25-26% lower than twice-daily | - |
| AUC (ng·h/mL) | Similar to twice-daily | Dose-proportional |
| Tmax (h) | 2.5 - 5 | 2.5 - 5 |
| t½ (h) | ~41 | ~41 |
Source: Data compiled from clinical trials in healthy volunteers.[1]
Table 2: Steady-State Pharmacokinetic Parameters of this compound (200 mg twice daily) in HIV-Positive Adults (DUET-1 & DUET-2 Trials)
| Parameter | Mean (Standard Deviation) |
| AUC0-12h (ng·h/mL) | 5506 (4710) |
| Cmin (ng/mL) | 393 (391) |
Source: Pooled data from 575 participants in the DUET-1 and DUET-2 trials.[1]
Table 3: this compound Pharmacokinetics in Different Dosing Regimens (SENSE Trial)
| Trial / Dosing Regimen | AUC24h (ng·h/mL) (Median, IQR) | C0h (ng/mL) (Median, IQR) |
| SENSE (400 mg QD) | 12,447 (8,261–15,652) | 330 (188–472) |
| DUET (200 mg BD) | 9,044 (916–119,680) | 298 (2–4,852) |
Source: SENSE trial data in treatment-naive patients compared to historical data from the DUET trials.[13][14]
Pharmacodynamics
The pharmacodynamic properties of this compound are primarily characterized by its potent antiviral activity against HIV-1, including strains with NNRTI resistance mutations, and its relationship with virological response.
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[5] It binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that distorts the enzyme's structure and inhibits its DNA polymerase activity.[5] This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[10][12] The diarylpyrimidine (DAPY) structure of this compound provides it with torsional flexibility, allowing it to adapt to conformational changes in the binding pocket caused by resistance mutations.[5][6]
Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcriptase.
Virological Response and Resistance
Clinical trials have demonstrated the efficacy of this compound in treatment-experienced patients. In the pooled analysis of the DUET-1 and DUET-2 trials, a significantly higher proportion of patients receiving this compound with an optimized background regimen achieved a viral load of less than 50 copies/mL at week 24 compared to the placebo group (59% vs. 41%).[15]
The development of resistance to this compound typically requires the accumulation of multiple NNRTI resistance mutations.[1] While single mutations like K103N and G190S/A do not significantly impact its activity, the presence of mutations such as L100I, K101E/H/P, and Y181C/I/V can reduce its effectiveness.[1] A baseline viral genotype with three or more of the following mutations has been associated with a decreased virological response to this compound: V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, and G190A/S.[16]
Drug-Drug Interactions
This compound has a significant potential for drug-drug interactions due to its role as a substrate, inducer, and inhibitor of CYP450 enzymes.[1][2] It is a substrate of CYP3A4, CYP2C9, and CYP2C19.[3] It also acts as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19.[8][17] Additionally, it is a weak inhibitor of P-glycoprotein.[8][18] These interactions can lead to either a loss of therapeutic effect or an increase in adverse reactions of this compound or co-administered drugs.[3]
Table 4: Clinically Significant Drug Interactions with this compound
| Co-administered Drug Class | Co-administered Drug | Effect on this compound Concentration | Effect on Co-administered Drug Concentration | Clinical Recommendation |
| Antiretrovirals | Protease Inhibitors (unboosted) | Decreased | Variable | Co-administration not recommended |
| Atazanavir/ritonavir | - | Decreased Atazanavir | Co-administration not recommended | |
| Fosamprenavir/ritonavir | - | Decreased Amprenavir | Co-administration not recommended | |
| Tipranavir/ritonavir | - | Decreased Tipranavir | Co-administration not recommended | |
| Dolutegravir | - | Significantly Decreased | Use only with atazanavir/r, darunavir/r, or lopinavir/r | |
| Anticonvulsants | Carbamazepine, Phenobarbital, Phenytoin | Decreased | - | Co-administration not recommended |
| Antimycobacterials | Rifampin, Rifapentine | Decreased | - | Co-administration not recommended |
| Herbal Products | St. John's wort | Decreased | - | Co-administration not recommended |
| HCV Antivirals | Ombitasvir/Paritaprevir/Ritonavir & Dasabuvir | - | Increased Paritaprevir | Co-administration contraindicated |
Source: Compiled from prescribing information and drug interaction studies.[3][4][7][19]
Caption: Overview of this compound's metabolic pathways and drug interaction potential.
Key Experimental Protocols
Pharmacokinetic Analysis in Clinical Trials (e.g., DUET, SENSE)
Objective: To determine the pharmacokinetic parameters of this compound in HIV-infected patients.
Methodology:
-
Study Design: Phase III, randomized, double-blind, placebo-controlled trials (DUET) or double-blind, randomized trial (SENSE).[14][15]
-
Dosing: Patients received this compound (e.g., 200 mg twice daily or 400 mg once daily) with food, in combination with an optimized background regimen.[14][15]
-
Blood Sampling: Sparse blood samples for pharmacokinetic analysis were collected at predefined time points during study visits (e.g., pre-dose and at various times post-dose).[14]
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20]
-
Pharmacokinetic Modeling: A population pharmacokinetic model was used to estimate individual pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and trough concentration (Cmin).[14]
-
Statistical Analysis: Relationships between pharmacokinetic parameters and efficacy (virological response) and safety outcomes were evaluated.
In Vitro Metabolism Studies
Objective: To identify the CYP450 isoenzymes responsible for this compound metabolism.
Methodology:
-
Incubation: this compound was incubated with human liver microsomes (HLMs) or cDNA-expressed recombinant human CYP isoenzymes (e.g., CYP3A4, CYP2C9, CYP2C19).[21]
-
Metabolite Identification: The formation of this compound metabolites was monitored over time using LC-MS/MS.[21]
-
Chemical Inhibition: Specific chemical inhibitors of CYP isoenzymes were used in incubations with HLMs to determine the contribution of each enzyme to this compound metabolism.[21]
-
Kinetic Analysis: Enzyme kinetics (e.g., Michaelis-Menten) were determined for the formation of major metabolites by the primary metabolizing enzymes.[21]
Caption: Generalized workflow for pharmacokinetic and pharmacodynamic assessment in clinical trials.
Conclusion
This compound remains a valuable therapeutic option for treatment-experienced individuals with HIV-1, particularly in the context of NNRTI resistance. Its pharmacokinetic profile is well-characterized, with key considerations being the necessity of administration with food and its extensive hepatic metabolism leading to a high potential for drug-drug interactions. The pharmacodynamics of this compound are defined by its potent, flexible binding to HIV-1 reverse transcriptase, providing a high genetic barrier to resistance. A thorough understanding of its in vivo pharmacokinetic and pharmacodynamic properties, as detailed in this guide, is essential for its safe and effective use in clinical practice and for guiding further drug development efforts.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. [Chemical characteristics, mechanism of action and antiviral activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. drugs.com [drugs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacokinetics of this compound with once-daily and twice-daily dosing | HIV i-Base [i-base.info]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacokinetics and pharmacodynamics of the non-nucleoside reverse-transcriptase inhibitor this compound in treatment-experienced HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (ETR) | Johns Hopkins HIV Guide [hopkinsguides.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic interactions between this compound and non-antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound (Intelence) | aidsmap [aidsmap.com]
- 20. A pharmacokinetic study of this compound (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biotransformation of the Antiretroviral Drug this compound: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Etravirine Against Wild-Type and Mutant HIV-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), against both wild-type and mutant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the quantitative measures of this compound's potency, the experimental protocols used for its evaluation, and the genetic determinants of resistance.
Introduction
This compound is a diarylpyrimidine (DAPY) derivative that exhibits potent antiviral activity against HIV-1 by binding non-competitively to a hydrophobic pocket in the p66 subunit of the reverse transcriptase (RT) enzyme.[1] This allosteric binding induces a conformational change that disrupts the catalytic site and inhibits both RNA- and DNA-dependent DNA polymerase activity.[2][3] A key feature of this compound is its molecular flexibility, allowing it to bind to the RT enzyme in multiple conformations. This adaptability enables it to maintain activity against many HIV-1 strains that have developed resistance to first-generation NNRTIs, such as efavirenz and nevirapine.[4] The development of significant resistance to this compound typically requires the accumulation of multiple resistance-associated mutations (RAMs).[5][6]
Quantitative In Vitro Activity of this compound
The in vitro potency of this compound is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%. The change in susceptibility of mutant viruses compared to a wild-type reference strain is expressed as a fold change (FC) in EC50 or IC50.
Activity Against Wild-Type HIV-1
This compound demonstrates potent activity against a broad range of wild-type HIV-1 isolates. In acutely infected T-cell lines, the median EC50 value for this compound against wild-type HIV-1 is approximately 0.9 to 5.5 nM.[7]
Table 1: In Vitro Activity of this compound against Wild-Type HIV-1
| Cell Line | HIV-1 Strain | EC50 / IC50 (nM) | Reference |
| T-cell lines | Laboratory strains & clinical isolates | 0.9 - 5.5 | [7] |
| PBMCs and Macrophages | Wild-type HIV-1 | 1.4 - 4.8 | [4] |
Activity Against NNRTI-Resistant HIV-1
This compound maintains significant activity against many HIV-1 strains harboring single or multiple NNRTI RAMs. However, the accumulation of specific mutations can lead to reduced susceptibility. The following tables summarize the in vitro activity of this compound against various NNRTI-resistant HIV-1 strains.
Table 2: Fold Change in this compound EC50 for Single NNRTI Resistance-Associated Mutations
| Mutation | Fold Change in EC50 | Reference |
| K101E | ~5 | [8] |
| K101P | >10 (High-level resistance) | [5] |
| E138A | ~2 | [8] |
| Y181C | ~5 | [8] |
| Y181I | 3.6 (High-level resistance reported in some studies) | [5][9] |
| Y181V | >10 (High-level resistance) | [5] |
| M230L | >10 (High-level resistance) | [5] |
| F227C | >10 (High-level resistance) | [5] |
Table 3: Fold Change in this compound EC50 for Combinations of NNRTI Resistance-Associated Mutations
| Mutation Combination | Fold Change in EC50 | Reference |
| L100I + K103N | Low intermediate resistance | [5] |
| L100I + K103N + Y181C | High-level resistance | [5] |
| Two first-generation NNRTI RAMs + K101P | High-level resistance | [5] |
| Two first-generation NNRTI RAMs + V179D/E/F/I | High-level resistance | [5] |
| Two first-generation NNRTI RAMs + Y181I/V | High-level resistance | [5] |
| Two first-generation NNRTI RAMs + G190S | High-level resistance | [5] |
| Two first-generation NNRTI RAMs + Y181I/V or V179D/E/I/F or K101E/P or Y188L | 4 - 10 (Intermediate resistance) | [5] |
Experimental Protocols
The in vitro activity of this compound is assessed using various cell-based assays. The following sections provide detailed methodologies for two commonly employed assays.
Luciferase Reporter Gene Assay
This assay measures the inhibition of viral replication by quantifying the activity of a reporter gene, such as luciferase, that has been inserted into the HIV-1 genome.
Objective: To determine the EC50 of this compound against HIV-1.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase gene under the control of the HIV-1 LTR)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound stock solution
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 virus stock (at a predetermined optimal dilution) to each well. Include control wells with virus only (no drug) and cells only (no virus).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
PhenoSense™ HIV Drug Resistance Assay
The PhenoSense™ assay is a commercially available phenotypic assay that measures the susceptibility of a patient's HIV-1 strain to various antiretroviral drugs.
Objective: To determine the fold change in this compound susceptibility of a patient's HIV-1 isolate compared to a wild-type reference strain.
Procedure Overview:
-
Sample Collection and RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample. A viral load of at least 500 copies/mL is typically required.[2][10]
-
RT-PCR and Recombinant Virus Generation: The patient's viral RNA is reverse transcribed and the protease and reverse transcriptase regions are amplified by PCR. These amplified gene fragments are then inserted into an HIV-1 vector that lacks these regions and contains a luciferase reporter gene.
-
Virus Production: The recombinant vectors are transfected into a producer cell line to generate infectious virus particles that contain the patient's protease and reverse transcriptase enzymes.
-
Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of this compound and other antiretroviral drugs.
-
Luciferase Measurement and Data Analysis: After a period of incubation, luciferase activity is measured to quantify viral replication. The IC50 for the patient's virus is determined and compared to the IC50 of a drug-sensitive wild-type reference virus to calculate the fold change in susceptibility.[11]
Visualizations
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for Phenotypic Susceptibility Testing of this compound.
This compound Mechanism of Action and Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 3. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. Prevalence of this compound-associated mutations in clinical samples with resistance to nevirapine and efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 11. monogrambio.labcorp.com [monogrambio.labcorp.com]
Etravirine's Initial Clinical Efficacy: A Technical Review of Phase III DUET Trials
For Immediate Release
This technical guide provides an in-depth analysis of the initial clinical trial results demonstrating the efficacy of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in treatment-experienced adult patients with HIV-1 infection. The pivotal Phase III DUET-1 and DUET-2 trials established this compound as a significant therapeutic option for patients with evidence of viral resistance to other antiretroviral agents.
Core Efficacy Data
The DUET-1 and DUET-2 trials were randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of this compound in combination with a background antiretroviral regimen. The primary endpoint for these trials was the proportion of patients achieving a viral load of less than 50 copies/mL at week 24. The pooled data from these trials provide a robust assessment of this compound's clinical performance.
Table 1: Virologic Response in Pooled DUET-1 & DUET-2 Trials
| Timepoint | Efficacy Measure | This compound + Background Regimen (n=599) | Placebo + Background Regimen (n=604) | P-value |
| Week 24 | Patients with HIV-1 RNA <50 copies/mL | 59% | 41% | <0.0001 |
| Week 48 | Patients with HIV-1 RNA <50 copies/mL | 61% | 40% | <0.0001 |
| Week 96 | Patients with HIV-1 RNA <50 copies/mL | 57% | 36% | <0.0001 |
Table 2: Immunological Response in Pooled DUET-1 & DUET-2 Trials
| Timepoint | Efficacy Measure | This compound + Background Regimen (n=599) | Placebo + Background Regimen (n=604) | P-value |
| Week 24 | Mean CD4+ T-cell increase from baseline (cells/mm³) | 86 | 67 | <0.0001 |
| Week 48 | Mean CD4+ T-cell increase from baseline (cells/mm³) | Not explicitly stated in pooled results | Not explicitly stated in pooled results | - |
| Week 96 | Mean CD4+ T-cell increase from baseline (cells/mm³) | 128 | 86 | <0.0001 |
Experimental Protocols
Study Design: DUET-1 and DUET-2 Trials
The DUET-1 and DUET-2 trials were identically designed, multinational, randomized, double-blind, placebo-controlled, Phase III studies.[1][2]
-
Patient Population : The trials enrolled treatment-experienced adult patients with HIV-1 infection who had evidence of virologic failure on a stable antiretroviral regimen.[2] Key inclusion criteria included a plasma HIV-1 RNA level of over 5000 copies/mL, documented genotypic evidence of NNRTI resistance, and three or more primary protease inhibitor mutations.[2]
-
Randomization and Treatment : Patients were randomly assigned in a 1:1 ratio to receive either 200 mg of this compound or a placebo, both administered twice daily.[2] All patients also received a background regimen that included darunavir with low-dose ritonavir and investigator-selected nucleoside reverse transcriptase inhibitors (NRTIs). The use of enfuvirtide was optional.[2]
-
Endpoints : The primary endpoint was the proportion of patients with a confirmed viral load of less than 50 copies/mL at week 24, as determined by the FDA's time-to-loss of virological response algorithm.[2] Secondary endpoints included the change in CD4+ T-cell count from baseline and the incidence of adverse events.
Laboratory Methodologies
-
HIV-1 RNA Quantification : Plasma HIV-1 RNA levels were quantified using a real-time reverse transcriptase-polymerase chain reaction (RT-PCR) assay. While the specific commercial assay used in the DUET trials is not detailed in the primary publications, standard clinical trial practice involves the use of validated assays with a lower limit of quantification of 50 copies/mL or less.
-
CD4+ T-cell Counting : CD4+ T-lymphocyte counts were determined by flow cytometry, the gold standard for immunophenotyping. This method involves staining whole blood samples with fluorescently labeled monoclonal antibodies specific for the CD4 surface protein on T-cells and then analyzing the stained cells using a flow cytometer to enumerate the absolute count of CD4+ T-cells.
Visualizations
Mechanism of Action of this compound
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] It binds directly to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[4][5]
Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.
DUET Trials Experimental Workflow
The workflow of the DUET trials followed a standard, rigorous protocol for Phase III clinical studies, from patient screening and enrollment to long-term follow-up and data analysis.
Caption: High-level workflow of the DUET-1 and DUET-2 clinical trials.
References
- 1. DUET Trials Design âINTELENCE 200 mg Twice Daily vs. Placebo â INTELENCE® (this compound) | Intelence [intelence.com]
- 2. Efficacy and safety of TMC125 (this compound) in treatment-experienced HIV-1-infected patients in DUET-1: 24-week results from a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
Etravirine's High Genetic Barrier to Resistance: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant advancement in the management of HIV-1 infection, particularly in treatment-experienced individuals. Unlike its first-generation predecessors, this compound exhibits a high genetic barrier to the development of resistance. This characteristic is primarily attributed to its unique molecular flexibility, allowing it to bind effectively to the HIV-1 reverse transcriptase (RT) enzyme even in the presence of mutations that confer resistance to other NNRTIs.[1][2][3] This in-depth technical guide explores the core principles of this compound's high genetic barrier to resistance, detailing the molecular mechanisms, key resistance mutations, and the experimental data that underscore its robust profile.
Molecular Mechanism of Action and Flexibility
This compound is a diarylpyrimidine (DAPY) derivative that functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] It binds to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that inhibits the conversion of viral RNA to DNA.[2][3] The key to this compound's high genetic barrier lies in its molecular structure, which possesses significant conformational flexibility.[1][2] This allows the molecule to adapt its shape and binding orientation within the NNRTI binding pocket, accommodating architectural changes caused by resistance mutations.[2] Consequently, single-point mutations that typically confer high-level resistance to first-generation NNRTIs like nevirapine and efavirenz are often insufficient to disrupt this compound's binding and inhibitory activity.[1]
The Genetic Pathway to this compound Resistance
The development of clinically significant resistance to this compound is a multi-step process that requires the accumulation of several resistance-associated mutations (RAMs).[4] A single mutation rarely confers high-level resistance; instead, a combination of mutations is necessary to significantly reduce this compound's efficacy. This multi-mutation requirement is the cornerstone of its high genetic barrier.
Figure 1: Accumulation of mutations leading to this compound resistance.
Key Resistance-Associated Mutations (RAMs)
Clinical and in vitro studies have identified a set of key RAMs that contribute to reduced this compound susceptibility. The presence of three or more of these mutations is generally associated with a diminished virological response.[1]
Data Presentation: this compound RAMs and Their Impact
The following tables summarize the prevalence of key this compound RAMs in NNRTI-experienced patient populations and the impact of the number of baseline RAMs on virologic response, as observed in the pivotal DUET-1 and DUET-2 clinical trials.
Table 1: Prevalence of Key this compound Resistance-Associated Mutations in NNRTI-Experienced Patients [5][6][7]
| Mutation | Prevalence (%) |
| Y181C | 19.6 - 36.9 |
| G190A | 7.5 - 27.0 |
| K101E | 10.1 - 24.0 |
| V90I | 6.9 - 13.0 |
| L100I | 3.0 - 9.1 |
| A98G | 5.9 - 11.0 |
| Y181I | 1.5 - 3.6 |
| V106I | 2.6 - 4.5 |
| G190S | 3.9 |
| K101P | 2.0 |
| V179D | 1.6 - 4.5 |
| Y181V | 0.1 |
| V179F | 0.12 |
| E138A | 1.5 |
| V179T | 1.5 |
| M230L | Not specified |
Note: Prevalence ranges are compiled from multiple studies and may vary based on the patient cohort and prior treatment history.
Table 2: Virologic Response to this compound by Number of Baseline RAMs (DUET Trials, Week 48) [8][9]
| Number of Baseline this compound RAMs | Virologic Response Rate (%) (<50 HIV-1 RNA copies/mL) |
| 0 | 74 - 77 |
| 1 | 61 |
| 2 | 52 - 56 |
| ≥3 | 38 |
Phenotypic Susceptibility and Clinical Cutoffs
Phenotypic assays directly measure the susceptibility of a patient's viral isolate to a drug. The result is often expressed as a fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain. Clinical cutoffs (CCOs) are established to correlate these FC values with clinical outcomes.
Table 3: this compound Phenotypic Susceptibility and Corresponding Virologic Response (DUET Trials, Week 24) [8]
| This compound Fold Change (FC) | Patient Distribution (%) | Virologic Response Rate (%) (<50 copies/mL) |
| < 3.0 | 67 | 71 |
| 3.0 - 13.0 | 18 | 50 |
| > 13.0 | 15 | 37 |
Note: A lower clinical cutoff for this compound resistance has been established at a fold change of 2.9.[10]
Weighted Genotypic Scoring Systems
To provide a more nuanced prediction of this compound susceptibility than simply counting RAMs, weighted scoring systems have been developed. These systems assign different weights to individual RAMs based on their relative impact on drug susceptibility.
Table 4: Example of a Weighted Genotypic Scoring System for this compound [11][12]
| Mutation | Weight |
| High Impact | |
| L100I | 4 |
| K101P | 4 |
| Y181C | 4 |
| Y181I | 4 |
| M230L | 3 |
| Intermediate Impact | |
| E138A/G | 3 |
| V179E | 3 |
| G190Q | 3 |
| K238N | 3 |
| K101E | 2 |
| V106A | 2 |
| E138K | 2 |
| V179L | 2 |
| Y188L | 2 |
| Low Impact | |
| V90I | 1 |
| K101H | 1 |
| V106M | 1 |
| E138Q | 1 |
| V179D/F/M | 1 |
| Y181F | 1 |
| V189I | 1 |
| G190E/T | 1 |
| H221Y | 1 |
| P225H | 1 |
| K238T | 1 |
Note: A total weighted score of ≥4 is often associated with reduced virologic response.[11] Different scoring algorithms exist and may have slight variations in mutation lists and weights.
Experimental Protocols
Phenotypic Resistance Assay (e.g., Monogram PhenoSense®)
This type of assay provides a direct, quantitative measure of viral susceptibility to antiretroviral drugs.
Figure 2: Workflow for a phenotypic resistance assay.
Methodology:
-
Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample.
-
Gene Amplification: The protease (PR) and reverse transcriptase (RT) regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR).[13]
-
Recombinant Vector Construction: The amplified patient-derived PR and RT gene segments are inserted into a standardized HIV-1 vector that lacks these genes. This vector also contains a reporter gene, such as luciferase, for easy quantification of viral replication.[13]
-
Virus Production: The recombinant vector is introduced into host cells, which then produce virus particles containing the patient's PR and RT enzymes.[13]
-
Drug Susceptibility Testing: These virus particles are used to infect target cells in the presence of serial dilutions of this compound and other antiretroviral drugs.[13]
-
Quantification of Viral Replication: After a set incubation period, the level of viral replication is determined by measuring the expression of the reporter gene (e.g., luminescence for luciferase).[13]
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to the IC50 of a drug-sensitive wild-type reference virus. The ratio of these two values yields the fold change (FC), which indicates the level of resistance.[13]
Genotypic Resistance Assay (Sanger Sequencing-based)
Genotypic assays identify the presence of specific RAMs in the relevant viral genes.
Figure 3: Workflow for a genotypic resistance assay.
Methodology:
-
Viral RNA Isolation: HIV-1 RNA is extracted from the patient's plasma.[14]
-
Reverse Transcription and PCR: The viral RNA is reverse-transcribed into complementary DNA (cDNA). The protease and reverse transcriptase genes are then amplified from the cDNA using PCR. A nested PCR approach is often used to increase the sensitivity and specificity of the amplification.[14]
-
PCR Product Purification: The amplified DNA fragments (amplicons) are purified to remove primers and other reaction components.
-
Cycle Sequencing: The purified amplicons are subjected to a cycle sequencing reaction using a set of sequencing primers and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Capillary Electrophoresis: The sequencing reaction products are separated by size using capillary electrophoresis. A laser detects the fluorescent label on each terminating ddNTP, allowing the DNA sequence to be determined.[15]
-
Sequence Analysis: The resulting sequence data is compared to a wild-type HIV-1 reference sequence to identify mutations at codons known to be associated with drug resistance.[15]
In Vitro Resistance Selection
This experimental approach is used to identify the mutational pathways that lead to resistance against a new drug.
Methodology:
-
Virus Culture Initiation: A wild-type or NNRTI-resistant HIV-1 strain is cultured in the presence of a low concentration of this compound, typically starting at the 95% effective concentration (EC95).[16]
-
Serial Passage: The virus is allowed to replicate, and the culture supernatant is periodically harvested and used to infect fresh cells.[2]
-
Dose Escalation: As viral replication recovers in the presence of the drug (indicating the emergence of resistant variants), the concentration of this compound in the culture medium is gradually increased.[16]
-
Genotypic Analysis: At various time points and after significant increases in drug concentration, viral RNA is extracted from the culture, and the RT gene is sequenced to identify the mutations that have been selected.[17]
-
Phenotypic Characterization: The identified mutations can be introduced into a wild-type viral background using site-directed mutagenesis to confirm their individual and combined effects on this compound susceptibility.[2]
Conclusion
This compound's high genetic barrier to resistance is a defining feature that distinguishes it from first-generation NNRTIs. This barrier is a direct consequence of its molecular flexibility, which necessitates the accumulation of multiple resistance-associated mutations to overcome its potent antiviral activity. The quantitative data from clinical trials and the detailed understanding of resistance pathways from experimental studies provide a robust framework for interpreting genotypic and phenotypic resistance tests. This knowledge is crucial for optimizing the use of this compound in treatment-experienced patients and for guiding the development of future antiretroviral agents with even more durable resistance profiles.
References
- 1. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 2. In vitro resistance development for RO-0335, a novel diphenylether nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of this compound cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence of this compound-associated mutations in clinical samples with resistance to nevirapine and efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HIV-1 Genotypic Resistance Testing Using Sanger and Next-Generation Sequencing in Adults with Low-Level Viremia in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 10. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 14. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro resistance selection with doravirine (MK-1439), a novel nonnucleoside reverse transcriptase inhibitor with distinct mutation development pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Etravirine: A New Frontier in Non-HIV Research and Therapeutic Development
An In-depth Technical Guide on the Repurposing Potential of a Veteran Antiretroviral
For Immediate Release
[CITY, State] – [Date] – Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the management of HIV-1 infection, is emerging as a promising candidate for a range of non-HIV therapeutic applications.[1][2][3][4][5] Extensive preclinical research has unveiled its potential as a potent antiviral agent against several arboviruses and as a novel therapeutic in oncology. This whitepaper provides a comprehensive technical overview of the current landscape of non-HIV this compound research, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for researchers, scientists, and drug development professionals.
Antiviral Applications Beyond HIV
Recent in vitro and in vivo studies have demonstrated this compound's significant inhibitory effects against a panel of RNA viruses, suggesting a broader antiviral utility than previously understood.
Mechanism of Action in Non-HIV Viruses
Unlike its well-defined role in inhibiting HIV's reverse transcriptase, this compound's antiviral activity against other RNA viruses is believed to stem from its interaction with the viral RNA-dependent RNA polymerase (RdRp).[6][7] Molecular docking studies have indicated a strong binding potential between this compound and the RdRp of West Nile Virus (WNV) and alphaviruses.[6][7] This interaction is hypothesized to disrupt the viral replication process, a key step in the lifecycle of these pathogens.[6][7]
Quantitative Data: In Vitro and In Vivo Efficacy
| Virus | Cell Line | Assay | Key Findings | Reference |
| West Nile Virus (WNV) | Huh 7, SH-SY5Y | Viral Titer Assay | Marked inhibition of WNV infection. | [7] |
| Chikungunya Virus (CHIKV) | In Vitro & In Vivo (Mouse Model) | Plaque Assay, RT-qPCR | Significantly inhibited viral replication and reduced inflammatory cytokines. | [6][7] |
| Yellow Fever Virus (YFV) | In Vitro | Not Specified | Inhibited viral infection. | [6][7] |
| Tick-Borne Encephalitis Virus (TBEV) | In Vitro | Not Specified | Inhibited viral infection. | [6][7] |
| Zika Virus (ZIKV) | Primary Human Astrocytes | Not Specified | Showed inhibitory effects on viral infection of brain cells. | [8] |
Experimental Protocols
In Vitro Antiviral Screening:
-
Cell Culture: Huh 7 (human hepatoma) and SH-SY5Y (human neuroblastoma) cells were cultured in appropriate media.
-
Viral Infection: Cells were incubated with the respective virus (e.g., WNV at a multiplicity of infection [MOI] of 0.1) for 2 hours.
-
Drug Treatment: After removing the virus, cells were treated with varying concentrations of this compound or DMSO as a control.
-
Time-of-Drug-Addition Assay: To determine the stage of the viral life cycle affected, this compound (25 μM) was added at different time points pre- and post-infection.
-
Analysis: Viral infectivity was determined at 24 hours post-infection using an immunofluorescence assay.[6]
In Vivo Mouse Model (CHIKV Infection):
-
Animal Model: Mice were infected with CHIKV.
-
Drug Administration: One group of infected mice received oral administration of this compound (40 mg/kg), while the control group received DMSO.
-
Monitoring: Footpad swelling was monitored daily for 10 days.
-
Analysis: At 4 days post-infection, muscle tissue was harvested to assess viral load (via plaque assay and RT-qPCR) and the expression of inflammatory cytokines (via RT-qPCR).[9]
Anticancer Potential: A Multifaceted Approach
This compound has demonstrated significant anticancer activity across various cancer types, operating through diverse and complex signaling pathways.
Mechanisms of Action in Oncology
-
Induction of Autophagy-Mediated Degradation: In ovarian cancer, this compound induces the degradation of Anterior Gradient Protein 2 (AGR2), a protein implicated in cancer metastasis, through the induction of autophagy.[10]
-
Cell Cycle Disruption: In hepatocellular carcinoma, this compound has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, leading to anti-proliferative effects.[11]
-
Inhibition of Key Signaling Pathways: In bladder cancer, a potential mode of action is the inhibition of casein kinase 1 ε (CK1ε), a positive regulator of the WNT/β-catenin pathway, which is often dysregulated in cancer.[12]
Quantitative Data: In Vitro Anticancer Efficacy
| Cancer Type | Cell Line | Assay | Key Findings | Reference |
| Ovarian Cancer | A2780, A2780-ADR | Cell Proliferation, Migration, Invasion Assays | Significantly inhibited cell proliferation, migration, and invasion. Synergistic with paclitaxel. | [10] |
| Prostate Cancer | PC-3 | Cell Viability Assay | Decreased cell viability in a time and dose-dependent manner. | [13] |
| Bladder Cancer | UM-UC-5 | Cell Viability Assay, Wound-Healing Assay, Clonogenic Assay | Decreased cell viability, impaired migration, and reduced long-term proliferation. | [13] |
| Hepatocellular Carcinoma | Huh-7 | Cytotoxicity Assay, Enzymatic Assays, Gene Expression Analysis, Cell Cycle Analysis | Confirmed cytotoxic and anti-proliferative potential via CDK2 inhibition. | [11] |
Experimental Protocols
In Vitro Ovarian Cancer Assays:
-
Cell Lines: A2780 and adriamycin-resistant A2780-ADR ovarian cancer cell lines were used.
-
Western Blot Analysis: To assess AGR2 protein levels, cells were treated with different concentrations of this compound for various time points.
-
Colony Formation Assay: Cells were treated with this compound, paclitaxel, or a combination of both to evaluate long-term proliferative capacity.
-
Cell Cycle Analysis: A2780 cells were treated with this compound for 48 hours, and the cell cycle distribution was analyzed.[10]
-
RNA Interference Assay: To confirm the role of autophagy, A2780 cells were transfected with siATG7 before this compound treatment to observe the effect on AGR2 expression.[10]
In Vitro Bladder and Prostate Cancer Assays:
-
Cell Lines: PC-3 (prostate cancer) and UM-UC-5 (bladder cancer) cell lines were used.
-
Cell Viability Assay: Cells were treated with this compound, Efavirenz, or a combination at various concentrations for 24, 48, and 72 hours to assess cytotoxicity.
-
Wound-Healing Assay: To measure cell migration, a scratch was made in a confluent cell monolayer, and the closure of the "wound" was monitored after treatment with this compound.
-
Clonogenic Assay: This assay was used to determine the long-term proliferative capacity of single cells following drug treatment.[13]
Other Investigational Areas
Beyond virology and oncology, this compound has been explored for its potential in treating rare genetic disorders.
Friedreich's Ataxia
Research has suggested that this compound may increase the production of frataxin, a protein deficient in individuals with Friedreich's Ataxia.[2][14] A pilot phase 2 clinical trial indicated that this compound was well-tolerated and showed potential for improving neurological function in patients.[15]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better illustrate the complex interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed antiviral mechanism of this compound.
Caption: this compound's mechanism in ovarian cancer.
Caption: General experimental workflow for in vitro anticancer screening.
Conclusion and Future Directions
The existing body of research strongly supports the continued investigation of this compound for non-HIV applications. Its demonstrated efficacy against multiple viruses and cancer cell lines, coupled with a well-established safety profile from its use in HIV treatment, makes it an attractive candidate for drug repurposing.[16][17] Future research should focus on elucidating the precise molecular interactions underlying its non-HIV-related mechanisms of action, optimizing dosing strategies for these new indications, and advancing promising preclinical findings into well-designed clinical trials. The journey of this compound from a dedicated anti-HIV agent to a potential multi-target therapeutic underscores the significant value of drug repurposing in modern medicine.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. catie.ca [catie.ca]
- 4. This compound (Intelence) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Prevents West Nile Virus and Chikungunya Virus Infection Both In Vitro and In Vivo by Inhibiting Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of Zika Virus Infection in the Brain by the Antiretroviral Drug Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effect of this compound, a Non-Nucleoside Reverse Transcriptase Inhibitor, via Anterior Gradient Protein 2 Homolog Degradation against Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling a novel therapeutic facet of this compound to confront Hepatocellular Carcinoma via disruption of cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring Darunavir, Rilpivirine and this compound as Potential Therapies for Bladder Cancer: Efficacy and Synergistic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Potential for Repurposing Antiretroviral Drugs this compound and Efavirenz in Prostate and Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. curefa.org [curefa.org]
- 15. A Pilot Phase 2 Randomized Trial to Evaluate the Safety and Potential Efficacy of this compound in Friedreich Ataxia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug Repurposing in Cancer - Life Extension [lifeextension.com]
A Technical Guide to the Physicochemical Properties of Etravirine for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A critical aspect of its development into an effective oral dosage form lies in a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound that are pertinent to formulation design and development. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, signifying both low aqueous solubility and low intestinal permeability, which present significant challenges to achieving adequate bioavailability.[1][2] This guide summarizes key quantitative data, details experimental protocols for property determination, and visually represents the interplay between these properties and formulation strategies.
Core Physicochemical Properties
The formulation of this compound is primarily dictated by its inherent physicochemical characteristics. A summary of these properties is presented below, followed by detailed experimental protocols for their determination.
Data Summary
The following tables provide a consolidated view of the quantitative physicochemical properties of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.0169 | [3][4] |
| 0.01 M Hydrochloric Acid | 0.396 ± 0.12 (as cocrystal) | [3] |
| Phosphate Buffer (pH 7.4) | - | [3] |
| 1% w/v Sodium Lauryl Sulfate (SLS) | - | [3] |
| Dimethyl Sulfoxide (DMSO) | ~20 | [5] |
| Dimethylformamide (DMF) | ~30 | [5] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 | [5] |
| PEG 400 | 71.6 | [6] |
Table 2: Key Physicochemical Parameters of this compound
| Parameter | Value | Reference |
| Molecular Weight | 435.28 g/mol | [7] |
| Melting Point | ~265 °C (with decomposition) | [3] |
| pKa (Strongest Acidic) | 10.99 | [7] |
| pKa (Strongest Basic) | 3.49 | [7] |
| logP | > 5 | [2][8] |
| Biopharmaceutics Classification System (BCS) | Class IV | [1][9] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below.
Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.
Methodology (Shake-Flask Method): [3]
-
Preparation of Media: Prepare relevant aqueous buffers (e.g., 0.01 M HCl, phosphate buffer pH 6.8) and select organic solvents.
-
Sample Preparation: Add an excess amount of this compound powder to a series of screw-capped vials containing a fixed volume (e.g., 10 mL) of each solvent.
-
Equilibration: Place the vials in a rotary shaker and agitate at a constant speed (e.g., 100 rpm) at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, withdraw an aliquot from each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: Dilute the filtrate appropriately with a suitable solvent (e.g., methanol) and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~311 nm) or High-Performance Liquid Chromatography (HPLC).[3]
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure accuracy.
pKa Determination
Objective: To determine the acid dissociation constant(s) (pKa) of this compound.
Methodology (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of this compound in a suitable co-solvent system (e.g., methanol-water) at a known concentration.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa value(s) can be determined from the inflection point(s) of the titration curve. Specialized software can be used for more accurate determination.
Melting Point and Polymorphism Analysis
Objective: To determine the melting point of this compound and investigate its polymorphic forms.
Methodology (Differential Scanning Calorimetry - DSC): [10][11]
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 3-5 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument. Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 300 °C).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple endotherms or exothermic transitions may indicate the presence of different polymorphic forms or solvates.[12][13] Further characterization of polymorphs can be achieved using techniques like Powder X-ray Diffraction (PXRD).
Stability Indicating Assay
Objective: To assess the stability of this compound under various stress conditions as per ICH guidelines.
Methodology (Forced Degradation Studies): [14][15]
-
Stress Conditions:
-
Acid Hydrolysis: Reflux this compound in 0.1 M HCl.
-
Base Hydrolysis: Reflux this compound in 0.1 M NaOH.
-
Oxidative Degradation: Treat this compound with 3% hydrogen peroxide.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose this compound solution and solid to UV light (e.g., 254 nm) and fluorescent light.
-
-
Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration.
-
Chromatographic Separation: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and ammonium acetate buffer).[16]
-
Peak Purity and Mass Balance: Assess the purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to account for the drug and all degradation products.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the intrinsic physicochemical properties of this compound and the formulation strategies employed to overcome its bioavailability challenges.
Caption: Formulation strategies for this compound driven by its physicochemical properties.
Conclusion
The successful formulation of this compound is intrinsically linked to a comprehensive understanding and strategic mitigation of its challenging physicochemical properties, primarily its low solubility and permeability. This technical guide provides a foundational understanding for researchers and drug development professionals. By employing the detailed experimental protocols and considering the formulation strategies outlined, it is possible to develop robust and bioavailable dosage forms of this compound, ultimately contributing to improved therapeutic outcomes for patients with HIV-1. The formation of solid dispersions and co-crystals has shown particular promise in enhancing the solubility and dissolution rate of this compound.[9][17] Further research into novel drug delivery systems continues to be a promising avenue for optimizing the delivery of this important antiretroviral agent.
References
- 1. pjps.pk [pjps.pk]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. WO2013109354A2 - this compound formulations and uses thereof - Google Patents [patents.google.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. LC-MS/MS determination of this compound in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icdd.com [icdd.com]
- 13. WO2010131118A2 - Polymorphs of this compound and processes for preparation thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
Methodological & Application
Synthesis of Etravirine and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Etravirine (TMC125), a non-nucleoside reverse transcriptase inhibitor (NNRTI), and its analogs. The information is compiled from various patented methods and peer-reviewed scientific literature to assist researchers in the development of novel diarylpyrimidine-based NNRTIs.
Overview of this compound Synthesis
The synthesis of this compound, a diarylpyrimidine derivative, has been approached through several routes. The core structure is typically assembled through sequential nucleophilic aromatic substitution reactions on a pyrimidine scaffold. Key starting materials often include a substituted pyrimidine, such as 2,4,6-trichloropyrimidine, and the requisite aniline and phenol derivatives.[1] More recent advancements have focused on improving reaction efficiency and overall yield, such as the use of microwave-assisted synthesis.[2][3]
Two primary synthetic strategies have been prominently described:
-
Linear Synthesis starting from 2,4,6-trichloropyrimidine: This common approach involves the sequential reaction of the trichloropyrimidine with 4-hydroxy-3,5-dimethylbenzonitrile and 4-aminobenzonitrile, followed by ammonolysis and bromination.[2][4]
-
Convergent Synthesis involving a pre-formed guanidine derivative: This method starts with the cyclization of a guanidinobenzonitrile derivative with a malonic ester to form the dihydroxypyrimidine core, which is then halogenated and further substituted.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods for this compound, providing a comparative overview of their efficiencies.
Table 1: Comparison of Overall Yield and Reaction Time for this compound Synthesis
| Synthetic Method | Key Features | Overall Yield (%) | Total Synthesis Time | Reference |
| Conventional Synthesis | Stepwise substitution on 2,4,6-trichloropyrimidine | 30.4% | > 4 days | [2] |
| Microwave-Promoted Synthesis | Microwave-assisted amination step | 38.5% | Significantly reduced | [2][3] |
| Patent EP2342186B1 | Ammonolysis of a chlorinated intermediate | Yields not fully satisfactory | 4 days for ammonolysis | [4] |
| Patent US8653266B2 | Cyclization of N-cyanophenylguanidine | 70-75g dry weight from 100g crude | 10 hours for final step | [5] |
Table 2: Yields of Key Steps in this compound Synthesis
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Microwave-Assisted Ammonolysis | 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, Aqueous Ammonia | 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | 85.6% | [2][3] |
| Bromination | 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, Bromine | This compound | 80.2% | [2][3] |
| Condensation | 2,4,6-Trichloropyrimidine, 3,5-dimethyl-4-hydroxybenzonitrile | 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile | Not Specified | [4] |
| Condensation | 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile, 4-Aminobenzonitrile | 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | Not Specified | [4] |
Experimental Protocols
The following are detailed protocols for key stages in the synthesis of this compound.
Microwave-Promoted Synthesis of this compound[2][3]
This protocol outlines an efficient synthesis of this compound starting from 2,4,6-trichloropyrimidine, featuring a key microwave-assisted amination step.
Step 1: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
A detailed protocol for this specific step is outlined in patent literature and involves the sequential reaction of 2,4,6-trichloropyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile and then with 4-aminobenzonitrile.[4]
Step 2: Microwave-Assisted Ammonolysis
-
A mixture of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (2.0 g, 5.3 mmol), 25% aqueous ammonia (15 mL), and N-methylpyrrolidone (20 mL) is placed in a microwave reactor vessel.[2][3]
-
The reaction mixture is heated to 130°C for 15 minutes in the microwave reactor. The pressure may rise to approximately 135 psi.[2][3]
-
After the reaction, the mixture is cooled to 5-10°C.
-
Water (100 mL) is added to the cooled solution, and the mixture is stirred for an additional 30 minutes.
-
The resulting solid is collected by filtration, washed with 100 mL of water, and dried at 45-50°C to yield the crude product as a white solid (Yield: 85.6%).[2][3]
Step 3: Bromination to Yield this compound
-
The product from Step 2 (3.0 g, 8.4 mmol) is dissolved in dichloromethane (30 mL) and cooled to 0-5°C.[2]
-
A solution of bromine (1.5 g, 9.4 mmol) in dichloromethane (8 mL) is added to the cooled solution.
-
The reaction is stirred at this temperature for 5 hours.
-
The reaction mixture is then diluted with water (50 mL) and basified with a 4 M NaOH solution to a pH of 9-10.
-
Sodium metabisulphite solution is added, and the pH is maintained between 8 and 9 for 1 hour by the addition of 4 M NaOH.
-
The solid product is filtered, washed with water (30 mL), and dried at 55-60°C under vacuum.
-
The crude product is dissolved in methanol (40 mL) at 55-60°C and treated with activated charcoal.
-
After filtration, the methanol is distilled off, and the residue is recrystallized from ethyl acetate.
-
The crystalline product is filtered and dried at 55-60°C under vacuum to give pure this compound (Yield: 80.2%).[3]
Conventional Synthesis of this compound via Ammonolysis[4]
This protocol describes a more traditional approach to the final steps of this compound synthesis.
Step 1: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
This intermediate is prepared as described in the patent by condensing 2,4,6-trichlorpyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile, followed by condensation with 4-aminobenzonitrile.[4]
Step 2: Ammonolysis
-
The intermediate 4-[[5-bromo-4-(4-cyano-2,6-dimethylphenoxy)-6-chloro-2-pyrimidinyl]amino]benzonitrile (0.00250 mol) and a 0.5M solution of ammonia in 1,4-dioxane (0.015 mol) are heated in a pressure vessel at 150°C for 4 days.[7]
-
The reaction vessel is allowed to cool to ambient temperature.
-
Water is slowly added to the mixture until a precipitate forms.
-
The mixture is stirred for 2 hours and then filtered.
-
The collected solid is recrystallized from acetonitrile to yield the final product. Further purification can be achieved by column chromatography.[7]
Synthesis of this compound Analogs
The diarylpyrimidine scaffold of this compound allows for a variety of structural modifications to explore structure-activity relationships and develop new analogs with potentially improved properties. The synthetic routes for this compound can be adapted to synthesize these analogs by using different substituted anilines, phenols, or by modifying the pyrimidine core.
Recent research has focused on the synthesis of novel 4,6-diarylpyrimidines as potential anticancer agents, demonstrating the versatility of this chemical class.[8][9] These synthetic strategies often involve the condensation of a substituted chalcone with urea or a guanidine derivative to form the pyrimidine ring, which is then further functionalized.
Visualized Synthetic Workflows
The following diagrams illustrate the key synthetic pathways for this compound.
Caption: Microwave-Promoted Synthesis of this compound.
Caption: Convergent Synthesis of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Development of a practical synthesis of this compound via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. EP2342186B1 - Process for synthesis of this compound - Google Patents [patents.google.com]
- 5. US8653266B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 9. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Identification of Etravirine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A thorough understanding of its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing potential drug-drug interactions and adverse effects. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the comprehensive identification and characterization of drug metabolites. This application note provides detailed protocols for the in vitro metabolism of this compound and the subsequent identification of its metabolites using HRMS.
This compound Metabolism Overview
This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2C9, and CYP2C19 playing key roles.[1] The primary metabolic pathway involves oxidation, leading to the formation of mono- and di-hydroxylated metabolites.[1] These phase I metabolites can then undergo phase II metabolism, specifically glucuronidation.[1] Studies have also indicated the formation of reactive metabolites, which can be trapped and identified using nucleophilic reagents like glutathione.[2][3][4]
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) of this compound and its major metabolites identified in in vitro studies using human liver microsomes. This data is essential for targeted and untargeted screening of this compound metabolites in biological matrices.
| Compound | Metabolite ID | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | - | C₂₀H₁₅BrN₆O | 435.0618 | 304.1, 165.0 |
| Monohydroxy-ETR | M1 | C₂₀H₁₅BrN₆O₂ | 451.0567 | 304.1 |
| Monohydroxy-ETR | M2 | C₂₀H₁₅BrN₆O₂ | 451.0567 | 304.1 |
| Monohydroxy-ETR | M3 | C₂₀H₁₅BrN₆O₂ | 451.0567 | 353.1 |
| Dihydroxy-ETR | M4 | C₂₀H₁₅BrN₆O₃ | 467.0516 | 369.1 |
| Dihydroxy-ETR | M5 | C₂₀H₁₅BrN₆O₃ | 467.0516 | 369.1 |
| Dihydroxy-ETR | M6 | C₂₀H₁₅BrN₆O₃ | 467.0516 | 369.1 |
| O-glucuronide-ETR | M7 | C₂₆H₂₃BrN₆O₇ | 627.0892 | 338.1 |
Data derived from studies using human liver microsomes.[5]
The relative abundance of this compound metabolites formed after a 24-hour incubation in primary human hepatocytes is presented below. M3, a monohydroxylated metabolite, was found to be the most abundant.
| Metabolite ID | Relative Abundance (%) |
| M1 | 0.64 |
| M3 | 89.9 |
| M4 | 8.45 |
| M5 | 0.14 |
| M6 | 0.08 |
| M7 | 0.08 |
Data represents the relative percentage of total metabolites formed.[5]
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes the incubation of this compound with human liver microsomes (HLMs) to generate its metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine the following in order:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (to a final concentration of 0.5-1.0 mg/mL)
-
This compound stock solution (to a final concentration of 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C with gentle shaking.
-
Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-HRMS analysis.
High-Resolution Mass Spectrometry Analysis of this compound Metabolites
This protocol outlines a general method for the analysis of this compound and its metabolites using a high-resolution mass spectrometer, such as an Orbitrap-based instrument.
LC-HRMS System:
-
LC System: A UHPLC system capable of delivering accurate and reproducible gradients.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ or Orbitrap Fusion™ Lumos™) equipped with a heated electrospray ionization (HESI) source.
LC Method:
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-22 min: 5% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
HRMS Method (Data-Dependent Acquisition - DDA):
-
Ionization Mode: Positive
-
Spray Voltage: 3.5 - 4.0 kV
-
Capillary Temperature: 320°C
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Aux Gas Flow Rate: 10 (arbitrary units)
-
Full Scan (MS1):
-
Resolution: 60,000 - 120,000
-
Scan Range: m/z 100 - 1000
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
-
Data-Dependent MS/MS (MS2):
-
Resolution: 15,000 - 30,000
-
AGC Target: 1e5
-
Maximum IT: 50 ms
-
TopN: 5-10 (number of most intense ions selected for fragmentation)
-
Isolation Window: 1.0 - 1.5 m/z
-
Collision Energy: Stepped HCD (e.g., 20, 40, 60 eV)
-
Dynamic Exclusion: 10-15 seconds
-
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: this compound metabolic pathway.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High resolution mass spectrometry-based methodologies for identification of this compound bioactivation to reactive metabolites: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novaresearch.unl.pt [novaresearch.unl.pt]
- 5. Biotransformation of the Antiretroviral Drug this compound: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Antiviral Activity of Etravirine: Cell-Based Assays and Protocols
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the antiviral activity of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against the Human Immunodeficiency Virus Type 1 (HIV-1). The following sections detail the mechanism of action of this compound, protocols for key cell-based assays, and a summary of its antiviral efficacy in various cell lines.
Introduction to this compound
This compound is a second-generation NNRTI with potent activity against both wild-type and many NNRTI-resistant strains of HIV-1.[1][2][3] Its unique molecular flexibility allows it to bind to the hydrophobic pocket of the HIV-1 reverse transcriptase (RT) enzyme in multiple conformations. This adaptability enables this compound to maintain its inhibitory function even when mutations are present that confer resistance to first-generation NNRTIs.[2] this compound acts as an allosteric inhibitor, meaning it binds to a site distinct from the enzyme's active site, inducing a conformational change that ultimately blocks the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[2]
Quantitative Antiviral Activity of this compound
The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50), while its cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| MT-4 | HIV-1 (Wild-Type, IIIB) | 0.002 | >22.973 | >11486 | [4][5] |
| MT-4 | HIV-1 (NNRTI-Resistant, G190A/Y188L) | 0.002 | >22.973 | >11486 | [4] |
| TZM-bl | HIV-1 | Not Specified | 8.96 | Not Specified | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Subtype G, Isolate G3) | 0.00066 | Not Specified | Not Specified | [4] |
| MT-2 | HIV-1 | Not Specified | >0.1 | Not Specified | [4] |
| Acutely Infected T-cell lines | HIV-1 (Wild-Type) | 0.0009 - 0.0055 | Not Specified | Not Specified | [1] |
Note: Values have been converted to µM for consistency where necessary. The original data may have been reported in nM or ng/mL.
Key Cell-Based Assays for this compound Activity
Several cell-based assays are routinely employed to determine the antiviral efficacy of compounds like this compound. These assays measure different aspects of the viral replication cycle and cellular viability.
MTT Assay for Cytotoxicity and Antiviral Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In the context of antiviral testing, it can be adapted to assess the protective effect of a drug against virus-induced cell death.
Materials:
-
MT-4 cells (or other susceptible CD4+ T-cell line)
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
This compound stock solution
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium.
-
Infection and Treatment:
-
For antiviral activity assessment, add 50 µL of the diluted this compound to the wells containing cells.
-
Immediately after, add 50 µL of HIV-1 suspension at a predetermined multiplicity of infection (MOI).
-
Include control wells: cells only (mock-infected), cells with virus only (virus control), and cells with each drug concentration but no virus (cytotoxicity control).
-
-
Incubation: Incubate the plate for 4-5 days in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Cytotoxicity (CC50): Calculate the concentration of this compound that reduces the viability of uninfected cells by 50% compared to the mock-infected control.
-
Antiviral Activity (EC50): Calculate the concentration of this compound that protects 50% of cells from virus-induced death compared to the virus control.
-
Luciferase Reporter Gene Assay
This assay utilizes a genetically engineered cell line (e.g., TZM-bl) that contains a luciferase reporter gene under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the production of luciferase, which can be quantified by measuring luminescence.
Materials:
-
TZM-bl cells
-
HIV-1 stock (e.g., Env-pseudotyped virus or replication-competent virus)
-
This compound stock solution
-
Complete cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran solution
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, solid-bottom assay plates
-
Luminometer
Procedure:
-
Compound Plating: Add 50 µL of serially diluted this compound to the wells of a 96-well white plate.
-
Virus Addition: Add 50 µL of HIV-1 stock (containing a pre-titered amount of virus) to each well.
-
Incubation (Virus-Drug): Incubate the plate for 1 hour at 37°C.
-
Cell Seeding: Add 100 µL of TZM-bl cells (1 x 10^4 cells/well) in medium containing DEAE-Dextran to each well.
-
Incubation (Infection): Incubate the plate for 48 hours in a humidified CO2 incubator.
-
Lysis and Luminescence Reading:
-
Remove 100 µL of the culture medium from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the EC50 of this compound as the concentration that reduces luciferase activity by 50% compared to the virus control wells.
Plaque Reduction Assay
The plaque reduction assay is a classic virological method to quantify the number of infectious virus particles. In the context of HIV-1, this assay can be adapted using adherent cell lines that form syncytia (multinucleated giant cells) upon infection, which appear as "plaques."
Materials:
-
Adherent CD4+ T-cell line that forms syncytia (e.g., U87.CD4.CXCR4/CCR5)
-
HIV-1 stock
-
This compound stock solution
-
Complete cell culture medium
-
Semi-solid overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed the adherent CD4+ T-cells in plates and allow them to form a confluent monolayer.
-
Virus-Drug Incubation: In separate tubes, pre-incubate a known titer of HIV-1 with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and add the virus-drug mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with the semi-solid medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
-
Staining:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cells with crystal violet.
-
Gently wash the plates with water to remove excess stain.
-
-
Plaque Counting: Count the number of plaques (clear zones or syncytia) in each well.
-
Data Analysis: Calculate the EC50 as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits HIV-1 replication.
Conclusion
The cell-based assays described provide robust and reliable methods for determining the in vitro antiviral activity of this compound against HIV-1. The choice of assay will depend on the specific research question, available resources, and the desired throughput. These protocols serve as a foundation for the preclinical evaluation of this compound and other novel antiretroviral agents.
References
- 1. Profile of this compound for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a second-generation NNRTI for treatment-experienced adults with resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in the management of treatment-experienced patients with human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Etravirine Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various animal models and experimental protocols for investigating the pharmacokinetic properties of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The following sections detail methodologies for in vivo studies, sample analysis, and data interpretation, facilitating the design and execution of robust preclinical pharmacokinetic evaluations.
Introduction to this compound Pharmacokinetics
This compound is a second-generation NNRTI used in the treatment of HIV-1 infection.[1] It is characterized by high plasma protein binding (approximately 99.9%) and is primarily metabolized by the cytochrome P450 (CYP) enzymes CYP3A4, CYP2C9, and CYP2C19.[2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is crucial for predicting its behavior in humans and for identifying potential drug-drug interactions.
Animal Models for this compound Pharmacokinetic Studies
Several animal models have been utilized to study the pharmacokinetics of this compound. The choice of model often depends on the specific research question, with each species offering unique advantages.
-
Rats (Sprague-Dawley): The most commonly used model for this compound pharmacokinetic studies, particularly for investigating drug-drug interactions and oral bioavailability.[3][4]
-
Pigtail Macaques (Macaca nemestrina): A valuable non-human primate model for studying the distribution of this compound in various biological matrices, including plasma, vaginal secretions, and tissues, which is particularly relevant for pre-exposure prophylaxis (PrEP) research.
-
Mice (C57BL/6): While less common for detailed pharmacokinetic profiling of this compound, mice have been used in carcinogenicity studies where some pharmacokinetic data (AUC) has been reported.[5]
-
Rabbits (New Zealand White): Data on this compound pharmacokinetics in rabbits is limited in the public domain. However, rabbits are a common model for general pharmacokinetic and tissue distribution studies.[6]
Experimental Protocols
This compound Administration in Rats
3.1.1. Oral Administration (Gavage)
This protocol is adapted from studies investigating the oral bioavailability of this compound in rats.[3]
Materials:
-
This compound formulation (e.g., suspension in a suitable vehicle like 0.5% methylcellulose)
-
Oral gavage needles (18-20 gauge, straight or curved)
-
Syringes (appropriate volume for dosing)
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Accurately weigh each rat to determine the precise dose volume.
-
Prepare the this compound formulation to the desired concentration. Ensure it is well-suspended immediately before administration.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle smoothly and gently into the esophagus. Do not force the needle.
-
Administer the calculated dose volume slowly.
-
Withdraw the needle and return the rat to its cage.
-
Provide access to food and water after a specified time post-dosing (e.g., 2 hours).
3.1.2. Intravenous Administration
This protocol is based on a drug-drug interaction study involving intravenous administration of this compound in rats.[7]
Materials:
-
This compound solution for injection (dissolved in a suitable vehicle, e.g., a mixture of DMSO, polyethylene glycol, and saline)
-
Catheterized rats (e.g., with a catheter implanted in the jugular vein) or rats suitable for tail vein injection.
-
Syringes and needles (e.g., 27-gauge)
-
Male Sprague-Dawley rats (250-300 g)
Procedure (for tail vein injection):
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Blood Sample Collection in Rats
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Syringes with appropriate gauge needles (e.g., 25-27 gauge) or capillary tubes
-
Centrifuge
Procedure (from jugular vein catheter):
-
At predetermined time points after drug administration, collect blood samples (e.g., 0.2-0.3 mL) from the jugular vein catheter.
-
Immediately transfer the blood into the microcentrifuge tubes containing anticoagulant.
-
Gently invert the tubes to ensure proper mixing.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
Tissue Sample Collection and Homogenization
Materials:
-
Surgical instruments
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Tissue homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Cryovials
Procedure:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perfuse the circulatory system with saline to remove blood from the tissues.
-
Carefully dissect the desired tissues (e.g., liver, kidney, brain, spleen).
-
Rinse the tissues with cold saline, blot dry, and weigh them.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until homogenization.
-
For homogenization, add a known weight of tissue to a pre-chilled tube containing a specific volume of homogenization buffer (e.g., 1:3 or 1:4 w/v).[3]
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) and store it at -80°C until analysis.
Sample Preparation and LC-MS/MS Analysis
This protocol is a general guideline for the extraction and analysis of this compound from plasma and tissue homogenates.[8]
Materials:
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the samples)
-
Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)
-
Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system
Procedure:
-
Thaw the plasma or tissue homogenate samples on ice.
-
To a known volume of sample (e.g., 100 µL), add the internal standard solution.
-
Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of reconstitution solvent.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Data Presentation
Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat (Sprague-Dawley) | Pigtail Macaque | Mouse | Rabbit |
| Dose | 2.5 mg/kg (IV) | Not Specified | 200-400 mg/kg/day (oral) | No Data Available |
| Cmax | ~300 ng/mL | Not Specified | Not Specified | No Data Available |
| Tmax | ~0.5 h | Not Specified | Not Specified | No Data Available |
| AUC | ~1500 ng·h/mL | Not Specified | 0.6-fold of human AUC | No Data Available |
| t1/2 | ~4 h | Not Specified | Not Specified | No Data Available |
| Reference | [9] | [5] |
This compound Tissue Distribution
| Tissue | Rat | Pigtail Macaque | Mouse | Rabbit |
| Brain | Low Penetration | Low Penetration | Low Penetration | No Data Available |
| Cerebrospinal Fluid (CSF) | Low Concentration | Low Concentration | No Data Available | No Data Available |
| Liver | High Concentration | No Data Available | No Data Available | No Data Available |
| Kidney | High Concentration | No Data Available | No Data Available | No Data Available |
| Spleen | Moderate Concentration | No Data Available | No Data Available | No Data Available |
| Vaginal Tissue | No Data Available | Detectable Levels | No Data Available | No Data Available |
| Vaginal Secretions | No Data Available | Detectable Levels | No Data Available | No Data Available |
Note: Quantitative comparative data for tissue distribution across different species is limited.
Mandatory Visualizations
Experimental Workflow for this compound Pharmacokinetic Study in Rats
Caption: Workflow for a typical pharmacokinetic study of this compound in rats.
This compound Metabolism Pathway
References
- 1. testinglab.com [testinglab.com]
- 2. researchgate.net [researchgate.net]
- 3. rbm.iqvia.com [rbm.iqvia.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Appendix B: this compound (Intelence) - Safety and Toxicity in Pregnancy | NIH [clinicalinfo.hiv.gov]
- 6. Pharmacokinetics and Comprehensive Analysis of the Tissue Distribution of Eravacycline in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the pharmacokinetics and pharmacodynamics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS determination of this compound in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Analyzing Etravirine Resistance: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of Etravirine (ETR) resistance mutations in Human Immunodeficiency Virus Type 1 (HIV-1). These guidelines are intended to assist researchers in selecting and implementing appropriate methodologies for detecting and characterizing ETR resistance, a critical aspect of HIV-1 drug development and clinical management.
Introduction to this compound Resistance
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Unlike first-generation NNRTIs, ETR exhibits a higher genetic barrier to resistance, often requiring the accumulation of multiple mutations in the reverse transcriptase (RT) region of the pol gene for significant loss of susceptibility. Understanding the complex patterns of these resistance-associated mutations (RAMs) is crucial for predicting treatment response and developing novel antiretroviral therapies.
This guide covers the primary methodologies for assessing ETR resistance: genotypic and phenotypic assays. Genotypic assays identify specific RAMs in the viral genome, while phenotypic assays measure the in vitro susceptibility of the virus to the drug.
Genotypic Assays for this compound Resistance
Genotypic resistance testing is the most common method for identifying mutations that confer drug resistance. This approach involves sequencing the HIV-1 pol gene to detect known RAMs.
Sanger Sequencing
Sanger sequencing has traditionally been the gold standard for HIV-1 drug resistance testing in clinical settings.[1] It is reliable for detecting major viral variants present in at least 20-30% of the viral population.[1]
Objective: To amplify and sequence the reverse transcriptase region of the HIV-1 pol gene from plasma viral RNA.
Materials:
-
QIAamp Viral RNA Mini Kit (or equivalent) for RNA extraction.
-
QIAGEN One-Step RT-PCR Kit (or equivalent).
-
Primers specific for the HIV-1 pol gene (RT region).[2]
-
Phusion High-Fidelity DNA Polymerase (or equivalent) for nested PCR.
-
ExoSAP-IT PCR Product Cleanup Reagent.
-
BigDye Terminator v3.1 Cycle Sequencing Kit.
-
ABI 3730xl DNA Analyzer (or equivalent).[3]
Procedure:
-
Viral RNA Extraction:
-
Extract viral RNA from 500 µL of patient plasma using the QIAamp Viral RNA Mini Kit according to the manufacturer's protocol.[4] Elute RNA in 60 µL of AVE buffer.
-
-
One-Step RT-PCR (First Round):
-
Prepare a master mix containing the QIAGEN One-Step RT-PCR Buffer, dNTP mix, primer pair for the full RT region, and the enzyme mix.
-
Add 10 µL of the extracted RNA to the master mix.
-
Perform RT-PCR with the following cycling conditions:
-
-
Nested PCR (Second Round):
-
Use 5 µL of the first-round RT-PCR product as a template.
-
Prepare a PCR reaction using Phusion High-Fidelity DNA Polymerase and internal primers specific to the RT region.
-
Perform nested PCR with the following cycling conditions:
-
-
PCR Product Purification:
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the nested PCR product using ExoSAP-IT reagent to remove excess primers and dNTPs.
-
-
Cycle Sequencing:
-
Perform cycle sequencing using the BigDye Terminator v3.1 Cycle Sequencing Kit and the same internal primers used for the nested PCR.
-
-
Sequence Analysis:
-
Purify the sequencing products.
-
Analyze the samples on an ABI 3730xl DNA Analyzer.[3]
-
Assemble and edit the sequences.
-
Compare the patient sequence to a wild-type reference (e.g., HXB2) to identify mutations. Utilize resources like the Stanford University HIV Drug Resistance Database for interpretation.
-
Next-Generation Sequencing (NGS)
NGS technologies offer higher throughput and sensitivity compared to Sanger sequencing, allowing for the detection of low-abundance drug-resistant variants (as low as 1-5%).[7] This can be particularly important for detecting emerging resistance.
Objective: To perform deep sequencing of the HIV-1 pol gene to identify both major and minor this compound resistance mutations.
Materials:
-
QIAamp Viral RNA Mini Kit (or equivalent).
-
SuperScript III One-Step RT-PCR System with Platinum Taq DNA Polymerase (or equivalent).
-
Primers with Illumina adapter sequences targeting the pol gene.[8]
-
Qubit dsDNA HS Assay Kit.
-
Nextera XT DNA Library Preparation Kit.
-
Illumina MiSeq Reagent Kit v2.
-
Illumina MiSeq System.[9]
Procedure:
-
RNA Extraction and RT-PCR:
-
Extract viral RNA as described in the Sanger sequencing protocol.
-
Perform one-step RT-PCR using primers containing Illumina adapter sequences.[8] Use cycling conditions appropriate for the chosen enzyme and primers.
-
-
Library Preparation:
-
Quantify the PCR amplicons using a Qubit fluorometer.
-
Prepare sequencing libraries using the Nextera XT DNA Library Preparation Kit following the manufacturer's instructions. This involves tagmentation (fragmenting and tagging DNA), PCR amplification to add indexes, and library normalization.[8]
-
-
Sequencing:
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to an HIV-1 reference sequence (e.g., HXB2).
-
Call variants (mutations) and determine their frequencies.
-
Use specialized software (e.g., Geneious, HyDRA) and databases (e.g., Stanford HIV Drug Resistance Database) to identify and interpret resistance mutations.[8]
-
Phenotypic Assays for this compound Resistance
Phenotypic assays provide a direct measure of how viral mutations affect drug susceptibility. These assays involve culturing HIV-1 in the presence of varying concentrations of an antiretroviral drug and determining the drug concentration that inhibits viral replication by 50% (EC50).
Recombinant Virus Phenotyping Assay (e.g., PhenoSense™)
This is the most common type of phenotypic assay. It involves inserting the patient-derived RT gene into a replication-defective HIV-1 vector that contains a reporter gene (e.g., luciferase).
Objective: To measure the phenotypic susceptibility of patient-derived HIV-1 RT to this compound.
Materials:
-
Patient plasma.
-
RT-PCR reagents and primers for the pol gene.
-
HIV-1 vector lacking the RT coding region and containing a luciferase reporter gene.
-
Cell line for transfection (e.g., HEK293T).
-
Cell line for infection (e.g., MT-2 or a similar CD4+ cell line).
-
This compound stock solution.
-
Luciferase assay system.
-
Plate reader capable of luminescence detection.
Procedure:
-
Amplify Patient RT Gene:
-
Extract viral RNA from patient plasma and perform RT-PCR to amplify the RT-coding region of the pol gene, as described in the genotypic assay protocols.
-
-
Generate Recombinant Virus:
-
Ligate the amplified patient RT fragment into the HIV-1 vector.
-
Transfect HEK293T cells with the resulting recombinant plasmid.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
-
Drug Susceptibility Assay:
-
Seed target cells (e.g., MT-2) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Infect the target cells with the recombinant virus in the presence of the various drug concentrations.
-
Culture the cells for 3-5 days.
-
-
Measure Viral Replication:
-
Lyse the cells and measure luciferase activity using a luciferase assay system and a plate reader.
-
-
Data Analysis:
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration.
-
Determine the fold change in resistance by dividing the EC50 of the patient virus by the EC50 of a wild-type reference virus.
-
Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a drug on the enzymatic activity of purified HIV-1 reverse transcriptase.
Objective: To determine the concentration of this compound required to inhibit the activity of purified recombinant HIV-1 RT by 50% (IC50).
Materials:
-
Purified recombinant HIV-1 RT (wild-type or mutant).
-
This compound stock solution.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Poly(rA)/oligo(dT) template/primer.
-
Biotin-dUTP and dTTP.
-
Streptavidin-coated plates.
-
Anti-digoxigenin-peroxidase (POD) antibody.
-
ABTS substrate.
-
Plate reader capable of absorbance measurement.
Procedure:
-
Enzyme Purification:
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, combine the purified RT enzyme, the poly(rA)/oligo(dT) template/primer, and the different concentrations of this compound.
-
Initiate the reaction by adding the nucleotide mix (biotin-dUTP and dTTP).
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection of RT Activity:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated DNA product to bind.
-
Wash the plate to remove unbound components.
-
Add anti-digoxigenin-POD antibody and incubate.
-
Wash the plate again.
-
Add ABTS substrate and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
Quantitative Data on this compound Resistance Mutations
The following table summarizes key this compound resistance-associated mutations and their impact on drug susceptibility, expressed as fold change (FC) in EC50 values. The presence of multiple mutations often has a synergistic effect on resistance.
| Mutation | Fold Change (FC) in EC50 | Associated Resistance Level | Reference |
| Y181C | ~5 | Low to Intermediate | [14] |
| Y181I | >10 | High | [14][15] |
| Y181V | >10 | High | [16] |
| L100I + K103N | 5 - 10 | Intermediate | [4][15] |
| V179F | Variable | Contributes to resistance | [16] |
| G190A | Variable | Contributes to resistance | [14] |
| G190S | Variable | Contributes to resistance | [14][16] |
| K101E | Variable | Contributes to resistance | [14] |
| K101P | Variable | Contributes to resistance | [14][15] |
| V90I | Variable | Contributes to resistance | [14][16] |
| A98G | Variable | Contributes to resistance | [14][16] |
| V106I | Variable | Contributes to resistance | [14][16] |
| M230L | >10 | High | [15] |
| F227C | 10 - 20 | High | [4] |
| Two first-generation NNRTI RAMs + Y181I/V or V179D/E/I/F or K101E/P or Y188L | 4 - 10 | Intermediate | [11][15] |
Note: Fold change values can vary depending on the viral background and the specific combination of mutations present.
Visualizing Experimental Workflows and Resistance Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and the logical relationships in this compound resistance analysis.
References
- 1. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 2. genomica.uaslp.mx [genomica.uaslp.mx]
- 3. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in Blood Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Nearly Full-Length Sequencing of HIV-1 RNA from Plasma | PLOS One [journals.plos.org]
- 5. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in... [wisdomlib.org]
- 8. Cross-clade simultaneous HIV drug resistance genotyping for reverse transcriptase, protease, and integrase inhibitor mutations by Illumina MiSeq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An NGS amplicon tiling protocol for HIV-1 drug resistance detection using Illumina® COVIDSeq™ Assay Kit [protocols.io]
- 10. Recombinant expression and purification of HIV-1 RT [protocols.io]
- 11. Expression and purification of retroviral HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-level expression and purification of untagged and histidine-tagged HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of untagged HIV-1 reverse transcriptase by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Etravirine in Combination Antiretroviral Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in combination with other antiretroviral agents. The data presented are primarily derived from the pivotal Phase III DUET-1 and DUET-2 clinical trials, which evaluated the efficacy and safety of this compound in treatment-experienced HIV-1-infected adults.[1][2] Detailed protocols for key experimental assays used in such clinical studies are also provided to facilitate research and development in the field of antiretroviral therapy.
Efficacy of this compound in Combination Therapy
The DUET-1 and DUET-2 trials were randomized, double-blind, placebo-controlled studies that assessed the efficacy of this compound (200 mg twice daily) in combination with a background regimen that included darunavir/ritonavir, investigator-selected nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), and optional enfuvirtide.[2] The pooled analysis of these studies provides robust data on the virological and immunological responses to this compound-containing regimens in a treatment-experienced population.
Data Presentation: Summary of Clinical Trial Outcomes
The following tables summarize the key efficacy data from the pooled 96-week analysis of the DUET-1 and DUET-2 trials.
Table 1: Baseline Characteristics of the Pooled DUET-1 and DUET-2 Study Population [1]
| Characteristic | This compound (n=599) | Placebo (n=604) |
| Median Age (years) | 46 | 46 |
| Male (%) | 88% | 89% |
| Race (%) | ||
| White | 70% | 71% |
| Black | 16% | 15% |
| Asian | 6% | 6% |
| Hispanic | 8% | 8% |
| Median Baseline HIV-1 RNA (log10 copies/mL) | 4.84 | 4.83 |
| Median Baseline CD4+ Cell Count (cells/mm³) | 106 | 109 |
| Prior Antiretroviral Therapy (%) | ||
| NNRTI | 98% | 98% |
| Protease Inhibitor (PI) | 100% | 100% |
| NRTI | 100% | 100% |
| Enfuvirtide | 42% | 40% |
Table 2: Virological and Immunological Response at Week 96 (Pooled DUET-1 and DUET-2 Data) [2]
| Outcome Measure | This compound (n=599) | Placebo (n=604) | P-value |
| Virological Response (HIV-1 RNA <50 copies/mL) | 57% | 36% | <0.0001 |
| Mean Change in HIV-1 RNA from Baseline (log10 copies/mL) | -2.16 | -1.42 | <0.0001 |
| Mean Change in CD4+ Cell Count from Baseline (cells/mm³) | +128 | +86 | <0.0001 |
Table 3: Development of this compound Resistance-Associated Mutations (RAMs) in Virologic Failures (Pooled DUET-1 and DUET-2 Data) [3][4]
| Mutation | Frequency in this compound Group with Virologic Failure (%) |
| Y181C/I/V | 45% |
| G190A/S | 32.5% |
| K101E/H/P | 26% |
| V90I | 13% |
| A98G | 11% |
| Y188L | 7% |
| V179D/F/T | <3% |
| L100I | Not Found |
Note: Data represents the prevalence of specific mutations in a cohort of children failing NNRTI-based regimens, which is indicative of common resistance pathways.
Pharmacokinetic Interactions
This compound is a substrate and inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19, leading to potential drug-drug interactions.[5] The following table summarizes key pharmacokinetic interactions with commonly co-administered antiretrovirals.
Table 4: Pharmacokinetic Interactions of this compound with Other Antiretroviral Agents
| Co-administered Drug(s) | Effect on this compound | Effect on Co-administered Drug(s) | Reference |
| Darunavir/ritonavir (600/100 mg twice daily) | AUC ↑ 80%, Cmax ↑ 81%, Cmin ↑ 67% (with 200 mg ETR vs 100 mg ETR alone) | Darunavir: AUC ↑ 14%, Cmax ↑ 6%, Cmin ↑ 29% | [5][6] |
| Raltegravir (400 mg twice daily) | AUC ↑ 10%, Cmax ↑ 4%, Cmin ↑ 17% | Raltegravir: AUC ↓ 10%, Cmax ↓ 11%, Cmin ↓ 34% | [1] |
| Raltegravir (400 mg twice daily) + Darunavir/ritonavir (600/100 mg twice daily) | Not Reported | Raltegravir: Trough concentration ↑ (405 vs 118 ng/mL); Darunavir: Trough concentration ↑ (3837 vs 2241 ng/mL), AUC ↑ (50083 vs 36277 ng·h/mL) | [6] |
| Dolutegravir (50 mg once daily) | No significant effect | Dolutegravir: AUC ↓ 71%, Cmax ↓ 52%, Cmin ↓ 88% | [7] |
| Dolutegravir (50 mg once daily) + Lopinavir/ritonavir | No significant effect | Dolutegravir: AUC ↑ 11%, Cmax ↑ 7%, Cmin ↑ 28% | [7] |
| Dolutegravir (50 mg once daily) + Darunavir/ritonavir | No significant effect | Dolutegravir: AUC ↓ 25%, Cmax ↓ 12%, Cmin ↓ 37% | [7] |
AUC: Area under the curve; Cmax: Maximum concentration; Cmin: Minimum concentration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other antiretroviral agents.
Protocol 1: Quantification of HIV-1 RNA (Viral Load) using Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0
This protocol outlines the automated quantification of HIV-1 RNA in human plasma.[8][9]
Principle: The assay involves three main steps: (1) automated specimen preparation to isolate HIV-1 RNA using silica-based capture, (2) reverse transcription of the viral RNA to complementary DNA (cDNA), and (3) simultaneous PCR amplification of the cDNA and detection using dual-labeled oligonucleotide probes.[9] A known quantity of an internal Quantitation Standard (QS) is added to each sample to ensure accuracy.[8]
Materials:
-
COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0 kit (Roche Molecular Systems)
-
COBAS® AmpliPrep Instrument
-
COBAS® TaqMan® Analyzer or COBAS® TaqMan® 48 Analyzer
-
Human plasma collected in EDTA anticoagulant
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Sample Preparation (automated on COBAS® AmpliPrep):
-
Load patient plasma samples (850 µL) and controls onto the instrument.[8]
-
The instrument automatically adds a lysis/binding buffer containing a protease and chaotropic agents to lyse the virus and release the RNA.[9]
-
A known number of HIV-1 QS Armored RNA molecules and magnetic glass particles are added to each sample.[9]
-
The RNA binds to the magnetic glass particles.
-
The particles are washed to remove inhibitors.
-
The purified RNA is eluted from the particles.
-
-
Reverse Transcription and PCR Amplification (automated on COBAS® TaqMan® Analyzer):
-
The purified RNA is transferred to a reaction tube containing the Master Mix, which includes primers, probes, and the Z05 DNA Polymerase.[8]
-
Reverse transcription is initiated to convert the HIV-1 RNA and QS RNA into cDNA.
-
PCR amplification of the cDNA is performed. The assay targets two highly conserved regions in the HIV-1 genome (gag and LTR) to ensure broad subtype coverage.[8]
-
During PCR, the dual-labeled probes bind to the target amplicons. The 5' to 3' exonuclease activity of the Z05 polymerase cleaves the probe, separating the reporter and quencher dyes, which results in a fluorescent signal.
-
The instrument monitors the fluorescence in real-time.
-
-
Data Analysis:
-
The analyzer software calculates the HIV-1 RNA concentration by comparing the fluorescent signal from the HIV-1 target to the signal from the internal QS for each sample.[9]
-
Results are reported in copies/mL.
-
Protocol 2: CD4+ T-Cell Enumeration by Flow Cytometry using a BD FACSCalibur™
This protocol describes the enumeration of absolute CD4+ T-cell counts in whole blood using BD Trucount™ Tubes and BD Multitest™ reagents on a BD FACSCalibur™ flow cytometer.[10][11]
Principle: This single-platform method uses a four-color monoclonal antibody reagent to identify T-lymphocyte subsets (CD3+, CD4+, and CD8+) and CD45 to gate on the leukocyte population. BD Trucount™ Tubes contain a lyophilized pellet with a known number of fluorescent beads, which allows for the direct calculation of absolute cell counts from a single sample tube.[11]
Materials:
-
BD FACSCalibur™ Flow Cytometer
-
BD Trucount™ Tubes
-
BD Multitest™ CD3-FITC/CD8-PE/CD45-PerCP/CD4-APC reagent
-
BD FACS™ Lysing Solution (1X)
-
Whole blood collected in EDTA anticoagulant
-
Vortex mixer
-
Pipettors (20 µL and 50 µL)
-
Appropriate controls (e.g., BD Multi-Check™ Control)
-
Appropriate PPE
Procedure:
-
Sample Staining:
-
For each patient sample and control, label a BD Trucount™ Tube.
-
Pipette 20 µL of the BD Multitest™ reagent into the bottom of each tube.[10]
-
Add 50 µL of well-mixed, anticoagulated whole blood to each corresponding tube. Avoid touching the bead pellet with the pipette tip.[10]
-
Cap the tubes and vortex gently to mix.
-
Incubate for 15 minutes at room temperature (18-25°C) in the dark.[10]
-
-
Erythrocyte Lysis:
-
Flow Cytometer Setup and Acquisition:
-
Power on the BD FACSCalibur™ instrument and computer.
-
Launch the appropriate software (e.g., BD CellQuest™ Pro).
-
Set up the instrument using appropriate settings for 4-color analysis with lyse/no-wash samples. This includes setting photomultiplier tube (PMT) voltages and fluorescence compensation.
-
Run a control sample to ensure the instrument is performing correctly.
-
Acquire the patient samples. Set the acquisition to stop after a sufficient number of events have been collected (e.g., a set number of bead events or total events).
-
-
Data Analysis:
-
Use the software to gate on the lymphocyte population based on their CD45 and side scatter (SSC) properties.
-
Within the lymphocyte gate, further identify the CD3+ T-cells.
-
From the CD3+ population, identify the CD4+ and CD8+ subpopulations.
-
The software will use the ratio of cell events to bead events to calculate the absolute count of each cell population (cells/µL).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to this compound studies.
Caption: this compound binds to the NNRTI pocket of reverse transcriptase.
Caption: Mutations alter the NNRTI binding pocket, reducing this compound efficacy.
Caption: Workflow of a typical randomized controlled clinical trial for antiretrovirals.
Caption: Workflow for processing blood samples for HIV monitoring.
References
- 1. Liverpool HIV Interactions [hiv-druginteractions.org]
- 2. Efficacy and safety of this compound at week 96 in treatment-experienced HIV type-1-infected patients in the DUET-1 and DUET-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Interactions with New and Investigational Antiretrovirals: darunavir, this compound, rilpivirine (TMC278), maraviroc, vicriviroc, raltegravir, elvitegravir, INCB 9471 (CCR5), bevirimat [Review Articles] [natap.org]
- 6. Pharmacokinetics of this compound, raltegravir and darunavir/ritonavir in treatment experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound Alone and with Ritonavir-Boosted Protease Inhibitors on the Pharmacokinetics of Dolutegravir [natap.org]
- 8. aphl.org [aphl.org]
- 9. extranet.who.int [extranet.who.int]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Assessing Etravirine's Impact on Viral Replication Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Etravirine (ETR), a non-nucleoside reverse transcriptase inhibitor (NNRTI), on HIV-1 replication kinetics. The methodologies described herein are essential for preclinical studies, resistance monitoring, and the overall evaluation of this compound's antiviral efficacy.
Introduction to this compound and its Mechanism of Action
This compound is a second-generation NNRTI with potent activity against both wild-type and NNRTI-resistant strains of HIV-1.[1][2] Its unique molecular flexibility allows it to bind to the HIV-1 reverse transcriptase (RT) enzyme in multiple conformations, thereby inhibiting the conversion of viral RNA into DNA, a crucial step in the viral life cycle.[1] This adaptability provides a higher genetic barrier to the development of resistance compared to first-generation NNRTIs.[3] Understanding the impact of this compound on viral replication is critical for its effective clinical use.
Key Methodologies for Assessing this compound's Antiviral Activity
Several in vitro methods are employed to quantify the effect of this compound on HIV-1 replication. These can be broadly categorized into:
-
Cell-Based Assays: To determine the effective concentration of this compound that inhibits viral replication in a cellular context.
-
Enzymatic Assays: To measure the direct inhibition of the HIV-1 reverse transcriptase enzyme.
-
Resistance Testing: To identify genetic mutations that confer resistance to this compound and to quantify the level of resistance.
-
Viral Fitness Assays: To assess the replication capacity of this compound-resistant viral strains.
Application Note 1: Determination of this compound's 50% Effective Concentration (EC50) in Cell Culture
This protocol outlines the procedure for determining the EC50 value of this compound, which is the concentration of the drug that inhibits 50% of viral replication in a cell-based assay. The TZM-bl cell line, which expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR, is commonly used for this purpose.[4][5]
Experimental Protocol: Single-Round Infectivity Assay using TZM-bl cells
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 Env-pseudotyped virus stock (e.g., from a reference strain or a clinical isolate)
-
This compound stock solution (in DMSO)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates (clear bottom, white or black walls)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 nM to 1000 nM. Include a no-drug (vehicle) control.
-
Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in complete growth medium containing DEAE-Dextran to a final concentration that yields a luciferase signal of at least 10 times the background.
-
Infection: Add 50 µL of the diluted virus to each well containing the serially diluted this compound.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Luciferase Assay: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well.
-
Measurement: After a 2-minute incubation at room temperature to allow for cell lysis, measure the luminescence using a luminometer.[6]
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic regression curve.[7]
Data Presentation: this compound EC50 Values
| HIV-1 Strain | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (IIIB) | 5.7 ± 1.3 | 1.0 | [8] |
| Y181V Mutant | ~342 | ~60 | [8] |
| Y181I Mutant | ~342 | ~60 | [8] |
| Pooled NNRTI-Resistant Variants | 62.6 ± 3.4 | ~11 | [8] |
Application Note 2: Direct Measurement of HIV-1 Reverse Transcriptase Inhibition by this compound
This protocol describes a non-radioactive, colorimetric assay to determine the 50% inhibitory concentration (IC50) of this compound against the HIV-1 RT enzyme. This cell-free assay directly measures the enzymatic activity of purified recombinant HIV-1 RT.
Experimental Protocol: Colorimetric HIV-1 RT Inhibition Assay
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer
-
Template/primer hybrid (e.g., poly(A) x oligo(dT))
-
dNTP mix containing digoxigenin (DIG)-labeled dUTP and biotin-labeled dATP
-
This compound stock solution (in DMSO)
-
Streptavidin-coated 96-well plates
-
Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in reaction buffer.
-
Reaction Setup: In a 96-well reaction plate, add the reaction buffer, template/primer, and dNTP mix.
-
Inhibitor Addition: Add the serially diluted this compound, a positive control (e.g., another NNRTI), and a no-inhibitor control to their respective wells.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Capture: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA product to bind.
-
Washing: Wash the plate to remove unincorporated nucleotides.
-
Detection: Add the Anti-DIG-POD conjugate and incubate. After another wash step, add the peroxidase substrate.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.[9]
Data Analysis:
-
Calculate the percentage of RT inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting a dose-response curve.
Data Presentation: this compound IC50 Values for HIV-1 RT
| Parameter | Value | Reference |
| IC50 (Wild-Type RT) | Varies by assay kit | [9] |
Application Note 3: Genotypic and Phenotypic Resistance Testing for this compound
Assessing viral resistance to this compound is crucial for guiding treatment decisions. This involves both genotypic analysis to identify resistance-associated mutations (RAMs) and phenotypic assays to measure the drug susceptibility of viral isolates.
Experimental Protocol: Genotypic Resistance Analysis
-
RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant.
-
RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the HIV-1 pol gene, which encodes the reverse transcriptase.[10]
-
Sequencing: Sequence the amplified DNA product.
-
Mutation Analysis: Analyze the sequence to identify known this compound RAMs. A weighted scoring system can be used to predict the clinical response to this compound based on the identified mutations.[11]
Data Presentation: this compound Resistance-Associated Mutations (RAMs) and Weighted Scores
| Mutation | Weight |
| V90I | 1 |
| A98G | 1 |
| L100I | 2.5 |
| K101E/P | 2.5 |
| V106I | 1.5 |
| V179D/F | 1 |
| Y181C/I/V | 3 |
| G190A/S | 1.5 |
| M230L | 2.5 |
| Weighted Score Interpretation | Predicted Virological Response |
| 0 - 2 | Susceptible |
| 2.5 - 3.5 | Intermediate Resistance |
| > 4 | Resistant |
Note: This is a simplified table based on published scoring systems. The specific weights and interpretation may vary.[11]
Experimental Protocol: Phenotypic Resistance Assay
-
Virus Isolation/Generation: Isolate virus from patient plasma or generate recombinant viruses containing the patient-derived RT sequence.
-
Susceptibility Testing: Perform a cell-based infectivity assay (as described in Application Note 1) with the patient-derived virus and a wild-type reference virus in the presence of serial dilutions of this compound.
-
Data Analysis: Calculate the EC50 for both the patient and reference viruses. The fold change in EC50 (patient EC50 / reference EC50) indicates the level of phenotypic resistance.[12]
Data Presentation: Phenotypic Cut-offs for this compound
| Fold Change in EC50 | Interpretation |
| < 3.0 | Susceptible |
| 3.0 - 13.0 | Intermediate Resistance |
| > 13.0 | Resistant |
Note: These cut-offs are based on clinical data and may be subject to revision.[11]
Mandatory Visualizations
Diagram 1: HIV-1 Life Cycle and the Target of this compound
Caption: Mechanism of action of this compound in the HIV-1 life cycle.
Diagram 2: Experimental Workflow for EC50 Determination
References
- 1. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On this compound (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replication Fitness of Multiple Nonnucleoside Reverse Transcriptase-Resistant HIV-1 Variants in the Presence of this compound Measured by 454 Deep Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding this compound susceptibility: new weighted genotype score and phenotypic cut-offs | HIV i-Base [i-base.info]
- 12. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Application Notes and Protocols: Use of Etravirine in Studies of HIV-1 Co-infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of etravirine in the context of HIV-1 co-infections, with a focus on Hepatitis B (HBV), Hepatitis C (HCV), and Tuberculosis (TB). The information is compiled from key clinical studies to guide research and drug development efforts.
This compound in HIV-1/Hepatitis B (HBV) and HIV-1/Hepatitis C (HCV) Co-infections
The primary source of data on the use of this compound in HIV-1/HBV or HIV-1/HCV co-infected patients comes from the pooled analysis of the DUET-1 and DUET-2 clinical trials. These were Phase III, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of this compound in treatment-experienced HIV-1-infected adults.
Efficacy of this compound in HIV-1/Hepatitis Co-infected Patients
A sub-analysis of the DUET trials assessed the virologic and immunologic responses in patients co-infected with HBV or HCV. The results demonstrated that this compound, in combination with an optimized background regimen, was effective in suppressing HIV-1 replication in this patient population.
Table 1: Virologic and Immunologic Response in the DUET Trials (96-Week Data)
| Outcome Measure | HIV-1 Mono-infected | HIV-1/HBV or HIV-1/HCV Co-infected |
| Virologic Response (HIV-1 RNA <50 copies/mL) | ||
| This compound Group | 57% | Not specifically reported in pooled analysis, but efficacy was maintained. |
| Placebo Group | 36% | Not specifically reported in pooled analysis. |
| Mean Change in CD4+ Cell Count from Baseline | ||
| This compound Group | +128 cells/mm³ | Not significantly different from mono-infected patients. |
| Placebo Group | +86 cells/mm³ | Not significantly different from mono-infected patients. |
Safety and Tolerability of this compound in HIV-1/Hepatitis Co-infected Patients
The safety profile of this compound in patients with HIV-1 and HBV/HCV co-infection was a key area of investigation in the DUET trials, with a particular focus on hepatic adverse events. The findings indicated that this compound was generally well-tolerated in this population.
Table 2: Hepatic Adverse Events in the DUET Trials (96-Week Data) [1][2]
| Adverse Event | HIV-1 Mono-infected | HIV-1/HBV or HIV-1/HCV Co-infected |
| Any Hepatic Adverse Event | ||
| This compound Group | 7% | 18% |
| Placebo Group | 6% | 15% |
| Grade 3 or 4 Elevation in Aspartate Aminotransferase (AST) | ||
| This compound Group | 3% | 11% |
| Placebo Group | 2% | 7% |
| Grade 3 or 4 Elevation in Alanine Aminotransferase (ALT) | ||
| This compound Group | 3% | 14% |
| Placebo Group | 2% | 9% |
| Discontinuation due to Hepatic Adverse Events | ||
| This compound Group | 5 patients | 2 patients |
| Placebo Group | 2 patients | 2 patients |
Although the incidence of hepatic adverse events was higher in co-infected patients compared to mono-infected patients, the rates were comparable between the this compound and placebo groups, suggesting that this compound itself did not significantly increase the risk of liver toxicity in this population.[1][2]
Experimental Protocol: The DUET Trials (DUET-1 and DUET-2)
This protocol provides a detailed methodology based on the design of the DUET-1 and DUET-2 clinical trials.[1]
1.3.1. Study Objective: To evaluate the efficacy, safety, and tolerability of this compound 200 mg twice daily compared to placebo in treatment-experienced HIV-1-infected adult patients with evidence of non-nucleoside reverse transcriptase inhibitor (NNRTI) and protease inhibitor (PI) resistance.
1.3.2. Study Design: Two identical, multinational, randomized, double-blind, placebo-controlled, Phase III trials.
1.3.3. Patient Population:
-
Inclusion Criteria:
-
Adults (≥18 years of age) with chronic HIV-1 infection.
-
Plasma HIV-1 RNA >5,000 copies/mL at screening.
-
Documented evidence of resistance to at least one NNRTI.
-
Presence of at least three primary PI mutations.
-
On a stable antiretroviral regimen for at least 8 weeks prior to screening.
-
For co-infected patients: Chronic Hepatitis B (HBsAg positive) or Hepatitis C (HCV antibody and HCV RNA positive) infection. Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels <5 times the upper limit of normal. No requirement for anti-hepatitis treatment during the study.[1][2]
-
-
Exclusion Criteria:
-
Pregnancy or breastfeeding.
-
Acute viral hepatitis.
-
Decompensated liver disease.
-
Any condition that, in the investigator's opinion, could interfere with study participation.
-
1.3.4. Treatment Regimens:
-
Randomization: Patients were randomized in a 1:1 ratio to one of two treatment arms.
-
Treatment Arms:
-
This compound Arm: this compound 200 mg orally, twice daily.
-
Placebo Arm: Placebo orally, twice daily.
-
-
Optimized Background Regimen (OBR): All patients in both arms received an OBR consisting of:
-
Darunavir/ritonavir (600 mg/100 mg) twice daily.
-
Investigator-selected nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).
-
Optional use of enfuvirtide (a fusion inhibitor).
-
1.3.5. Study Endpoints:
-
Primary Efficacy Endpoint: Proportion of patients with a confirmed plasma HIV-1 RNA level <50 copies/mL at week 24.
-
Secondary Efficacy Endpoints:
-
Proportion of patients with HIV-1 RNA <400 copies/mL.
-
Change from baseline in plasma HIV-1 RNA (log10 copies/mL).
-
Change from baseline in CD4+ cell count.
-
Incidence of AIDS-defining illnesses and death.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Changes in laboratory parameters (hematology, chemistry, urinalysis).
-
Electrocardiogram (ECG) changes.
-
1.3.6. Assessments:
-
Plasma HIV-1 RNA levels were measured at screening, baseline, and at weeks 2, 4, 8, 12, 16, 24, 32, 40, and 48, and every 8 weeks thereafter.
-
CD4+ cell counts were measured at screening, baseline, and at weeks 4, 8, 12, 24, 32, 48, and every 16 weeks thereafter.
-
Safety assessments were conducted at each study visit.
1.3.7. Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population. The primary efficacy endpoint was analyzed using the time-to-loss of virologic response (TLOVR) algorithm.
Visualizations
This compound in HIV-1/Tuberculosis (TB) Co-infection
The use of this compound in patients with HIV-1 and active tuberculosis co-infection presents a significant clinical challenge due to a well-documented drug-drug interaction with rifampicin, a cornerstone of first-line anti-TB therapy.
Drug-Drug Interaction with Rifampicin
Rifampicin is a potent inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is one of the primary enzymes responsible for the metabolism of this compound. Co-administration of rifampicin can significantly decrease the plasma concentrations of this compound, potentially leading to sub-therapeutic levels and an increased risk of virologic failure and the development of drug resistance. For this reason, the concurrent use of this compound and rifampicin is generally not recommended.
Clinical Evidence in HIV-1/TB Co-infection
There is a notable lack of large-scale clinical trials evaluating the efficacy and safety of this compound in HIV-1/TB co-infected patients receiving rifampicin-based anti-TB treatment. The available evidence is limited to case reports and pharmacokinetic studies.
One case study reported on two HIV-1-infected patients with multidrug-resistant TB who were treated with an this compound-containing antiretroviral regimen alongside a rifampicin-containing anti-TB regimen. In these cases, therapeutic drug monitoring was employed to ensure adequate this compound levels. The study suggested that despite the known interaction, virological suppression was achieved, indicating that this combination may be manageable in specific clinical scenarios with close monitoring. However, these findings are from a very small number of patients and cannot be generalized to the broader population.
Table 3: Summary of a Case Study on this compound and Rifampicin Co-administration
| Patient | Antiretroviral Regimen | Anti-TB Regimen | This compound Plasma Levels | HIV-1 Virologic Outcome |
| Patient 1 | This compound + other ARVs | Rifampicin + other anti-TB drugs | Monitored and maintained within therapeutic range | Virologic suppression |
| Patient 2 | This compound + other ARVs | Rifampicin + other anti-TB drugs | Monitored and maintained within therapeutic range | Virologic suppression |
This table is a qualitative summary as specific quantitative data from the case study was not available in the search results.
Experimental Protocol Considerations for Future Studies
Given the limited data, designing a clinical trial to evaluate this compound in HIV-1/TB co-infection would require a carefully considered protocol.
2.3.1. Study Objective: To investigate the pharmacokinetics, safety, and efficacy of this compound in HIV-1/TB co-infected patients receiving rifampicin-based anti-TB therapy.
2.3.2. Study Design: A Phase I/II, open-label, pharmacokinetic and safety study. A randomized controlled trial design would be challenging due to the known drug interaction.
2.3.3. Patient Population:
-
Inclusion Criteria:
-
Adults with confirmed HIV-1 and active TB co-infection.
-
Initiating or receiving a standard rifampicin-based anti-TB regimen.
-
Indication for an this compound-containing antiretroviral regimen (e.g., treatment-experienced with NNRTI resistance).
-
-
Exclusion Criteria:
-
Severe liver or renal impairment.
-
Known hypersensitivity to this compound or other study medications.
-
2.3.4. Treatment Regimens:
-
Anti-TB Regimen: Standard first-line therapy including rifampicin.
-
Antiretroviral Regimen: An this compound-containing regimen. Dose adjustments of this compound may need to be explored (e.g., increased dosage) based on pharmacokinetic modeling and observed plasma concentrations.
2.3.5. Key Assessments:
-
Intensive Pharmacokinetic Sampling: To determine the full pharmacokinetic profile of this compound when co-administered with rifampicin.
-
Therapeutic Drug Monitoring (TDM): Regular monitoring of this compound trough concentrations to ensure they remain within the therapeutic range.
-
HIV-1 RNA Viral Load: Frequent monitoring to assess virologic response.
-
Safety Monitoring: Close monitoring for adverse events, especially hepatotoxicity.
-
TB Treatment Outcomes: Monitoring for sputum smear and culture conversion.
Visualizations
Summary and Future Directions
-
HIV-1/Hepatitis Co-infection: this compound is a viable and generally safe option for treatment-experienced patients with HIV-1 and HBV or HCV co-infection. While hepatic adverse events are more common in this population, this compound does not appear to add significant risk compared to placebo.
-
HIV-1/Tuberculosis Co-infection: The use of this compound in patients with active TB treated with rifampicin is not recommended due to a significant drug-drug interaction. Further research, likely involving therapeutic drug monitoring and potentially dose adjustments, is needed to determine if this combination can be used safely and effectively. The development of alternative anti-TB regimens with less potent CYP3A4 inducers would also be beneficial for this patient population.
These application notes and protocols are intended to serve as a guide for researchers and clinicians. All experimental procedures should be conducted in accordance with institutional guidelines and regulatory requirements.
References
- 1. Pharmacokinetics of this compound in HIV-infected patients concomitantly treated with rifampin for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, effectiveness, and safety of integrase inhibitors in the treatment of HIV/AIDS in patients with tuberculosis: systematic review and meta-analysis | Research, Society and Development [rsdjournal.org]
Application Notes and Protocols: Etravirine in Pediatric HIV Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of etravirine in pediatric HIV research, including its mechanism of action, pharmacokinetic properties, clinical efficacy, and safety profile. Detailed experimental protocol outlines for key assays are also provided to guide researchers in their study design and execution.
Introduction to this compound
This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its flexible chemical structure allows it to bind to the HIV-1 reverse transcriptase enzyme even in the presence of mutations that confer resistance to first-generation NNRTIs.[1][2][3] This makes it a valuable agent for treatment-experienced pediatric patients who have developed resistance to other antiretroviral drugs.[4][5] this compound is approved by the U.S. Food and Drug Administration (FDA) for use in treatment-experienced children and adolescents aged 2 to less than 18 years and weighing at least 10 kg.[6]
Mechanism of Action
This compound non-competitively binds to a hydrophobic pocket near the active site of HIV-1 reverse transcriptase.[3] This binding induces a conformational change in the enzyme, distorting its structure and inhibiting its DNA polymerase activity, thereby preventing the conversion of viral RNA into DNA.[3]
Caption: this compound's mechanism of action on HIV-1 reverse transcriptase.
Development of Resistance
Resistance to this compound typically requires the accumulation of multiple NNRTI resistance-associated mutations (RAMs).[7] The most frequent emerging RAMs in pediatric patients experiencing virological failure on this compound-containing regimens include Y181C, V90I, L100I, and E138A.[7]
Caption: Pathway to the development of this compound resistance.
Data Presentation
Pharmacokinetic Parameters of this compound in Pediatric Populations
| Population | Dosing Regimen | n | Mean AUC0–12h (ng·hr/mL) | Mean Cmin (ng/mL) | Reference |
| Children (6 to <12 years) | 5.2 mg/kg twice daily | 41 | 5,684 | 377 | [6] |
| Adolescents (12 to <18 years) | 5.2 mg/kg twice daily | 60 | 4,895 | 325 | [6] |
| Children (2 to <6 years) - Cohort I | Weight-band based | 15 | 3,823 (geometric mean) | Not Reported | [8] |
| Children (1 to <2 years) - Cohort II | Weight-band based | 6 | 3,328 (geometric mean) | Not Reported | [8] |
| Adults | 200 mg twice daily | 575 | 5,506 | 393 | [6] |
Efficacy of this compound in Treatment-Experienced Pediatric Patients
| Study | Age Group | N | Primary Endpoint | Week 24 Response | Week 48 Response | Reference |
| PIANO | 6 to <18 years | 101 | HIV-1 RNA <50 copies/mL | 52% | 56% | [6] |
| PIANO (Children) | 6 to <12 years | 41 | HIV-1 RNA <50 copies/mL | Not Reported | 68% | [6] |
| PIANO (Adolescents) | 12 to <18 years | 60 | HIV-1 RNA <50 copies/mL | Not Reported | 48% | [6] |
| IMPAACT P1090 (Cohort I) | 2 to <6 years | 16 | HIV-1 RNA <400 copies/mL | Not Reported | 75% | [8] |
| IMPAACT P1090 (Cohort II) | 1 to <2 years | 6 | HIV-1 RNA <400 copies/mL or ≥2 log10 reduction | Not Reported | 33.3% | [8] |
| Retrospective Spanish Cohort | Children & Adolescents | 23 | HIV-1 RNA <50 copies/mL | Not Reported | 78% (at a median of 48.4 weeks) | [6] |
| Pooled Analysis | <18 years | 124 | HIV-1 RNA <50 copies/mL | Not Reported | 69% (at 12 months) | [6] |
Recommended Pediatric Dosing of this compound
| Body Weight | Twice-Daily Dose |
| 10 kg to <20 kg | 100 mg |
| 20 kg to <25 kg | 125 mg |
| 25 kg to <30 kg | 150 mg |
| ≥30 kg | 200 mg |
| Source:[6][9][10] |
Experimental Protocols
Protocol Outline: HIV-1 Viral Load Quantification
Principle: This protocol outline describes the quantification of HIV-1 RNA in pediatric plasma samples using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay, such as the Roche cobas® HIV-1 Quantitative Assay.
Materials:
-
Blood collection tubes with EDTA anticoagulant
-
Refrigerated centrifuge
-
Pipettes and sterile, nuclease-free tips
-
Automated nucleic acid extraction and purification system (e.g., cobas® 5800/6800/8800 Systems)
-
Roche cobas® HIV-1 Quantitative Assay kit
-
Real-time PCR instrument
Procedure Outline:
-
Sample Collection and Processing:
-
Collect whole blood in EDTA tubes.
-
Centrifuge to separate plasma within 24 hours of collection.
-
Store plasma at 2-8°C for up to 5 days or freeze at -70°C for long-term storage.
-
-
Nucleic Acid Extraction:
-
Perform automated extraction and purification of HIV-1 RNA from plasma samples according to the manufacturer's instructions for the specific automated system.
-
-
Real-Time RT-PCR:
-
Prepare the master mix containing enzymes, primers, and probes as provided in the assay kit.
-
Amplify the extracted RNA using the real-time PCR instrument. The assay typically targets conserved regions of the HIV-1 genome.
-
-
Data Analysis:
-
The instrument's software automatically calculates the viral load in copies/mL by comparing the sample's amplification signal to a standard curve.
-
Protocol Outline: Pharmacokinetic Analysis of this compound by LC-MS/MS
Principle: This protocol outline describes the quantification of this compound concentrations in pediatric plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Liquid chromatography system coupled with a tandem mass spectrometer
-
C18 analytical column
-
This compound analytical standard and a suitable internal standard (e.g., a stable isotope-labeled this compound)
-
Acetonitrile, methanol, formic acid, and ammonium acetate (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure Outline:
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex vigorously to mix and precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate this compound and the internal standard from other plasma components using a C18 column with a mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid or ammonium acetate).
-
Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the pediatric plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol Outline: HIV-1 Genotypic Resistance Testing
Principle: This protocol outline describes the identification of resistance-associated mutations in the HIV-1 reverse transcriptase gene from pediatric plasma samples using Sanger sequencing.
Materials:
-
Plasma samples with a viral load of >500-1000 copies/mL
-
Viral RNA extraction kit
-
Reverse transcriptase and DNA polymerase for RT-PCR
-
Primers specific for the HIV-1 reverse transcriptase gene
-
PCR purification kit
-
Sanger sequencing reagents and capillary electrophoresis instrument
-
Sequence analysis software and a genotypic resistance interpretation database (e.g., Stanford University HIV Drug Resistance Database)
Procedure Outline:
-
RNA Extraction:
-
Extract viral RNA from plasma samples using a commercial kit.
-
-
RT-PCR Amplification:
-
Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the reverse transcriptase gene.
-
-
PCR Product Purification:
-
Purify the amplified DNA to remove unincorporated primers and nucleotides.
-
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using fluorescently labeled dideoxynucleotides.
-
Separate the sequencing fragments by size using capillary electrophoresis.
-
-
Sequence Analysis and Interpretation:
-
Assemble the sequence data and compare it to a wild-type HIV-1 reference sequence to identify mutations.
-
Use a genotypic resistance interpretation algorithm to determine the impact of the identified mutations on this compound susceptibility.
-
Clinical Trial Workflows
PIANO Study Workflow
Caption: Workflow of the PIANO clinical trial.
IMPAACT P1090 Study Workflow
Caption: Workflow of the IMPAACT P1090 clinical trial.
References
- 1. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On this compound (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Chemical characteristics, mechanism of action and antiviral activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The role of this compound in the management of treatment-experienced pediatric patients with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appendix A: Pediatric Antiretroviral Drug Information - this compound | NIH [clinicalinfo.hiv.gov]
- 7. Assessment of this compound resistance in HIV-1-infected paediatric patients using population and deep sequencing: final results of the PIANO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in treatment-experienced HIV-1-infected children 1 year to less than 6 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. drugs.com [drugs.com]
Long-Term Efficacy and Safety of Etravirine: A Comprehensive Review of Clinical Trial Data for Researchers
Application Notes and Protocols
This document provides a detailed overview of the long-term efficacy and safety of etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), based on data from pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals involved in the study of antiretroviral therapies. This guide includes summarized quantitative data, detailed experimental protocols from key studies, and visualizations of experimental workflows.
Introduction
This compound is a second-generation NNRTI approved for the treatment of HIV-1 infection in treatment-experienced adult and pediatric patients. Its flexible chemical structure allows it to bind to the HIV-1 reverse transcriptase enzyme, even in the presence of mutations that confer resistance to first-generation NNRTIs. This document focuses on the long-term outcomes observed in the DUET-1 and DUET-2 trials in adults, the PIANO study in pediatric patients, and the ANRS 163 ETRAL trial, which investigated a dual-therapy regimen.
Long-Term Efficacy of this compound
The long-term efficacy of this compound has been primarily established in the DUET-1 and DUET-2 phase III clinical trials, which were identically designed, randomized, double-blind, placebo-controlled studies. These trials evaluated the efficacy of this compound in treatment-experienced HIV-1-infected adults over 96 weeks.
Virologic and Immunologic Response
In a pooled analysis of the DUET trials at week 96, a significantly higher proportion of patients receiving this compound achieved an undetectable viral load (HIV-1 RNA <50 copies/mL) compared to those receiving a placebo, with both groups also receiving a background regimen containing darunavir/ritonavir, investigator-selected nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), and optional enfuvirtide. The mean increase in CD4+ T-cell count from baseline was also significantly greater in the this compound group.
The ANRS 163 ETRAL study, a phase II single-arm trial, evaluated a switch to a dual therapy of raltegravir and this compound in virologically suppressed, treatment-experienced patients aged 45 and older. The study demonstrated high rates of maintained virological suppression at 96 weeks.
In the pediatric population, the PIANO study, a phase II, open-label, single-arm trial, assessed the efficacy of this compound in treatment-experienced children and adolescents aged 6 to <18 years. The study reported the proportion of patients achieving a viral load of <50 copies/mL at week 48.[1]
Table 1: Long-Term Virologic and Immunologic Efficacy of this compound in Key Clinical Trials
| Clinical Trial | Patient Population | Duration | Primary Efficacy Endpoint | This compound Group | Control/Comparator Group |
| DUET-1 & DUET-2 (Pooled) | Treatment-Experienced Adults | 96 Weeks | HIV-1 RNA <50 copies/mL | 57% | 36% (Placebo) |
| Mean CD4+ T-cell Increase from Baseline | 128 cells/mm³ | 86 cells/mm³ (Placebo) | |||
| ANRS 163 ETRAL | Virologically Suppressed, Treatment-Experienced Adults (≥45 years) on a dual raltegravir/etravirine regimen | 96 Weeks | Maintained Virological Suppression | 98.7% | N/A (Single-arm) |
| PIANO [1] | Treatment-Experienced Children & Adolescents (6 to <18 years) | 48 Weeks | HIV-1 RNA <50 copies/mL | 56% | N/A (Single-arm) |
Long-Term Safety and Tolerability of this compound
The long-term safety profile of this compound has been well-characterized through extensive clinical trial data. The most common adverse event associated with this compound is rash.
Adverse Events
In the pooled analysis of the DUET trials at 96 weeks, the overall safety and tolerability profile of this compound was similar to placebo, with the notable exception of rash, which was reported more frequently in the this compound group. Most rashes were of mild to moderate severity and resolved with continued treatment.[2] Discontinuations due to adverse events were comparable between the this compound and placebo arms.[3]
In the PIANO study, the most common treatment-related adverse event of at least grade 2 severity was also rash.[1]
Table 2: Key Long-Term Safety Findings for this compound in Clinical Trials
| Clinical Trial | Patient Population | Duration | Most Common Adverse Event (≥ Grade 2) | Incidence in this compound Group | Incidence in Control/Comparator Group | Discontinuation Rate due to Adverse Events |
| DUET-1 & DUET-2 (Pooled) [3] | Treatment-Experienced Adults | 96 Weeks | Rash | 21% | 12% (Placebo) | 5.2% |
| ANRS 163 ETRAL | Virologically Suppressed, Treatment-Experienced Adults (≥45 years) | 96 Weeks | Not specified in detail in available abstracts | N/A | N/A | 4.8% (8/165 participants) |
| PIANO [1] | Treatment-Experienced Children & Adolescents (6 to <18 years) | 48 Weeks | Rash | 13% | N/A (Single-arm) | 8% |
Experimental Protocols
This section outlines the methodologies employed in the key clinical trials of this compound.
DUET-1 and DUET-2 Trials
Study Design: These were two identical, randomized, double-blind, placebo-controlled, phase III trials.
Patient Population: The trials enrolled treatment-experienced HIV-1-infected adults with evidence of NNRTI and protease inhibitor resistance and a viral load of >5,000 copies/mL.[4]
Treatment Regimen: Patients were randomized to receive either this compound (200 mg twice daily) or a placebo, in combination with a background regimen consisting of darunavir/ritonavir (600/100 mg twice daily), investigator-selected NRTIs, and optional enfuvirtide.[4]
Efficacy Assessments:
-
Virological Assessment: Plasma HIV-1 RNA levels were quantified at screening, baseline, and at regular intervals throughout the study. The primary endpoint was the proportion of patients with a viral load of <50 copies/mL at week 24, with long-term follow-up to 96 weeks.[4] The specific assay used for HIV-1 RNA quantification was not consistently reported across all publications, but such trials typically use validated, commercially available assays like the Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test or similar.
-
Immunological Assessment: CD4+ T-cell counts were measured at baseline and at regular follow-up visits to assess immune reconstitution.[4] Standard flow cytometry techniques were used for this purpose.
Safety Monitoring: Adverse events were monitored and graded according to the Division of AIDS (DAIDS) table for grading the severity of adult and pediatric adverse events. Laboratory parameters, including hematology, clinical chemistry, and urinalysis, were monitored at regular intervals.
Statistical Analysis: The primary efficacy analysis was an intent-to-treat analysis. The proportion of patients achieving a viral load of <50 copies/mL was compared between the this compound and placebo groups using a Chi-squared test.
PIANO Study
Study Design: This was a phase II, open-label, single-arm study.[1]
Patient Population: The study enrolled 101 treatment-experienced HIV-1-infected children (≥ 6 to < 12 years) and adolescents (≥ 12 to < 18 years) with a screening viral load of ≥ 500 HIV-1 RNA copies/mL.[1]
Treatment Regimen: Patients received this compound at a dose of 5.2 mg/kg twice daily (maximum dose of 200 mg twice daily) in addition to an optimized background regimen (OBR).[1]
Efficacy and Safety Assessments:
-
Virological and Immunological Assessment: Plasma HIV-1 RNA levels and CD4+ T-cell counts were measured at baseline and throughout the 48-week study period.[1]
-
Safety Monitoring: Adverse events were monitored and graded.[1] A key safety focus was on the incidence and severity of rash.
-
Pharmacokinetic Analysis: Blood samples were collected to determine the pharmacokinetic profile of this compound in this pediatric population.[5]
Statistical Analysis: The primary efficacy endpoint was the proportion of patients with a viral load of <50 copies/mL at week 48, analyzed using an intent-to-treat, non-completer=failure approach.[1]
ANRS 163 ETRAL Trial
Study Design: This was a 96-week, multicenter, single-arm, open-label, phase II trial.[6]
Patient Population: The trial enrolled 165 virologically suppressed, HIV-1-infected individuals aged 45 years or older who were on a stable protease inhibitor-containing antiretroviral regimen.[6]
Treatment Regimen: Patients were switched to a dual therapy regimen of raltegravir (400 mg twice daily) and this compound (200 mg twice daily).[6]
Efficacy and Safety Assessments:
-
Virological Assessment: The primary endpoint was the proportion of participants maintaining virological success (defined as the absence of two consecutive plasma viral loads >50 copies/mL) up to week 48.[6]
-
Immunological and Other Assessments: Secondary outcomes included changes in CD4/CD8 ratio, metabolic parameters, bone mineral density, and inflammatory markers.[7]
-
Safety Monitoring: Adverse events leading to discontinuation were recorded.
Statistical Analysis: The study was designed to demonstrate an efficacy of >90%, assuming a success rate of ≥95%, with 80% power and a 5% type-1 error.[6]
Conclusion
Long-term clinical trial data demonstrate that this compound, as part of an optimized background regimen, provides durable virologic and immunologic responses in treatment-experienced adults and pediatric patients with HIV-1 infection. The safety profile is well-established, with rash being the most frequently reported drug-related adverse event. The ANRS 163 ETRAL trial also suggests a potential role for this compound in simplified, two-drug maintenance regimens for certain patient populations. These findings are crucial for informing clinical practice and guiding future research in the development of long-term management strategies for HIV-1.
References
- 1. This compound in treatment-experienced, HIV-1-infected children and adolescents: 48-week safety, efficacy and resistance analysis of the phase II PIANO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. Efficacy and safety of this compound at week 96 in treatment-experienced HIV type-1-infected patients in the DUET-1 and DUET-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound (ETR) | Johns Hopkins HIV Guide [hopkinsguides.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etravirine Resistance in HIV-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Etravirine (ETR) resistance in HIV-1 strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound resistance?
This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) designed to be effective against HIV-1 strains resistant to first-generation NNRTIs.[1] Its flexible molecular structure allows it to bind to the reverse transcriptase enzyme in multiple conformations, making it more resilient to single-point mutations that confer resistance to older NNRTIs.[2] However, the accumulation of multiple NNRTI resistance-associated mutations (RAMs) can lead to this compound resistance.[3][4] Unlike first-generation NNRTIs, where a single mutation can cause high-level resistance, this compound has a higher genetic barrier, meaning several mutations are typically required for significant resistance to develop.[3]
Q2: Which specific mutations are associated with this compound resistance?
Several key mutations in the HIV-1 reverse transcriptase enzyme are associated with reduced susceptibility to this compound. The presence of three or more of these mutations is often linked to a significant decrease in virologic response.[5] While the K103N mutation, common in resistance to first-generation NNRTIs, does not on its own confer resistance to this compound, its presence with other mutations can contribute to reduced susceptibility.[5][6]
Key this compound Resistance-Associated Mutations (RAMs) include:
Q3: My phenotypic assay shows this compound resistance, but the genotype is inconclusive. What could be the reason?
This discrepancy can arise from several factors:
-
Complex Mutation Patterns: Phenotypic resistance is the net result of all mutations in the reverse transcriptase gene. Some combinations of mutations may have synergistic or antagonistic effects on drug susceptibility that are not fully captured by genotypic prediction algorithms alone.
-
Minority Variants: Standard genotyping may not detect resistant variants that are present at low frequencies (less than 20% of the viral population). These minority populations can still contribute to phenotypic resistance and may become dominant under drug pressure.
-
Limitations of Algorithms: The algorithms used to predict resistance from a genotype are based on known mutations. Novel or rare mutations that contribute to resistance may not be included in the algorithm's database, leading to an underestimation of resistance.
-
Discordance between Genotype and Phenotype: While genotypic and phenotypic assays are generally well-correlated, discordance can occur. In such cases, the phenotypic result is generally considered the more definitive measure of drug susceptibility.
Q4: What are the current strategies to overcome this compound resistance?
Current research focuses on several key areas:
-
Next-Generation NNRTIs: The development of new NNRTIs, such as Rilpivirine (TMC278), aims to create drugs with an even higher genetic barrier to resistance and activity against strains resistant to this compound.[8]
-
Combination Therapy: Combining this compound with other active antiretroviral agents is a cornerstone of treatment for patients with NNRTI-resistant HIV-1. An optimized background regimen, often including boosted protease inhibitors, is crucial for efficacy.[5][9]
-
Novel Drug Classes: The development of drugs with entirely new mechanisms of action, such as attachment inhibitors, capsid inhibitors, and maturation inhibitors, provides new options for constructing effective regimens against multidrug-resistant HIV-1.[10]
-
Host-Targeting Agents: Research into therapies that target host factors essential for the HIV life cycle is an emerging strategy that could have a higher barrier to the development of resistance.[10]
Troubleshooting Experimental Issues
Problem 1: High background signal in my phenotypic susceptibility assay.
-
Possible Cause 1: Cytotoxicity of the drug.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with your cell line using a range of this compound concentrations. Determine the maximum non-toxic concentration and ensure your experimental concentrations are below this level.
-
-
Possible Cause 2: Contamination of cell culture.
-
Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
-
-
Possible Cause 3: Issues with the reporter system.
-
Troubleshooting Step: If using a reporter gene assay (e.g., luciferase or beta-galactosidase), check the stability and activity of the reporter enzyme. Run positive and negative controls to ensure the reporter system is functioning correctly.
-
Problem 2: Inconsistent IC50 values for this compound in replicate experiments.
-
Possible Cause 1: Variability in virus stock.
-
Troubleshooting Step: Ensure your viral stock is homogenous and has a consistent titer. Aliquot your viral stock and store it at -80°C to avoid repeated freeze-thaw cycles. Re-titer the virus stock periodically.
-
-
Possible Cause 2: Inaccurate drug concentrations.
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution spectrophotometrically if possible.
-
-
Possible Cause 3: Cell density variation.
-
Troubleshooting Step: Use a consistent cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. Variations in cell number can affect the virus-to-cell ratio and influence IC50 values.
-
Quantitative Data Summary
Table 1: Impact of NNRTI Resistance-Associated Mutations on this compound Susceptibility
| Mutation(s) | Fold Change in this compound EC50 (vs. Wild-Type) | Interpretation |
| Wild-Type | 1.0 | Susceptible |
| K103N | ~1.0 | Susceptible |
| Y181C | >3.0 | Reduced Susceptibility |
| L100I + K103N | ~10.0 | Reduced Susceptibility |
| V90I + A98G | >3.0 | Reduced Susceptibility |
| Y181C + H221Y | >10.0 | Resistant |
| V90I + Y181C | >10.0 | Resistant |
| ≥3 this compound RAMs | >13.0 | High-Level Resistance |
Data compiled from multiple sources.[6][7][11] Fold change values are approximate and can vary depending on the specific viral backbone and assay system used.
Key Experimental Protocols
Protocol 1: Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of this compound against HIV-1 strains with specific mutations.
1. Generation of Recombinant Viruses: a. The reverse transcriptase region of the pol gene from patient-derived plasma HIV-1 RNA or from site-directed mutagenesis is amplified by PCR. b. The amplified fragment is co-transfected with a backbone plasmid (proviral DNA lacking the corresponding RT region) into a suitable host cell line (e.g., HEK293T). c. Supernatants containing recombinant virus particles are harvested 48-72 hours post-transfection. d. The viral titer is determined using a p24 antigen ELISA or a reporter cell line.
2. Drug Susceptibility Testing: a. A reporter cell line (e.g., TZM-bl, which expresses luciferase and beta-galactosidase under the control of the HIV-1 LTR) is seeded in 96-well plates. b. Serial dilutions of this compound are prepared and added to the wells. c. A standardized amount of recombinant virus is added to each well. d. The plates are incubated for 48 hours. e. The extent of viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).
3. Data Analysis: a. The percentage of inhibition of viral replication is calculated for each drug concentration relative to a no-drug control. b. The IC50 value is determined by non-linear regression analysis of the dose-response curve. c. The fold change in IC50 is calculated by dividing the IC50 of the mutant virus by the IC50 of a wild-type control virus.
Protocol 2: Genotypic Resistance Testing (Sanger Sequencing)
This protocol describes the standard method for identifying resistance-associated mutations in the HIV-1 reverse transcriptase gene.
1. RNA Extraction and RT-PCR: a. Viral RNA is extracted from patient plasma. b. The reverse transcriptase region of the pol gene is reverse transcribed and amplified using nested PCR.
2. PCR Product Purification and Sequencing: a. The PCR product is purified to remove primers and dNTPs. b. The purified DNA is sequenced using the Sanger dideoxy method with multiple overlapping primers to ensure full coverage of the region of interest.
3. Sequence Analysis: a. The resulting sequences are assembled and edited to generate a consensus sequence. b. The consensus sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify mutations. c. The identified mutations are interpreted for their impact on drug susceptibility using a publicly available database such as the Stanford University HIV Drug Resistance Database.
Visualizations
Caption: Development of this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Intelence) | aidsmap [aidsmap.com]
- 3. [this compound: genetic barrier and resistance development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a next-generation nonnucleoside reverse-transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance profile of this compound: combined analysis of baseline genotypic and phenotypic data from the randomized, controlled Phase III clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Strategies to overcome HIV drug resistance-current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Etravirine Adverse Effect Management for Research Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etravirine in experimental settings. The information is designed to proactively address potential adverse effects and provide clear, actionable guidance for subject management.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed in research subjects administered this compound?
A1: The most frequently reported adverse effects in clinical trials are mild to moderate skin rash, nausea, and diarrhea.[1][2] Peripheral neuropathy has also been observed.[2]
Q2: How soon after initiating this compound can a rash be expected to appear?
A2: Rash associated with this compound typically appears within the first six weeks of administration, often during the second week.[3][4]
Q3: Are there any severe, life-threatening adverse effects associated with this compound?
A3: Yes, severe and potentially life-threatening skin reactions have been reported, including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and erythema multiforme.[3][4] Hypersensitivity reactions, such as Drug Rash with Eosinophilia and Systemic Symptoms (DRESS), which can involve organ dysfunction like hepatic failure, have also been documented.[3][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][6][7] It binds directly to the reverse transcriptase enzyme of HIV-1, inducing a conformational change that inhibits the enzyme's function and blocks viral replication.[8][9][10] Its flexible structure allows it to bind to the enzyme in multiple conformations, making it effective against some NNRTI-resistant strains.[6][10]
Q5: What are the key drug-drug interactions to be aware of when using this compound in research?
A5: this compound is a substrate of CYP3A4, CYP2C9, and CYP2C19 and can also act as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19.[11] Therefore, co-administration with drugs that are metabolized by these enzymes can lead to altered plasma concentrations and potential loss of efficacy or increased toxicity of either this compound or the co-administered drug.[3] For a detailed list of interacting drugs, please refer to the Drug Interaction Troubleshooting Guide.
Troubleshooting Guides
Management of Dermatologic Reactions
Issue: A research subject develops a skin rash after initiating this compound.
Troubleshooting Steps:
-
Assess and Grade the Rash: Immediately evaluate the severity of the rash. A standardized grading system, such as the one outlined in the experimental protocols section, should be used.
-
Mild to Moderate Rash (Grade 1-2): For rashes that are localized, macular, or papular without systemic symptoms, continue this compound with close monitoring.[4] The rash may resolve within 1-2 weeks.[12]
-
Severe Rash (Grade 3-4): If the rash is severe, widespread, blistering, or accompanied by systemic symptoms such as fever, malaise, mucosal lesions, or facial edema, discontinue this compound immediately.[3][4][5]
-
Monitor for Hypersensitivity: Be vigilant for signs of severe hypersensitivity reactions like SJS, TEN, or DRESS.[13] If suspected, cease this compound administration and provide immediate medical intervention.
-
Symptomatic Treatment: For mild to moderate rashes, topical corticosteroids or oral antihistamines may be considered for symptomatic relief.
Management of Hypersensitivity Reactions
Issue: A research subject exhibits signs of a systemic hypersensitivity reaction.
Troubleshooting Steps:
-
Immediate Discontinuation: At the first sign of a potential hypersensitivity reaction (e.g., severe rash with fever, blistering, oral lesions, conjunctivitis, hepatitis), this compound must be discontinued immediately.[14]
-
Clinical and Laboratory Monitoring: Closely monitor the subject's clinical status, including vital signs and liver transaminases.[5]
-
Supportive Care: Initiate appropriate supportive therapy as per institutional guidelines for managing hypersensitivity reactions. This may include corticosteroids and other measures to manage organ dysfunction.
-
Documentation: Thoroughly document the event, including all signs and symptoms, laboratory findings, and interventions.
Management of Drug-Drug Interactions
Issue: A research subject is taking a concomitant medication that may interact with this compound.
Troubleshooting Steps:
-
Review Concomitant Medications: Before initiating this compound, and throughout the study, maintain a detailed record of all medications the subject is taking.
-
Consult Interaction Databases: Utilize reputable drug interaction databases to identify potential interactions with inhibitors, inducers, or substrates of CYP3A4, CYP2C9, and CYP2C19.
-
Dose Adjustment or Alternative Medication: If a clinically significant interaction is anticipated, consider adjusting the dose of the concomitant medication or selecting an alternative that does not interact with this compound.[15]
-
Therapeutic Drug Monitoring (TDM): For certain co-administered drugs with a narrow therapeutic index, TDM may be warranted to ensure that their plasma concentrations remain within the desired range.[16]
Quantitative Data on Adverse Effects
| Adverse Effect | Incidence in this compound Group (Grade 2-4) | Incidence in Placebo Group (Grade 2-4) | Reference |
| Rash | 10.0% | 3.0% | [4] |
| Peripheral Neuropathy | 4.0% | 2.0% | |
| Discontinuation due to ADRs | 5.2% | 2.6% | [3] |
| Discontinuation due to Rash | 2.2% | N/A | [3][4] |
| Grade 3-4 Rash | 1.3% | 0.2% | [3][4] |
Experimental Protocols
Protocol for Monitoring and Management of this compound-Induced Rash
1. Objective: To systematically monitor for and manage dermatologic adverse reactions in research subjects receiving this compound.
2. Materials:
- Standardized rash grading scale (e.g., NCI CTCAE).
- Digital camera for documenting rash progression.
- Subject diary for recording symptoms.
3. Procedure:
- Baseline Assessment: Before the first dose of this compound, perform a thorough skin examination and document any pre-existing dermatological conditions.
- Subject Education: Instruct the subject to report any new skin changes, itching, or other related symptoms immediately.
- Scheduled Monitoring: Conduct skin examinations at baseline, weekly for the first 8 weeks of treatment, and then at each study visit.
- Rash Grading: If a rash develops, grade its severity according to a standardized scale (see table below).
- Management Algorithm:
- Grade 1: Continue this compound; consider topical emollients for symptomatic relief. Increase monitoring frequency to every 2-3 days.
- Grade 2: Continue this compound with close supervision. Consider topical corticosteroids and/or oral antihistamines.
- Grade 3: Immediately discontinue this compound. Provide supportive care and consider consultation with a dermatologist.
- Grade 4: Immediately discontinue this compound and provide emergency medical care.
Rash Grading Scale (Adapted from NCI CTCAE)
| Grade | Description |
| 1 | Macules/papules covering <10% of body surface area (BSA) with or without symptoms (e.g., pruritus, stinging). |
| 2 | Macules/papules covering 10% to 30% of BSA with or without symptoms; limiting instrumental Activities of Daily Living (ADL). |
| 3 | Macules/papules covering >30% of BSA with or without symptoms; limiting self-care ADL; associated with local superinfection. |
| 4 | Life-threatening consequences; generalized exfoliative, ulcerative, or blistering dermatitis. |
Protocol for Liver Function Monitoring
1. Objective: To monitor for potential hepatotoxicity in research subjects receiving this compound.
2. Materials:
- Equipment for blood sample collection.
- Access to a certified laboratory for liver function tests (LFTs).
3. Procedure:
- Baseline LFTs: Prior to the first dose of this compound, obtain baseline measurements of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.
- Scheduled LFTs: Repeat LFTs at week 2, week 4, and then every 4-8 weeks for the duration of this compound administration. More frequent monitoring is recommended for subjects with pre-existing liver conditions or those taking other potentially hepatotoxic medications.[17]
- Action Thresholds:
- ALT/AST >3x and ≤5x Upper Limit of Normal (ULN): Increase monitoring frequency to weekly.
- ALT/AST >5x ULN: Discontinue this compound and investigate the cause.
- ALT/AST >3x ULN with Total Bilirubin >2x ULN: Immediately discontinue this compound and seek expert consultation.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Managing this compound-Induced Rash.
Caption: this compound's Role in Drug-Drug Interactions.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound (Intelence): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Professional Resources â INTELENCE® (this compound) | Intelence [intelence.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. [Chemical characteristics, mechanism of action and antiviral activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 13. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 14. Appendix A: Pediatric Antiretroviral Drug Information - this compound | NIH [clinicalinfo.hiv.gov]
- 15. Managing drug interactions in HIV-infected adults with comorbid illness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview: Drug-Drug Interactions between Antiretrovirals and Other Drugs | NIH [clinicalinfo.hiv.gov]
- 17. This compound (ETR) | Johns Hopkins ABX Guide [hopkinsguides.com]
Optimizing Etravirine dosage for specific patient populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etravirine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General Dosing and Administration
1. What is the standard recommended dosage of this compound for treatment-experienced adults?
2. How does food affect the absorption of this compound?
Administering this compound under fasting conditions can decrease its systemic exposure (AUC) by about 50%. Therefore, it is crucial to take this compound following a meal to ensure adequate absorption.[5]
Dosing in Specific Patient Populations
3. Are there specific dosage recommendations for pediatric patients?
Yes, the dosage for pediatric patients aged 2 to less than 18 years and weighing at least 10 kg is based on body weight and should not exceed the recommended adult dose.[1] The tablets should be taken orally following a meal.[1]
Table 1: Pediatric Dosage of this compound by Body Weight [6][7][8]
| Body Weight | Recommended Twice Daily Dose |
| 10 kg to <20 kg | 100 mg |
| 20 kg to <25 kg | 125 mg |
| 25 kg to <30 kg | 150 mg |
| ≥30 kg | 200 mg |
4. What is the recommended dosage for pregnant individuals?
The recommended oral dosage of this compound for pregnant individuals is 200 mg taken twice daily, following a meal.[1][2] No dose adjustment is required during pregnancy as the pharmacokinetics of this compound are not significantly altered.[9]
5. How should this compound dosage be adjusted for patients with hepatic impairment?
No dosage adjustment is necessary for patients with mild or moderate hepatic impairment (Child-Pugh Class A or B).[5][10][11][12] The pharmacokinetics of this compound have not been evaluated in patients with severe hepatic impairment (Child-Pugh Class C), and therefore its use is not recommended in this population.[13]
Table 2: Pharmacokinetic Parameters of this compound in Patients with Hepatic Impairment Compared to Healthy Subjects [10][11]
| Hepatic Impairment Level | Change in AUC0-12 | Change in Cmax |
| Mild (Child-Pugh A) | 13% lower | 13% lower |
| Moderate (Child-Pugh B) | 18% lower | 2% lower |
6. Is a dose adjustment required for patients with renal impairment?
No, a dosage adjustment for this compound is not required for patients with renal impairment.[5][12][14] Since renal clearance of this compound is negligible (<1.2%), the impact of renal impairment on its elimination is expected to be minimal.[5][14][15]
Drug-Drug Interactions
7. What are the key drug-drug interactions to consider when using this compound?
This compound is a substrate of CYP3A, CYP2C9, and CYP2C19 and can also act as an inducer of CYP3A and an inhibitor of CYP2C9 and CYP2C19.[2][14][16] This can lead to significant drug-drug interactions. Co-administration with drugs that induce these enzymes can decrease this compound concentrations, while co-administration with inhibitors can increase its levels.[16]
Table 3: Selected Drug-Drug Interactions and Dosage Recommendations
| Co-administered Drug | Effect on Drug Concentrations | Dosing Recommendation |
| Antiretrovirals | ||
| Atazanavir/ritonavir | Decreased atazanavir Cmin by ~40%[17] | Use with caution.[17] |
| Lopinavir/ritonavir | This compound Cmin reduction comparable to darunavir/ritonavir[18] | No dose adjustment necessary. |
| Darunavir/ritonavir | Decreased this compound exposure | No dose adjustment necessary. |
| Dolutegravir | This compound significantly reduces dolutegravir concentrations | Dolutegravir should only be used with this compound when co-administered with atazanavir/ritonavir, darunavir/ritonavir, or lopinavir/ritonavir.[1] |
| Other Medications | ||
| Clarithromycin | Decreased clarithromycin and increased this compound concentrations | No dose adjustment for most infections. Consider alternative for Mycobacterium avium complex.[12] |
| Rifabutin | Decreased this compound and rifabutin concentrations | Caution is advised, especially with boosted protease inhibitors.[12] |
| Fluconazole | Increased this compound exposure (1.9-fold)[12] | No dose adjustment, but use with caution.[12] |
| Voriconazole | Increased this compound exposure (1.4-fold)[12] | No dose adjustment, but use with caution.[12] |
| Atorvastatin | No clinically relevant effect on this compound | No dose adjustments needed, but atorvastatin dose may need alteration based on clinical response.[1][12] |
| Sildenafil | Decreased sildenafil concentrations[16] | Dose adjustment of sildenafil may be needed. |
| Warfarin | Potential for increased or decreased warfarin metabolism | Use with caution and increase INR monitoring.[19] |
Troubleshooting Guides
Monitoring and Assay Issues
8. How can this compound concentrations in plasma be accurately measured for pharmacokinetic studies?
A common and reliable method is using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][18][20] This technique offers high sensitivity and specificity for quantifying this compound in biological matrices.
Unexpected Clinical Observations
9. What should be done if a patient develops a rash during this compound treatment?
10. What is immune reconstitution syndrome and how does it relate to this compound therapy?
Immune reconstitution syndrome has been observed in patients treated with combination antiretroviral therapy, including this compound.[1] This syndrome occurs in the initial phase of treatment as the immune system recovers and mounts an inflammatory response to pre-existing opportunistic infections. Patients should be monitored for this syndrome.
Experimental Protocols
11. What is a typical experimental protocol for quantifying this compound in plasma using LC-MS/MS?
A validated LC-MS/MS method for the determination of this compound in plasma generally involves the following steps:
-
Sample Preparation: Protein precipitation of plasma samples (e.g., using methanol) is a common and effective method.[18] An internal standard, such as a deuterated analog of this compound, is added prior to precipitation.[21]
-
Chromatographic Separation: Separation is typically achieved on a C18 reverse-phase HPLC column.[18] A gradient mobile phase consisting of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., methanol with formic acid) is often used.[20]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+).[20] The precursor-to-product ion transitions for this compound and the internal standard are monitored in multiple reaction monitoring (MRM) mode for quantification.[20]
-
Calibration and Quantification: Calibration curves are generated using known concentrations of this compound in the same biological matrix. The concentration of this compound in the study samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Mechanism of action of this compound on HIV-1 reverse transcriptase.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Logical relationships in this compound dosage adjustment decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. INTELENCE® (this compound) Dosing and Administration - INTELENCE® | Intelence [intelence.com]
- 3. hivguidelines.org [hivguidelines.org]
- 4. [Chemical characteristics, mechanism of action and antiviral activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (ETR) | Johns Hopkins HIV Guide [hopkinsguides.com]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of this compound: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of hepatic impairment on the steady-state pharmacokinetics of this compound 200 mg BID: an open-label, multiple-dose, controlled Phase I study in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic interactions between this compound and non-antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS determination of this compound in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, this compound, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. croiconference.org [croiconference.org]
- 20. LC-MS/MS determination of this compound in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of darunavir and this compound in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Bioavailability of Etravirine in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Etravirine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low aqueous solubility and low intestinal permeability, which are the primary reasons for its poor and variable oral bioavailability.[1][2][3][4] Several factors contribute to this:
-
Low Aqueous Solubility: this compound is highly lipophilic (logP > 5), making it difficult to dissolve in the aqueous environment of the gastrointestinal tract.[1][5][6] Its reported solubility is very low, in the range of 0.0169 mg/mL to 0.07 mg/mL.[2][3][6][7]
-
Low Permeability: Despite its lipophilicity, which would typically favor membrane permeation, its absorption is thought to occur via passive transcellular diffusion and is considered slow.[1]
-
Food Effect: The oral bioavailability of this compound is significantly influenced by the presence of food. Administration under fasting conditions can result in approximately a 50% decrease in systemic exposure (AUC) compared to administration after a meal.[8][9][10][11]
-
First-Pass Metabolism: this compound is extensively metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19, which can reduce the amount of active drug reaching systemic circulation.[8][9][10][12]
Q2: My in vitro dissolution results for this compound are inconsistent. What could be the cause?
A2: Inconsistent in vitro dissolution results for this compound can stem from several factors related to its physicochemical properties and the experimental setup:
-
Wetting Issues: Due to its hydrophobic nature, this compound powder may not wet easily, leading to clumping and variable dissolution rates. The use of surfactants in the dissolution medium is often necessary to overcome this.
-
pH of Dissolution Media: While this compound's absorption is not significantly affected by gastric pH-modifying agents like ranitidine or omeprazole, the choice of in vitro dissolution media pH can still impact the results.[9][10]
-
Dissolution Medium Composition: The type and concentration of surfactants (e.g., Sodium Lauryl Sulfate - SLS) can significantly affect the solubilization of this compound and, consequently, the dissolution rate.[7]
-
Apparatus and Agitation Speed: The choice of dissolution apparatus (e.g., USP Apparatus 2 - paddle) and the agitation speed (rpm) are critical parameters that must be consistently maintained to ensure reproducible results.[13]
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates. Conversion to an amorphous form is a key strategy to enhance its dissolution.[7][14]
Q3: How can I improve the solubility and dissolution rate of this compound in my experiments?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of this compound in experimental setups. These techniques primarily focus on reducing particle size and converting the drug from a crystalline to a more soluble amorphous state.
-
Solid Dispersions: This is a highly effective technique where this compound is dispersed in a hydrophilic carrier matrix.[7][15] Common methods include:
-
Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[7]
-
Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, leading to rapid solvent evaporation and the formation of amorphous solid dispersion particles.[14][16][17]
-
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution velocity. Chitosan-based nanosuspensions have shown promise.[5]
-
Co-crystals: This crystal engineering approach involves combining this compound with a benign coformer (e.g., benzoic acid) to form a new crystalline solid with improved solubility and dissolution properties.[2][3]
-
Lipid-Based Formulations: Formulations such as nanostructured lipid carriers (NLCs) can encapsulate this compound, improving its solubilization and potentially its absorption via the lymphatic pathway.[6]
-
Co-solvent Formulations: Creating a liquid solution of this compound using a system of solvents and surfactants (co-solvents) can significantly improve its solubility and bioavailability.[1][4][18]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution in GI Fluids | 1. Formulation Enhancement: Prepare this compound in an enabling formulation such as a solid dispersion, nanosuspension, or a co-solvent system before oral administration. 2. Vehicle Selection: For preclinical studies, use a vehicle that enhances solubilization. A co-solvent system of 1-methyl-2-pyrrolidinone, Labrasol, and water has been shown to be effective.[1][4][18] |
| Food Effect | 1. Standardize Feeding Protocol: Administer the formulation to animals following a meal to mimic the clinical recommendation and enhance absorption.[10][11] Ensure the meal composition is consistent across all study groups. |
| First-Pass Metabolism | 1. Consider P450 Inhibitors (for mechanistic studies): In exploratory studies to understand the contribution of first-pass metabolism, co-administration with known inhibitors of CYP3A4, CYP2C9, and CYP2C19 could be considered. Note that this is not a strategy to improve the final formulation but to understand the metabolic pathway. |
| Inadequate Dose | 1. Dose Escalation Study: The administered dose might be too low to achieve detectable plasma concentrations, especially with a non-optimized formulation. Conduct a dose-ranging study to determine an appropriate dose level. |
Issue 2: High Variability in Experimental Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation Preparation | 1. Standardize Protocols: Ensure that the preparation method for the formulation (e.g., solid dispersion, nanosuspension) is highly controlled and reproducible. 2. Characterize Formulations: Before in vivo administration, characterize each batch of the formulation for particle size, drug content, and in vitro dissolution to ensure consistency. |
| Variable GI Tract Conditions in Animals | 1. Acclimatization: Allow animals to acclimate to the housing conditions and diet. 2. Fasting/Feeding Times: Strictly control the timing of fasting and feeding before and after drug administration. |
| Analytical Method Variability | 1. Validate Analytical Method: Ensure the analytical method for quantifying this compound in plasma (e.g., LC-MS/MS) is fully validated for linearity, accuracy, precision, and stability.[18] |
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes the reported improvements in the bioavailability of this compound using various formulation techniques.
| Formulation Strategy | Key Findings | Reference |
| Solid Dispersion (Solvent Evaporation) | - Formulation with Kolliphor P407 and SLS (1:2:1 ratio) showed a 9-fold increase in solubility. - In vivo, this formulation led to a 2.1-fold increase in AUC and a 2.3-fold increase in Cmax compared to the pure drug. | [7] |
| Nanosuspension (Chitosan-based) | - Optimized nanosuspension enhanced the saturation solubility by approximately 22 times (from 4.02 µg/ml to 89.19 µg/ml). | [5] |
| Co-solvent Oral Liquid Formulation | - A formulation containing 1-methyl-2-pyrrolidinone, Labrasol, and water demonstrated over 40-times superior oral bioavailability in rats compared to the marketed tablet formulation. | [1][4][18] |
| Co-crystals (with Benzoic Acid) | - The co-crystal with a drug-to-coformer ratio of 1:2 showed significantly enhanced dissolution, with over 90% of the drug released in 60 minutes. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from the methodology described for enhancing this compound solubility.[7]
-
Materials: this compound, Kolliphor® P407 (carrier), Sodium Lauryl Sulfate (SLS) (surfactant), Methanol (solvent).
-
Preparation of Drug-Carrier-Surfactant Solution:
-
Weigh this compound, Kolliphor® P407, and SLS in a 1:2:1 weight ratio.
-
Dissolve the mixture in a suitable volume of methanol in a mortar.
-
-
Solvent Evaporation:
-
Triturate the solution in the dry mortar until the solvent has completely evaporated, resulting in a clear film of the drug and carrier.
-
To ensure complete removal of the solvent, place the mortar in a hot air oven at 50°C for 30 minutes.
-
-
Processing of the Solid Dispersion:
-
Scrape the dried film from the mortar.
-
Gently pulverize the solid dispersion to obtain a fine, free-flowing powder.
-
Store the resulting solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Testing for this compound Formulations
This protocol is based on the FDA dissolution database method for this compound tablets.[13]
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium:
-
Phase 1 (First 10 minutes): 500 mL of degassed 0.01 M HCl.
-
Phase 2 (After 10 minutes): Add 400 mL of 2.25% SLS in 0.01 M HCl to the vessel, resulting in a final volume of 900 mL of 1.0% SLS in 0.01 M HCl.
-
-
Procedure:
-
Set the paddle speed to 50-75 rpm and maintain the temperature at 37 ± 0.5°C.
-
Introduce the this compound formulation (equivalent to a specified dose, e.g., 200 mg) into the dissolution vessel.
-
Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).
-
Replace the withdrawn sample volume with fresh dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
-
Analysis:
-
Analyze the filtered samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
This compound Metabolism and Excretion Pathway
Caption: Metabolic pathway of orally administered this compound.
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for developing and testing enhanced bioavailability this compound formulations.
Logical Relationship of Factors Affecting this compound Bioavailability
Caption: Key factors influencing the oral bioavailability of this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of Chitosan Based this compound Nanosuspension [nanomedicine-rj.com]
- 6. Fabrication of TPGS decorated this compound loaded lipidic nanocarriers as a neoteric oral bioavailability enhancer for lymphatic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. Effects of different meal compositions and fasted state on the oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 14. Physical characterization and dissolution performance assessment of this compound solid dispersions prepared by spray drying process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. pjps.pk [pjps.pk]
- 18. omicsonline.org [omicsonline.org]
Etravirine Technical Support Center: Troubleshooting Degradation in Laboratory Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of etravirine in a laboratory setting. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation. What are the most likely causes?
A1: this compound is susceptible to degradation under certain conditions. The most common cause of degradation in a laboratory setting is exposure to basic (alkaline) conditions.[1] Other factors to consider, although this compound is relatively stable against them, include exposure to high temperatures, strong acids, oxidizing agents, and intense light over prolonged periods.
Q2: How should I properly store my this compound samples to minimize degradation?
A2: For solid this compound, it is recommended to store it at room temperature (20°C to 25°C or 68°F to 77°F) in a tightly closed container, protected from moisture.[2] If the original container includes a desiccant, it should be kept in the container. Solutions of this compound, particularly in aqueous buffers, should be used fresh whenever possible. If storage is necessary, they should be kept at low temperatures and protected from light. Avoid alkaline pH conditions for solutions.
Q3: I suspect my this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These techniques can separate this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm degradation.
Q4: What are the major degradation products of this compound?
A4: The most significant degradation of this compound occurs under basic hydrolysis, leading to the formation of one major degradation product.[1] While the exact chemical structure of this major degradant is not widely published in readily available literature, it is known to be a related substance that can be separated and identified using LC-MS techniques. Other minor degradation products may form under other stress conditions, but base-catalyzed hydrolysis is the primary degradation pathway.
Q5: Can I still use my this compound sample if minor degradation has occurred?
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound degradation.
Problem: Unexpected or poor results in experiments using this compound.
Potential Cause 1: Degradation of this compound Stock Solution
-
Question: Was the stock solution freshly prepared?
-
Answer: If not, consider preparing a fresh stock solution. This compound solutions can degrade over time, especially if not stored properly.
-
-
Question: What solvent was used to prepare the stock solution?
-
Answer: Ensure the solvent is appropriate and does not promote degradation. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for preparing stock solutions.
-
-
Question: What was the pH of the final solution or buffer used in the experiment?
-
Answer: this compound is particularly susceptible to degradation in basic (alkaline) conditions.[1] Check the pH of all buffers and solutions. If the pH is above 7, this is a likely cause of degradation.
-
Potential Cause 2: Improper Storage of Solid this compound
-
Question: How was the solid this compound stored?
-
Answer: It should be stored at room temperature in a tightly sealed container, away from moisture.[2] Exposure to high humidity can potentially lead to degradation over time.
-
Potential Cause 3: Contamination of the Sample
-
Question: Is there a possibility of cross-contamination in your sample?
-
Answer: Ensure that all glassware and equipment are thoroughly cleaned to avoid contamination with basic substances or other reactive chemicals that could degrade this compound.
-
Data on this compound Stability
The following table summarizes the results from forced degradation studies on this compound, providing an indication of its stability under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Recovery of this compound | Degradation Products | Reference |
| Acid Hydrolysis | 0.5 M HCl | 8 hours | 80°C (reflux) | 85.12% | Minor degradation | [3] |
| Base Hydrolysis | 1 M NaOH | 8 hours | 80°C (reflux) | 63.57% | One major degradation product | [3] |
| Oxidative | 30% H₂O₂ | 1 hour | Room Temperature | 89.84% | Minor degradation | [3] |
| Thermal (Dry Heat) | - | 8 hours | 80°C | 72.28% | Minor degradation | [3] |
| Photolytic | 1.2 million lux hours | 5 days | N/A | No significant degradation | No significant degradation | [1] |
| Humidity | 90% RH | 5 days | N/A | No significant degradation | No significant degradation | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.5 with glacial acetic acid.
-
The mobile phase consists of a mixture of acetonitrile and the 10 mM ammonium acetate buffer (pH 4.5) in a ratio of 90:10 (v/v).[4]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) and then dilute to a working concentration (e.g., 30 µg/mL).
-
Sample Solution: Dissolve the this compound sample to be tested in the diluent to achieve a similar concentration as the standard solution.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard. The retention time for this compound is approximately 4.7 minutes under these conditions.[5]
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
The appearance of additional peaks indicates the presence of degradation products.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to assess the stability of this compound under various stress conditions.
-
General Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 500 µg/mL.
-
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1N HCl.
-
Make up the volume to 10 mL with methanol.
-
Keep the solution for 1 hour at room temperature.[3]
-
Neutralize the solution and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 1N NaOH.
-
Make up the volume to 10 mL with methanol.
-
Keep the solution for 1 hour at room temperature.
-
Neutralize the solution and dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 30% H₂O₂.
-
Make up the volume to 10 mL with methanol.
-
Keep the solution for 1 hour at room temperature.[3]
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 8 hours.[3]
-
After the specified time, dissolve the powder in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
After exposure, analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. A Novel Validated Stability Indicative UP-LC Method for this compound for the Determination of Process Related and Degradation Impurities [scirp.org]
- 2. Experimental data of co-crystals of this compound and L-tartaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Etravirine Synthesis Protocols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Etravirine. Our aim is to help you improve yields, minimize impurities, and streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Section 1: Starting Materials and Initial Nucleophilic Aromatic Substitution (SNAr)
Q1: I'm seeing a low yield in the first step of the synthesis, the reaction between 2,4,6-trichloropyrimidine and 4-hydroxy-3,5-dimethylbenzonitrile. What are the likely causes?
A1: Low yields in this initial SNAr reaction are common and can often be attributed to several factors:
-
Suboptimal Base: The choice and amount of base are critical. While weaker bases like potassium carbonate can be used, stronger bases often lead to better yields. However, very strong bases may promote side reactions. Diisopropylethylamine (DIPEA) is a commonly used organic base that has been shown to be effective.[1]
-
Reaction Temperature and Time: This reaction typically requires heating. A temperature of around 70°C in a solvent like 1,4-dioxane for 2 hours has been reported to give a high yield (92.5%) of the desired intermediate 8.[1] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation.
-
Solvent Purity: The presence of water in the solvent can consume the base and potentially lead to hydrolysis of the starting material. Ensure you are using anhydrous solvents for the best results.
-
Formation of Byproducts: While the reaction is generally selective for substitution at the C4 position of the pyrimidine ring, the formation of the C2-substituted isomer is possible.[1]
Q2: I'm observing an isomeric byproduct in the second SNAr reaction (reaction of intermediate 8 with 4-aminobenzonitrile). How can I minimize its formation and remove it?
A2: The formation of a byproduct, referred to as byproduct 10 in some literature, is a known issue in this step.[1] This is likely the isomer where 4-aminobenzonitrile has reacted at the other chloro-position of the pyrimidine ring.
-
Minimizing Formation:
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the base can help improve the selectivity of the reaction.
-
Choice of Base: The use of a bulky base might sterically hinder the formation of the undesired isomer.
-
-
Removal of the Byproduct:
-
Recrystallization: This byproduct can be effectively separated from the desired intermediate 9 by recrystallization.[1] A detailed protocol for a similar purification involves washing the crude product with ethyl acetate at an elevated temperature (e.g., 70°C), followed by cooling and filtration.[1]
-
Section 2: Microwave-Assisted Amination
Q3: My conventional amination reaction is very slow and gives a low yield. Should I switch to microwave-assisted synthesis?
A3: Absolutely. Conventional amination for this compound synthesis is notoriously slow, often requiring high pressure and temperature for extended periods, and resulting in modest yields.[1] Microwave-assisted amination has been shown to be a significant improvement, reducing the reaction time from 12 hours to as little as 15 minutes and increasing the overall yield of the synthesis from 30.4% to 38.5%.[1]
Q4: I'm not getting the expected high yield with the microwave-assisted amination. What should I check?
A4: Several factors can influence the outcome of the microwave amination:
-
Solvent Choice: The solubility of the starting material (intermediate 9) is crucial. Solvents like dioxane, acetonitrile, and THF have been shown to be ineffective, resulting in no product.[2] In contrast, solvents like DMF, DMSO, and N-methylpyrrolidone (NMP) in which the intermediate has good solubility, provide much better results. NMP has been reported to give the highest yield.[2]
-
Temperature and Time: There is an optimal range for both temperature and time. While higher temperatures and longer times can increase the yield up to a point, temperatures above 130°C and reaction times longer than 15 minutes can lead to a decrease in yield, likely due to degradation.[1] The optimized conditions reported are 130°C for 15 minutes in NMP.[1]
-
Ammonia Concentration: A 25% aqueous ammonia solution is typically used.[1] Ensure the concentration of your ammonia solution is accurate.
Section 3: Bromination and Final Product Purification
Q5: The bromination of the penultimate intermediate is not going to completion. What can I do?
A5: Incomplete bromination can be addressed by:
-
Stoichiometry of Bromine: Ensure you are using a slight excess of bromine solution.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (0-5°C).[1] Maintaining this temperature is important to control the reaction and minimize side reactions.
-
Reaction Time: A reaction time of around 5 hours at 0-5°C has been reported to be effective.[1]
Q6: I'm having difficulty purifying the final this compound product. What are the recommended procedures?
A6: The final product can be purified through a series of steps:
-
Aqueous Work-up: After the bromination, the reaction mixture is typically diluted with water and basified with a sodium hydroxide solution. The pH is then maintained between 8 and 9.[1]
-
Decolorization: The crude product can be dissolved in a solvent like methanol at an elevated temperature and treated with activated charcoal to remove colored impurities.[1]
-
Recrystallization: After removing the charcoal, the solvent is evaporated, and the residue is recrystallized from a suitable solvent like ethyl acetate to yield pure this compound.[1]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Amination
| Parameter | Conventional Method | Microwave-Assisted Method |
| Solvent | Dioxane | N-methylpyrrolidone (NMP) |
| Temperature | High Temperature | 130°C |
| Time | 12 hours | 15 minutes |
| Yield | Lower | Up to 85.6% |
| Overall Yield | 30.4% | 38.5% |
Data compiled from Feng et al., 2018.[1][2]
Table 2: Effect of Solvent on Microwave-Assisted Amination Yield
| Solvent | Temperature (°C) | Time (min) | Pressure (psi) | Yield (%) |
| Dioxane | 120 | 30 | 130 | 0 |
| Acetonitrile | 120 | 30 | 130 | 0 |
| THF | 120 | 30 | 130 | 0 |
| DMF | 120 | 30 | 128 | 67.7 |
| DMSO | 120 | 30 | 127 | 72.1 |
| NMP | 120 | 30 | 127 | 81.4 |
Data from Feng et al., 2018.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate 9)
-
Step 1: Synthesis of 4-[(2,6-Dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (Intermediate 8)
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq), 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq), and diisopropylethylamine (1.2 eq) in 1,4-dioxane.
-
Heat the mixture at 70°C for 2 hours.
-
Cool the reaction mixture to 10-15°C and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain intermediate 8. A yield of 92.5% has been reported for this step.[1]
-
-
Step 2: Synthesis of Intermediate 9
-
React intermediate 8 with 4-aminobenzonitrile in a suitable solvent.
-
Purify the crude product by washing with hot ethyl acetate (70°C), followed by cooling to 10°C and filtration to yield pure intermediate 9 (reported yield of 60.6%).[1]
-
Protocol 2: Microwave-Assisted Synthesis of 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate 11)
-
In a microwave reactor vessel, combine intermediate 9 (1.0 eq), 25% aqueous ammonia, and N-methylpyrrolidone (NMP).
-
Set the microwave reactor to 130°C and irradiate for 15 minutes. The pressure may rise to approximately 135 psi.[1]
-
After the reaction, cool the mixture to 5-10°C and add water to precipitate the product.
-
Stir for 30 minutes, then filter the solid, wash with water, and dry to obtain intermediate 11. A yield of 85.6% has been reported.[1]
Protocol 3: Synthesis of this compound (Final Product)
-
Dissolve intermediate 11 (1.0 eq) in dichloromethane (DCM) and cool to 0-5°C.
-
Slowly add a solution of bromine (1.1 eq) in DCM while maintaining the temperature.
-
Stir the reaction at this temperature for 5 hours.
-
Dilute the reaction mixture with water and basify to a pH of 9-10 with 4M NaOH solution.
-
Maintain the pH between 8 and 9 for 1 hour.
-
Filter the solid, wash with water, and dry to obtain the crude this compound.
-
For further purification, dissolve the crude product in methanol at 55-60°C and treat with activated charcoal.
-
Filter off the charcoal, evaporate the methanol, and recrystallize the residue from ethyl acetate to obtain pure this compound. A final yield of 80.2% for this step has been reported.[1]
Visualizations
Caption: Workflow for the improved synthesis of this compound.
Caption: Troubleshooting logic for low yield in S-N-Ar reactions.
References
Technical Support Center: Managing Etravirine-Induced Rash in Clinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to manage and mitigate etravirine-induced rash observed in clinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical presentation of an this compound-induced rash?
A1: this compound-induced rash is most commonly a mild-to-moderate maculopapular eruption.[1][2] It typically appears during the second week of therapy and often resolves within one to two weeks with continued treatment.[2][3][4][5] In clinical trials, the majority of rashes were described as erythematous or maculopapular.
Q2: What is the incidence of this compound-induced rash in clinical studies?
A2: The incidence of rash of any grade in patients receiving this compound has been reported to be between 10% and 20%.[4][6] Severe skin reactions are much less common, occurring in less than 0.1% of patients in clinical trials.[3][4] Discontinuation of this compound due to rash occurs in approximately 2% of patients.[2][3][4]
Q3: Are there any known risk factors for developing an this compound-induced rash?
A3: Yes, clinical data indicates a higher incidence of rash in women compared to men.[5] However, a history of rash with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) does not appear to increase the risk of developing a rash with this compound.[2][5]
Q4: Can this compound be continued if a mild-to-moderate rash develops?
A4: In cases of mild-to-moderate rash without systemic symptoms, this compound can often be continued under close monitoring.[1] The rash may resolve on its own within a couple of weeks.[2][5] Symptomatic relief may be provided with antihistamines.[1]
Q5: What are the signs of a severe reaction that would require immediate discontinuation of this compound?
A5: Immediate discontinuation of this compound is crucial if signs or symptoms of a severe skin reaction or hypersensitivity develop. These include, but are not limited to, severe rash, rash accompanied by fever, general malaise, fatigue, muscle or joint aches, blisters, oral lesions, conjunctivitis, facial edema, hepatitis, or eosinophilia.[3][7][8][9][10][11] Such symptoms could indicate serious conditions like Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), or drug rash with eosinophilia and systemic symptoms (DRESS).[3][4]
Troubleshooting Guide
Issue: A clinical study participant develops a rash after initiating this compound.
1. Initial Assessment and Grading:
-
Action: Immediately assess the rash for severity, morphology (maculopapular, blistering, etc.), and distribution.
-
Action: Inquire about and document any associated systemic symptoms, such as fever, fatigue, or mucosal involvement (oral, ocular).
-
Protocol: Utilize a standardized grading scale for dermatologic adverse events (e.g., Division of AIDS [DAIDS] Table for Grading the Severity of Adult and Pediatric Adverse Events) to classify the rash.
2. Management of Mild-to-Moderate Rash (Grade 1-2) without Systemic Symptoms:
-
Action: Continue this compound treatment with vigilant monitoring of the patient.
-
Protocol:
-
Administer oral antihistamines for symptomatic relief of pruritus.
-
Advise the participant on supportive care measures such as using mild, fragrance-free cleansers and moisturizers, and avoiding excessive sun exposure.
-
Schedule follow-up assessments every 2-3 days to monitor for any progression of the rash or development of systemic symptoms.
-
3. Management of Severe Rash (Grade 3-4) or Rash with Systemic Symptoms:
-
Action: Immediately discontinue this compound and any other potentially causative medications.[3][7][8][9][10][11]
-
Protocol:
-
Do not re-challenge the patient with this compound.[1]
-
Initiate supportive care, which may include intravenous hydration, wound care for any blistering or erosion, and pain management.[1]
-
Monitor clinical status closely, including liver transaminases.[3]
-
Consult with a dermatologist to confirm the diagnosis and guide further management. The use of systemic corticosteroids is controversial and should be considered on a case-by-case basis in consultation with a specialist.[1]
-
Data from Clinical Studies
Table 1: Incidence of this compound-Induced Rash in Clinical Trials
| Parameter | This compound Group | Placebo Group | Reference |
| Rash (any grade) | 10% - 20% | 9% - 11% | [4][6] |
| Grade 2 or higher rash | 10.0% | Not specified | [2][4] |
| Grade 3 and 4 rash | 1.3% | 0.2% | [3] |
| Discontinuation due to rash | 2.0% - 2.2% | Not specified | [2][3][4] |
Table 2: Management Strategies for NNRTI-Induced Rash (General Recommendations)
| Strategy | Application | Efficacy/Recommendation | Reference |
| Symptomatic Treatment | Mild-to-moderate rash | Antihistamines may provide relief. | [1] |
| Continuation of Therapy | Mild-to-moderate rash without systemic symptoms | Often possible with close monitoring. | [1] |
| Immediate Discontinuation | Severe rash or rash with systemic symptoms | Mandatory. | [3][7][8][9][10][11] |
| Prophylactic Antihistamines/Corticosteroids | Prevention of rash | Not shown to be beneficial for the NNRTI class and may increase risk. | [1] |
| Dose Escalation (Lead-in dosing) | Prevention of rash | Recommended for nevirapine, but no specific data for this compound. | [1] |
Experimental Protocols & Workflows
Protocol 1: Clinical Assessment of a Participant with a New-Onset Rash on this compound
-
Patient Interview:
-
Record the date of onset, location, and progression of the rash.
-
Inquire about associated symptoms: pruritus, pain, fever, malaise, arthralgia, myalgia.
-
Review concomitant medications and any recent changes.
-
-
Physical Examination:
-
Characterize the rash: maculopapular, urticarial, bullous, target lesions.
-
Assess the extent of body surface area involvement.
-
Examine mucous membranes (oral, conjunctival, genital) for any lesions.
-
Check for lymphadenopathy and measure vital signs.
-
-
Laboratory Investigations (for severe or systemic cases):
-
Complete blood count with differential to check for eosinophilia.
-
Liver function tests (ALT, AST, bilirubin).
-
Serum creatinine.
-
-
Grading and Documentation:
-
Grade the severity of the rash using a standardized scale.
-
Document all findings in the participant's case report form.
-
Visualizations
Caption: Management workflow for this compound-induced rash.
Caption: Logical relationship of this compound administration to rash outcomes.
References
- 1. Antiretroviral Associated Adverse Effects and Management Recommendations for Rash and Hypersensitivity Reactions | NIH [clinicalinfo.hiv.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound (Intelence) label change in the US due to severe hypersensitivity reactions | HIV i-Base [i-base.info]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Appendix A: Pediatric Antiretroviral Drug Information - this compound | NIH [clinicalinfo.hiv.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 11. Warning issued about rare this compound allergic reactions | aidsmap [aidsmap.com]
Enhancing the solubility of Etravirine for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Etravirine in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound?
A1: this compound is a lipophilic compound with very low aqueous solubility.[1][2] For in vitro studies, it is highly soluble in organic solvents. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] It is also freely soluble in 1-methyl-2-pyrrolidinone and soluble in excipients like PEG 400 and various surfactants.[1]
Q2: I'm preparing a stock solution in DMSO. Are there any best practices I should follow?
A2: Yes. When preparing a stock solution, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[4] For maximum stability, the solvent of choice should be purged with an inert gas before dissolving the compound.[3] Store stock solutions at -20°C.[3]
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue due to this compound's poor water solubility.[3] To mitigate precipitation:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your medium is below its aqueous solubility limit.
-
Minimize Organic Solvent Percentage: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced cytotoxicity and precipitation.
-
Use a Two-Step Dilution: For maximum solubility in aqueous buffers, first dissolve this compound in a solvent like DMF, and then dilute this stock solution with the aqueous buffer of choice.[3]
-
Consider Advanced Formulations: If precipitation persists, you may need to use solubility enhancement techniques such as co-solvents, cyclodextrins, or lipid-based formulations.
Q4: How long can I store this compound in an aqueous solution?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[3] Always prepare fresh working solutions from a frozen organic stock solution for your experiments.
Q5: Are there methods other than organic solvents to improve this compound's aqueous solubility?
A5: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility of this compound for in vitro experiments:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix (e.g., HPMC, PEG 6000, Kolliphor P407) to convert its crystalline form to a more soluble amorphous form.[5][6][7]
-
Co-crystal Formation: Crystal engineering with a suitable co-former, such as benzoic acid, can create a new crystalline solid with enhanced solubility and dissolution properties.[8][9][10]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a significant enhancement in saturation solubility.[11][12]
-
Lipid-Based Formulations: Formulating this compound into solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve its dissolution profile.[13][14][15]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[16][17]
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in various solvents and formulation systems.
Table 1: Solubility in Common Solvents
| Solvent/System | Solubility | Reference |
| Water | Practically Insoluble (~3.9 - 16.9 µg/mL) | [1][8][10] |
| Aqueous Buffers | Sparingly Soluble | [3] |
| DMSO | ~20 - 87 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| 1-Methyl-2-pyrrolidinone | Freely Soluble | [1] |
| PEG 400 | ~71.6 mg/mL | [1] |
| Ethanol | Slightly Soluble | [2] |
| Corn Oil | Very Slightly Soluble | [1] |
Table 2: Enhanced Solubility with Formulation Technologies
| Formulation Technique | System Components | Achieved Solubility | Fold Increase | Reference |
| Co-Solvent | 3.5% NMP, 46.5% Labrasol, 50% Water | 5 mg/mL | >300x | [18] |
| Solid Dispersion | This compound:Kolliphor P407:SLS (1:2:1) | 0.62 mg/mL | ~9x | [7] |
| Nanosuspension | Chitosan-based | ~89 µg/mL | ~22x | [11] |
| Co-crystal | This compound:Benzoic Acid (1:2) | Significantly Improved | N/A | [8][9] |
| Aqueous Dilution from DMF | 1:3 solution of DMF:PBS (pH 7.2) | ~0.25 mg/mL | ~15x | [3] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Purge the vial and the solvent with an inert gas to displace oxygen.
-
Add the required volume of DMSO or DMF to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex or sonicate the solution until the this compound is completely dissolved. A brief, gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Troubleshooting Workflow
This decision tree helps diagnose and solve common solubility issues during in vitro experiments.
Protocol 2: Co-Solvent Formulation for Enhanced Aqueous Solubility
Objective: To prepare an this compound formulation that is more readily dispersible in aqueous media. This protocol is adapted from a method shown to significantly increase bioavailability.[18]
Materials:
-
This compound powder
-
1-methyl-2-pyrrolidinone (NMP)
-
Labrasol® (caprylocaproyl macrogol-8 glycerides)
-
Purified water
-
Glass vial and magnetic stirrer
Procedure:
-
Prepare the co-solvent vehicle by mixing NMP, Labrasol®, and water in a 3.5 : 46.5 : 50 volume ratio. For example, to make 10 mL of vehicle, mix 0.35 mL of NMP, 4.65 mL of Labrasol®, and 5.0 mL of water.
-
Weigh the appropriate amount of this compound to achieve the desired final concentration (e.g., 50 mg for a 5 mg/mL solution in 10 mL).
-
First, dissolve the this compound powder in the NMP portion with stirring.
-
Gradually add the Labrasol® to the NMP/Etravirine mixture while continuously stirring.
-
Finally, add the purified water dropwise to the mixture under constant stirring until a clear solution is formed.
-
This stock can then be further diluted into the cell culture medium. Perform preliminary tests to check for precipitation at your final working concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Co-Solvency
Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for non-polar drug molecules like this compound to dissolve.
Mechanism of Cyclodextrin Inclusion Complex
Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic this compound molecule partitions into the cavity, forming a stable, water-soluble complex.
References
- 1. US8703786B2 - this compound formulations and uses thereof - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Physical characterization and dissolution performance assessment of this compound solid dispersions prepared by spray drying process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Design and Development of Chitosan Based this compound Nanosuspension [nanomedicine-rj.com]
- 12. ijsdr.org [ijsdr.org]
- 13. jopcr.com [jopcr.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Fabrication of TPGS decorated this compound loaded lipidic nanocarriers as a neoteric oral bioavailability enhancer for lymphatic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jazindia.com [jazindia.com]
- 17. The Role of Cyclodextrins in COVID-19 Therapy—A Literature Review | MDPI [mdpi.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Refining analytical methods for detecting Etravirine in biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical determination of Etravirine in biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using methods like HPLC and LC-MS/MS.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Presence of interfering substances from the biological matrix. | 1. Wash the column with a strong solvent, or replace it if necessary.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Dilute the sample to a concentration within the linear range of the method.[1][2]4. Optimize the sample preparation method (e.g., use a more selective extraction technique like solid-phase extraction).[3] |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix.2. Analyte degradation during sample processing.3. Suboptimal reconstitution solvent. | 1. Evaluate different extraction solvents or techniques (e.g., liquid-liquid extraction vs. solid-phase extraction).[3][4]2. Minimize sample processing time and keep samples on ice or at a controlled low temperature.3. Ensure the residue after evaporation is fully dissolved in the reconstitution solvent; test different solvent compositions.[4] |
| High Background Noise or Matrix Effects in LC-MS/MS | 1. Co-elution of matrix components that suppress or enhance the ionization of this compound.2. Contamination of the mobile phase, LC system, or mass spectrometer. | 1. Improve chromatographic separation to resolve this compound from interfering components.2. Optimize the sample cleanup procedure to remove phospholipids and other matrix components.3. Use a deuterated internal standard to compensate for matrix effects.[5]4. Perform regular maintenance and cleaning of the LC-MS/MS system. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate.2. Changes in column temperature.3. Column aging. | 1. Ensure the mobile phase is well-mixed and degassed.[2] Check the HPLC pump for leaks or pressure fluctuations.2. Use a column oven to maintain a constant temperature.3. Use a guard column and replace the analytical column when retention time shifts become significant. |
| Failure to Meet Linearity or Sensitivity Requirements (High LOQ/LOD) | 1. Suboptimal ionization or detection parameters in MS.2. Inefficient sample extraction and concentration.3. Presence of interfering peaks at the analyte's retention time. | 1. Tune the mass spectrometer for optimal this compound signal.[4][6]2. Increase the sample volume or optimize the extraction and concentration steps.3. Improve chromatographic selectivity or use a more specific mass transition for quantification.[4] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the analytical methods for this compound.
Q1: What are the most common analytical methods for quantifying this compound in biological samples?
A1: The most prevalent methods are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][6] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.[4][6]
Q2: How should I prepare plasma samples for this compound analysis?
A2: Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4][6]
-
Protein Precipitation: A simple method where a solvent like methanol or acetonitrile is added to precipitate proteins.[6]
-
Liquid-Liquid Extraction: Involves extracting this compound from the aqueous plasma sample into an immiscible organic solvent like ethyl acetate.[4]
-
Solid-Phase Extraction: A more selective method where the sample is passed through a cartridge that retains the analyte, which is then eluted with a suitable solvent.[3]
Q3: What type of internal standard is recommended for LC-MS/MS analysis of this compound?
A3: A stable isotope-labeled internal standard, such as this compound-d8, is ideal as it closely mimics the chromatographic behavior and ionization of the analyte, helping to correct for matrix effects and variability in sample processing.[5] If a deuterated standard is unavailable, a structurally similar compound with similar extraction and chromatographic properties can be used, such as itraconazole or fenofibrate.[2][4]
Q4: What are the typical validation parameters for an analytical method for this compound?
A4: According to guidelines from bodies like the ICH, method validation should include assessment of linearity, accuracy, precision, selectivity, sensitivity (LOD and LOQ), recovery, and stability.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various published analytical methods for this compound.
Table 1: HPLC and UFLC Methods
| Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| RP-HPLC[1] | Bulk Dosage Form | 10 - 60 | 0.514 | 1.713 | 98.85 |
| RP-UFLC[7] | Bulk Drug | 1 - 5 | 0.02 | 0.073 | N/A |
| RP-HPLC[2] | Human Plasma | 0.16 - 0.64 | N/A | 0.16 | N/A |
Table 2: LC-MS/MS Methods
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
| LC-MS/MS[4] | Rat Plasma | 1 - 100 | 1 | >85 |
| LC-MS/MS[6] | Human Plasma | N/A | 40 | N/A |
Experimental Protocols
LC-MS/MS Method for this compound in Rat Plasma[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add 500 µL of ethyl acetate containing the internal standard (itraconazole).
-
Vortex the mixture.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of air.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Inject 10 µL of the reconstituted solution into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: XTerra MS C18 (50 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 300 µL/min
-
Gradient Elution: A gradient is used, varying the proportions of mobile phases A and B.
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+)
-
Precursor → Product Ion Transitions (m/z):
-
This compound: 435.9 → 163.6
-
Itraconazole (IS): 706.7 → 392.6
-
-
RP-HPLC Method for this compound in Bulk Dosage Form[1]
-
Sample Preparation:
-
Accurately weigh and transfer 25 mg of this compound into a 25 mL volumetric flask.
-
Add about 10 mL of the solvent and sonicate to dissolve.
-
Cool the solution to room temperature and dilute to volume with the solvent.
-
Perform further dilutions as needed to bring the concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Hypersil C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile
-
Flow Rate: 1 mL/min
-
Detection: UV at 271 nm
-
Retention Time: Approximately 1.8 minutes
-
Visualizations
Caption: LC-MS/MS Sample Preparation Workflow for this compound.
Caption: Troubleshooting Logic for Common Analytical Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. iajps.com [iajps.com]
- 3. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of this compound in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of darunavir and this compound in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, this compound, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Validation & Comparative
Etravirine Versus First-Generation NNRTIs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine against first-generation NNRTIs, primarily efavirenz and nevirapine. The analysis is supported by data from key clinical trials, with a focus on virologic suppression, resistance development, and safety profiles.
Executive Summary
This compound demonstrates comparable virologic efficacy to efavirenz in treatment-naive patients and superior efficacy in treatment-experienced patients with resistance to first-generation NNRTIs. A key advantage of this compound is its higher genetic barrier to resistance, resulting in a lower incidence of treatment-emergent NNRTI resistance. While generally well-tolerated, this compound has been associated with a higher incidence of rash compared to placebo, though these are typically mild to moderate. First-generation NNRTIs, particularly efavirenz, are associated with a higher incidence of neuropsychiatric side effects.
Data Presentation
Table 1: Efficacy of this compound vs. Efavirenz in Treatment-Naive Patients (SENSE Trial)
| Outcome (Week 48) | This compound (400 mg QD) + 2 NRTIs (n=79) | Efavirenz (600 mg QD) + 2 NRTIs (n=78) |
| Virologic Suppression (HIV RNA <50 copies/mL) | ||
| Intent-to-Treat (TLOVR) | 76% | 74% |
| On-Treatment | 92% | 89% |
| Virologic Failure | 4 patients | 7 patients |
| Development of NNRTI Resistance in Virologic Failures | 0 | 3 |
| Most Common Drug-Related Adverse Events (Grade 1-4) | ||
| Neuropsychiatric Events (at Week 12) | 16.5% | 46.2% |
| Dizziness | 3.8% | 19.2% |
| Sleep Disorders | 8.9% | 32.1% |
Table 2: Efficacy of this compound in Treatment-Experienced Patients with NNRTI Resistance (DUET-1 & DUET-2 Trials - Pooled Data)
| Outcome (Week 96) | This compound (200 mg BID) + OBR* (n=599) | Placebo + OBR* (n=604) |
| Virologic Suppression (HIV RNA <50 copies/mL) | 57% | 36%[1] |
| Maintained Virologic Suppression from Week 48 | 91% | 88%[1] |
| Mean CD4+ T-cell Count Increase from Baseline | +128 cells/mm³ | +86 cells/mm³[1] |
| Adverse Events of Interest | ||
| Rash | 21% | 12%[1] |
| Neuropsychiatric Events | Similar incidence between groups | Similar incidence between groups |
| Hepatic Events | Similar incidence between groups | Similar incidence between groups |
| Lipid-related Abnormalities | Generally comparable between groups | Generally comparable between groups |
*OBR: Optimized Background Regimen including darunavir/ritonavir.
Experimental Protocols
HIV-1 RNA Quantification
In the SENSE and DUET trials, plasma HIV-1 RNA levels were quantified using real-time PCR (RT-PCR) assays.[2][3] The lower limit of detection for these assays is typically between 20 and 50 copies/mL.[3] The general protocol involves the following steps:
-
Sample Collection and Processing: Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation. Plasma samples are stored at -70°C or lower until analysis.
-
RNA Extraction: Viral RNA is extracted from plasma samples using commercially available kits, often employing silica-based column purification.[2]
-
Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified using specific primers and probes targeting conserved regions of the HIV-1 genome. Real-time PCR instruments monitor the amplification process by detecting a fluorescent signal that is proportional to the amount of amplified product.
-
Quantification: The viral load is calculated by comparing the amplification signal from the patient sample to a standard curve generated from known concentrations of HIV-1 RNA.
Genotypic Resistance Testing
Genotypic resistance testing is performed to identify mutations in the HIV-1 reverse transcriptase gene that confer resistance to NNRTIs.[4][5][6] This is typically done at baseline and in cases of virologic failure. The methodology generally includes:
-
RNA Extraction and Reverse Transcription: Viral RNA is extracted from patient plasma and converted to cDNA as described above.
-
PCR Amplification: The region of the pol gene encoding the reverse transcriptase is amplified by PCR.
-
DNA Sequencing: The amplified DNA is sequenced using methods like Sanger sequencing or next-generation sequencing.[5]
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with resistance to this compound and first-generation NNRTIs. Interpretation of the mutational patterns is often guided by established algorithms and databases.
Biochemical Assay for HIV Reverse Transcriptase Inhibition
The inhibitory activity of NNRTIs on the HIV-1 reverse transcriptase (RT) enzyme can be assessed using biochemical assays.[7][8] These assays are crucial in the early stages of drug development. A common protocol is as follows:
-
Recombinant Enzyme: Purified, recombinant HIV-1 RT is used.
-
Substrate: A synthetic template-primer, such as poly(A)-oligo(dT), and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a non-radioactive tag), are used as substrates.
-
Inhibition Assay: The RT enzyme is incubated with the template-primer, dNTPs, and varying concentrations of the inhibitor (this compound, efavirenz, or nevirapine).
-
Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.
-
IC50 Determination: The concentration of the inhibitor that reduces the activity of the RT enzyme by 50% (IC50) is calculated to determine its potency.
Visualizations
Figure 1. Signaling pathway of HIV reverse transcriptase inhibition by NNRTIs.
Figure 2. Experimental workflow for clinical trials of NNRTI efficacy.
Figure 3. Logical relationship of NNRTI resistance development.
References
- 1. Efficacy and safety of this compound at week 96 in treatment-experienced HIV type-1-infected patients in the DUET-1 and DUET-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Sensitive Methods for Quantitation of Human Immunodeficiency Virus Type 1 RNA from Plasma, Cells, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 4. Genotypic analysis methods for detection of drug resistance mutations in the HIV-1 proteinase and reverse transcriptase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 6. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 7. Virtual screening, identification, and biochemical characterization of novel inhibitors of the reverse transcriptase of human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
Head-to-Head Clinical Trials of Etravirine Versus Other Antiretrovirals: A Comparative Guide
Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), has carved a niche in the management of treatment-experienced HIV-1 patients due to its distinct resistance profile. This guide provides a detailed comparison of this compound with other antiretrovirals, focusing on data from key head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's relative efficacy, safety, and mechanism of action.
Mechanism of Action and Resistance Pathway
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] It binds to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that ultimately inhibits the conversion of viral RNA to DNA.[1] A key feature of this compound is its high genetic barrier to resistance compared to first-generation NNRTIs.[3] Its molecular flexibility allows it to bind to the RT enzyme even in the presence of mutations that confer resistance to other NNRTIs.[3] However, the accumulation of multiple NNRTI resistance-associated mutations (RAMs) can reduce its efficacy. Key mutations affecting this compound susceptibility include Y181C, G190A/S, K101E, L100I, Y188L, and V90I.[3]
Head-to-Head Clinical Trial Data
This section summarizes the quantitative data from key clinical trials comparing this compound to other antiretrovirals.
This compound vs. Efavirenz (SENSE Trial)
The SENSE trial was a Phase 2b, randomized, double-blind study comparing the efficacy and safety of this compound versus efavirenz in treatment-naïve HIV-1 infected patients.[4][5][6]
Table 1: Efficacy and Safety Outcomes at Week 48 (SENSE Trial)
| Outcome | This compound (n=79) | Efavirenz (n=78) | p-value |
| Efficacy | |||
| HIV RNA <50 copies/mL (ITT-TLOVR) | 76% (60/79) | 74% (58/78) | <0.05 (non-inferiority) |
| HIV RNA <50 copies/mL (On-Treatment) | 92% (60/65) | 89% (58/65) | <0.05 (non-inferiority) |
| Virologic Failures with Resistance | 0 | 3 | - |
| Safety & Tolerability | |||
| Any Grade 1-4 Drug-Related Neuropsychiatric AE (at 12 weeks) | 16.5% (13/79) | 46.2% (36/78) | <0.001 |
| Ongoing Neuropsychiatric AEs (at 48 weeks) | 6.3% | 21.5% | 0.011 |
This compound + Raltegravir as a Switch Strategy (ANRS 163 ETRAL Trial)
The ANRS 163 ETRAL trial was a Phase 2, multicenter, single-arm study evaluating the efficacy and safety of switching to a dual therapy of this compound and raltegravir in virologically suppressed, treatment-experienced patients on a protease inhibitor (PI)-based regimen.[7][8]
Table 2: Efficacy and Safety Outcomes (ANRS 163 ETRAL Trial)
| Outcome | This compound + Raltegravir (n=165) |
| Efficacy | |
| Maintained Viral Suppression (<50 copies/mL) at Week 48 (ITT) | 99.4% |
| Maintained Viral Suppression (<50 copies/mL) at Week 96 (ITT) | 98.7% |
| Virological Failures | 2 |
| Safety & Tolerability | |
| Discontinuation due to Adverse Events | 8 |
This compound in Combination with Darunavir/Ritonavir
Several studies have evaluated the combination of this compound with the boosted protease inhibitor darunavir/ritonavir, particularly in treatment-experienced patients.
Table 3: Outcomes of this compound and Darunavir/Ritonavir Dual Therapy in ART-Experienced Patients
| Study | Patient Population | N | Virologic Suppression (<50 copies/mL) at Week 48 (ITT) |
| Retrospective Multicenter Analysis | ART-experienced | 75 | 76% |
Experimental Protocols
SENSE Trial: this compound vs. Efavirenz
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled trial.[4][5]
-
Participants: 157 treatment-naïve HIV-1 infected adults with HIV RNA >5000 copies/mL.[4][5]
-
Intervention: Patients were randomized to receive either this compound 400 mg once daily or efavirenz 600 mg once daily, both in combination with an investigator-selected background of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[4][5]
-
Primary Endpoint: Proportion of patients with at least one drug-related neuropsychiatric adverse event of any grade up to week 12.[4]
-
Secondary Endpoint: Proportion of patients with HIV RNA <50 copies/mL at week 48, assessed by the Time to Loss of Virological Response (TLOVR) algorithm.[5][6]
ANRS 163 ETRAL Trial: this compound + Raltegravir Switch
-
Study Design: A Phase 2, multicenter, single-arm, open-label trial.[7][8]
-
Participants: 165 virologically suppressed (<50 copies/mL for at least 24 months), treatment-experienced HIV-1 infected adults (≥45 years old) on a stable PI-based antiretroviral therapy.[7][9]
-
Intervention: Patients were switched to a dual therapy regimen of this compound 200 mg twice daily and raltegravir 400 mg twice daily.[7][8]
-
Primary Endpoint: Proportion of participants maintaining virological success (absence of two consecutive plasma viral loads >50 copies/mL) at week 48.[7]
-
Follow-up: 96 weeks.[7]
Conclusion
Head-to-head clinical trials demonstrate that this compound offers a valuable therapeutic option for specific patient populations. In treatment-naïve patients, this compound showed non-inferior efficacy to efavirenz with a significantly better neuropsychiatric safety profile. As a switch strategy in virologically suppressed, treatment-experienced patients, a dual regimen of this compound and raltegravir proved highly effective in maintaining viral suppression. Furthermore, this compound in combination with darunavir/ritonavir has shown efficacy in treatment-experienced individuals. The unique resistance profile of this compound, coupled with its demonstrated efficacy and safety in various clinical settings, underscores its importance in the antiretroviral armamentarium.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [this compound: genetic barrier and resistance development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SENSE trial: this compound shows lower prevalence and severity of neuropsychiatric adverse events compared to efavirenz in treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SENSE trial: Final 48-week analysis of this compound (ETR) versus efavirenz (EFV) in treatment-naïve patients [natap.org]
- 6. Phase 2 double-blind, randomized trial of this compound versus efavirenz in treatment-naive patients: 48-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capacity of the Dual Combination Raltegravir/Etravirine to Maintain Virological Success in HIV-1 Infected Patients of at Least 45 Years of Age- ANRS 163 ETRAL [ctv.veeva.com]
- 8. Dual therapy combining raltegravir with this compound maintains a high level of viral suppression over 96 weeks in long-term experienced HIV-infected individuals over 45 years on a PI-based regimen: results from the Phase II ANRS 163 ETRAL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating Etravirine's High Resistance Barrier: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etravirine's performance against other non-nucleoside reverse transcriptase inhibitors (NNRTIs), supported by experimental data. We delve into the molecular mechanisms that confer this compound its high barrier to resistance and present detailed protocols for key validation experiments.
Introduction to this compound and its Unique Mechanism
This compound (ETR) is a second-generation diarylpyrimidine (DAPY) NNRTI used in the treatment of HIV-1 infection. Unlike first-generation NNRTIs like nevirapine (NVP) and efavirenz (EFV), this compound was specifically designed to be effective against viral strains that have developed resistance to earlier drugs in this class.
The key to this compound's high genetic barrier lies in its molecular structure. Composed of three aromatic rings connected by single bonds, the molecule possesses significant flexibility and torsional freedom.[1] This allows it to bind to the HIV-1 reverse transcriptase (RT) enzyme's NNRTI-binding pocket in multiple conformations. This "wiggling and jiggling" adaptability means that single point mutations in the binding pocket, which would typically confer high-level resistance to first-generation NNRTIs, are often insufficient to disrupt this compound's binding and inhibitory action.[2] Consequently, the development of clinically significant resistance to this compound requires the accumulation of multiple mutations.[3][4]
Comparative Analysis of Resistance Profiles
The high resistance barrier of this compound is quantified by its performance against a panel of HIV-1 strains containing various resistance-associated mutations (RAMs). The following tables summarize quantitative data from phenotypic susceptibility assays, which measure the fold change (FC) in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of a drug required to inhibit a mutant virus compared to the wild-type (WT) virus.
Table 1: Susceptibility of Single-Mutation HIV-1 Variants to NNRTIs
| Mutation | Nevirapine (NVP) FC | Efavirenz (EFV) FC | This compound (ETR) FC | Rilpivirine (RPV) FC |
| L100I | >100 | >100 | 2-5 | 2-5 |
| K103N | >50 | >20 | <3 | <3 |
| V179F | <3 | <3 | 3-10 | 3-10 |
| Y181C | >100 | 2-5 | 3-5 | 5-10 |
| Y188L | >100 | >50 | 3-10 | 10-20 |
| G190A | >50 | 5-10 | <3 | <3 |
Data compiled from multiple sources. Fold change values are approximate ranges reported in literature. A higher fold change indicates greater resistance.
Table 2: Susceptibility of Multi-Mutation HIV-1 Variants to this compound
| Mutation Combination | This compound (ETR) Fold Change (FC) | Level of Resistance |
| L100I + K103N | ~10 | Low-Intermediate |
| V179F + Y181C | >50 | High |
| K101E + Y181C | >10 | Intermediate-High |
| A98G + Y181C | ~5 | Low-Intermediate |
| K103N + Y181C + G190A | >25 | High |
Data compiled from multiple sources including studies on HIV-1 subtype C.[4][5] The accumulation of specific mutations, particularly Y181C in combination with others, leads to a significant reduction in this compound susceptibility.
Visualizing the Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate this compound's mechanism of action and the experimental processes used to validate its resistance profile.
Caption: this compound's flexibility allows it to adapt to mutations that cause resistance to rigid, first-generation NNRTIs.
Caption: Workflow for determining NNRTI resistance using a recombinant virus and luciferase reporter gene assay.
Caption: High-level resistance to this compound requires the accumulation of multiple mutations over time.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess NNRTI resistance.
Protocol 1: Phenotypic Drug Susceptibility Assay (Recombinant Virus-Luciferase System)
This assay measures the ability of a drug to inhibit the replication of patient-derived or site-directed mutant viruses.
-
Viral RNA Extraction and Amplification:
-
Extract viral RNA from patient plasma or from the supernatant of cultured virus stocks.
-
Perform Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to amplify the entire protease gene and the first ~300 codons of the reverse transcriptase gene.
-
-
Generation of Resistance Test Vectors (RTVs):
-
Ligate the amplified patient-derived PCR fragment into a proviral vector that is deleted in its own protease and RT sequences. This vector contains a luciferase reporter gene cassette, typically in place of the env gene.
-
-
Production of Pseudotyped Virus:
-
Co-transfect a permissive cell line (e.g., HEK 293T) with the RTV DNA and an expression vector that produces an envelope protein (e.g., amphotropic murine leukemia virus envelope) to allow for a single round of infection.
-
Culture the transfected cells for 48-72 hours.
-
Harvest the virus-containing culture supernatants and clarify by centrifugation.
-
-
Infection and Drug Susceptibility Measurement:
-
Seed target cells (e.g., HEK 293T) in 96-well plates.
-
Prepare serial dilutions of this compound and other NNRTIs in culture medium.
-
Infect the target cells with the harvested pseudotyped virus in the presence of the various drug concentrations. Include a "no drug" control. A reference, drug-sensitive laboratory strain of HIV-1 should be tested in parallel.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and add a luciferase substrate (e.g., Britelite Plus reagent).
-
Measure the luminescence using a luminometer.
-
Plot the percentage of inhibition of luciferase activity versus the log of the drug concentration.
-
Calculate the IC50 value (the drug concentration that inhibits 50% of viral replication) for the patient/mutant virus and the reference virus.
-
The fold change (FC) is calculated as: FC = (IC50 of mutant virus) / (IC50 of reference virus) .
-
Protocol 2: Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This technique is used to create specific resistance-associated mutations in a plasmid containing the RT gene to study their individual or combined effects.
-
Primer Design:
-
Design two mutagenic primers, typically 25-45 bases in length, that are complementary to opposite strands of the target plasmid.
-
The desired mutation should be located in the middle of each primer, flanked by 15-20 bases of correct sequence on both sides.
-
Primers should have a melting temperature (Tm) ≥ 78°C and a GC content > 40%.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction in a 50 µl volume containing:
-
~25 ng of dsDNA plasmid template (containing the wild-type RT gene)
-
10-15 pmol of each mutagenic primer
-
dNTP mix
-
A high-fidelity DNA polymerase (e.g., PfuUltra) and its corresponding reaction buffer.
-
-
Perform thermal cycling, typically for 18-25 cycles:
-
Initial Denaturation: 95°C for 2 minutes.
-
Denaturation: 95°C for 30 seconds.
-
Annealing: ~55-60°C for 30-60 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
Final Extension: 68°C for 5 minutes.
-
-
-
Digestion of Parental DNA:
-
Add 1-2 µl of the DpnI restriction enzyme directly to the amplification reaction.
-
DpnI specifically digests the methylated and hemimethylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation and Selection:
-
Transform a competent strain of E. coli with the DpnI-treated, mutated plasmid DNA.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
-
Conclusion
The high resistance barrier of this compound is a well-validated mechanism attributed to its unique molecular flexibility. This allows it to maintain inhibitory activity against HIV-1 strains that are resistant to first-generation NNRTIs. Experimental data consistently demonstrates that while single mutations can cause high-level resistance to nevirapine and efavirenz, multiple mutations are required to significantly compromise this compound's efficacy. The detailed experimental protocols provided in this guide serve as a foundation for researchers seeking to further investigate NNRTI resistance and develop next-generation antiretroviral agents.
References
- 1. Standardized Comparison of the Relative Impacts of HIV-1 Reverse Transcriptase (RT) Mutations on Nucleoside RT Inhibitor Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site directed mutagenesis studies on HIV-1 reverse transcriptase (RT) shed light on the mechanism of action of a new Ribonuclease H/ DNA polymerase RT dual inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Site-directed mutagenesis of HIV reverse transcriptase to probe enzyme processivity and drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating NNRTI Resistance: A Comparative Analysis of Etravirine and Rilpivirine Profiles
For researchers, scientists, and drug development professionals, understanding the nuances of antiretroviral resistance is paramount in the ongoing battle against HIV-1. This guide provides a detailed comparative analysis of the resistance profiles of two second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), Etravirine (ETR) and Rilpivirine (RPV). By examining key resistance mutations, cross-resistance patterns, and the underlying experimental methodologies, this document aims to furnish a critical resource for informed decision-making in HIV drug development and clinical research.
This compound and Rilpivirine represent significant advancements over first-generation NNRTIs, primarily due to their higher genetic barrier to resistance.[1] However, the emergence of specific resistance-associated mutations (RAMs) can compromise their efficacy. A thorough understanding of these resistance pathways is crucial for the development of novel antiretrovirals and for optimizing treatment strategies for patients with NNRTI-resistant HIV-1.
Quantitative Analysis of Resistance Profiles
The following tables summarize the key resistance mutations for this compound and Rilpivirine, their impact on drug susceptibility expressed as fold change (FC) in the 50% effective concentration (EC50 or IC50), and their prevalence in various patient populations.
Table 1: Key Resistance-Associated Mutations (RAMs) for this compound and Rilpivirine and their Impact on Drug Susceptibility.
| Mutation | This compound Fold Change (FC) in EC50 | Rilpivirine Fold Change (FC) in EC50 | Notes |
| Primary this compound RAMs | |||
| Y181C | 4.0 - 5.1[2] | >2.0[3] | One of the most prevalent RAMs for both drugs.[3][4] |
| Y181I/V | >2.9[3] | ~15[5] | Confers significant resistance to both drugs. |
| L100I | Low-level resistance[6] | >2.0 (in combination with K103N)[3] | Often found in combination with other mutations. |
| K101E/P | Intermediate resistance[6] | K101P: ~50, K101E: 2.5-3.0[3][5] | K101P confers high-level resistance to Rilpivirine. |
| V179F | <0.2 (alone)[2] | - | Susceptible when present alone. |
| G190A/S | Intermediate resistance[6] | Low-level resistance | G190S has a more pronounced effect on this compound.[7] |
| Primary Rilpivirine RAMs | |||
| E138K | Low-level resistance[5] | 2.5 - 3.0[5] | A key mutation for Rilpivirine resistance. |
| K103N | Susceptible[2] | Susceptible (alone)[2] | The L100I+K103N combination reduces Rilpivirine susceptibility.[3] |
| M230L | High-level resistance[6] | >2.0[3] | A significant mutation for both drugs. |
| Other Notable RAMs | |||
| V90I | Low-level resistance[6] | - | Contributes to this compound resistance. |
| A98G | Low-level resistance[6] | - | Contributes to this compound resistance. |
| H221Y | Low-level resistance[8] | Low-level resistance[8] | Contributes to resistance for both drugs. |
| F227C | High-level resistance[6] | - | Primarily associated with this compound resistance. |
Table 2: Prevalence of Key Resistance Mutations.
| Mutation | Prevalence in NNRTI-Experienced Patients | Prevalence in Treatment-Naive Patients |
| Y181C | 7% - 37%[3] | 0.3%[9] |
| K103N | 59.7%[6] | 2%[10] |
| G190A | 27%[6] | <1%[11] |
| E138A/G/K/Q/R | - | 0.7% - 2.9%[9] |
| L100I | 9.1%[6] | <1%[11] |
| K101E | 10.1%[6] | <1%[11] |
Cross-Resistance
A critical consideration in NNRTI therapy is the high degree of cross-resistance. Many mutations that confer resistance to first-generation NNRTIs, such as Nevirapine and Efavirenz, can also reduce the susceptibility to this compound and Rilpivirine. For instance, the Y181C mutation, commonly selected by first-generation drugs, significantly impacts the activity of both second-generation agents.[3][4] However, the K103N mutation, a hallmark of first-generation NNRTI failure, does not confer resistance to this compound or Rilpivirine when present alone.[2] The accumulation of multiple NNRTI RAMs is generally required to cause significant resistance to this compound and Rilpivirine, highlighting their higher genetic barrier to resistance.[1][12]
Experimental Protocols
The determination of drug resistance profiles relies on two primary experimental approaches: genotypic and phenotypic assays.
Genotypic Resistance Testing
Genotypic assays are the most common method for determining HIV-1 drug resistance.[13] They involve sequencing the viral reverse transcriptase gene to identify known RAMs.
Methodology:
-
Sample Collection: Whole blood is collected in EDTA tubes.[13]
-
Viral RNA Extraction: HIV-1 RNA is extracted from plasma.
-
Reverse Transcription and PCR: The viral RNA is reverse transcribed to complementary DNA (cDNA), and the reverse transcriptase gene is amplified using the polymerase chain reaction (PCR).
-
Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence.
-
Data Analysis: The sequence is compared to a wild-type reference sequence to identify mutations. The identified mutations are then interpreted using databases such as the Stanford University HIV Drug Resistance Database to predict the level of resistance to various drugs.[14][15]
Phenotypic Resistance Testing
Phenotypic assays directly measure the ability of the virus to replicate in the presence of a drug.
Methodology:
-
Sample Collection and Viral Isolation: As with genotypic testing, a blood sample is collected. The patient's virus is then isolated.
-
Recombinant Virus Generation: The patient's reverse transcriptase gene is inserted into a laboratory strain of HIV.
-
Cell Culture: The recombinant virus is cultured in the presence of serial dilutions of the antiretroviral drug.
-
Measurement of Viral Replication: The amount of viral replication at each drug concentration is measured.
-
Calculation of EC50: The EC50, or the concentration of the drug that inhibits 50% of viral replication, is calculated. The fold change in EC50 is determined by comparing the EC50 of the patient's virus to that of a wild-type reference virus.[16]
Visualizing Resistance Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of NNRTI action and the typical workflow for HIV drug resistance testing.
Caption: Mechanism of NNRTI action and resistance.
Caption: Workflow for HIV drug resistance testing.
Conclusion
This compound and Rilpivirine offer crucial advantages in the management of HIV-1, particularly in the context of resistance to first-generation NNRTIs. However, their effectiveness can be compromised by the emergence of specific resistance mutations. This comparative analysis highlights the distinct and overlapping resistance profiles of these two drugs. A comprehensive understanding of these profiles, supported by robust genotypic and phenotypic testing, is essential for guiding treatment decisions, monitoring for resistance, and informing the development of next-generation antiretroviral agents. The continued surveillance of resistance patterns in diverse patient populations will be critical to preserving the long-term efficacy of these important therapeutic options.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. researchgate.net [researchgate.net]
- 3. Prevalence in the USA of rilpivirine resistance-associated mutations in clinical samples and effects on phenotypic susceptibility to rilpivirine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nearly all patients with NNRTI resistance could benefit from this compound, UK analysis shows | aidsmap [aidsmap.com]
- 5. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ovid.com [ovid.com]
- 8. This compound and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic review to determine the prevalence of transmitted drug resistance mutations to rilpivirine in HIV-infected treatment-naive persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Archived rilpivirine-associated resistance mutations among ART-naive and virologically suppressed people living with HIV-1 subtype C in Botswana: implications for cabotegravir/rilpivirine use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thebodypro.com [thebodypro.com]
- 13. HIV 1 genotypic resistance testing (protease and reverse transcriptase region) [qehbpathology.uk]
- 14. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 15. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 16. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
Navigating NNRTI Cross-Resistance: A Comparative Guide to Etravirine
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in the long-term management of HIV-1 infection. For the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the development of resistance to first-generation agents like nevirapine and efavirenz can significantly limit future treatment options. Etravirine, a second-generation NNRTI, was specifically designed to be effective against HIV-1 strains harboring mutations that confer resistance to its predecessors. This guide provides a detailed comparison of cross-resistance between this compound and other NNRTIs, supported by experimental data and methodologies, to inform research and drug development efforts in this critical area.
Mechanism of Action and the Basis of a Higher Genetic Barrier
This compound's unique molecular structure underpins its distinct resistance profile. As a diarylpyrimidine (DAPY) derivative, it possesses remarkable conformational flexibility.[1] This allows this compound to bind to the HIV-1 reverse transcriptase enzyme in multiple conformations, maintaining its inhibitory activity even in the presence of mutations that would typically render first-generation NNRTIs ineffective.[2][3] Unlike the rigid structures of efavirenz and nevirapine, this compound's "wobble" enables it to adapt to changes in the NNRTI binding pocket, thereby presenting a higher genetic barrier to the development of resistance.[2][3] While a single mutation can confer high-level resistance to first-generation NNRTIs, multiple mutations are generally required to significantly reduce this compound's susceptibility.[4]
Comparative Cross-Resistance Profiles
Clinical and in vitro studies have demonstrated that this compound retains activity against many viral strains resistant to other NNRTIs. However, cross-resistance can and does occur. The following tables summarize key quantitative data on the impact of specific reverse transcriptase mutations on the susceptibility to various NNRTIs.
Table 1: Fold Change in Susceptibility for Single NNRTI Resistance Mutations
| Mutation | Efavirenz (EFV) Fold Change | Nevirapine (NVP) Fold Change | Rilpivirine (RPV) Fold Change | This compound (ETR) Fold Change |
| K103N | >50 | >100 | ~1 | ~1 |
| Y181C | >20 | >100 | >10 | 2-4 |
| G190A | >20 | >50 | >10 | 3-10 |
| L100I | >50 | >100 | ~5 | 2-5 |
| K101E | ~10 | ~20 | ~5 | <3 |
| E138K | ~1 | ~1 | >10 | >10 |
Data compiled from multiple sources, including in vitro phenotypic assays.
Table 2: Impact of Multiple NNRTI Mutations on this compound Susceptibility (DUET Trials Analysis)
| Number of this compound Resistance-Associated Mutations (ERAMs)* | Percentage of Patients with Virologic Response (<50 copies/mL at Week 48) |
| 0 | 77% |
| 1 | 74% |
| 2 | 74% |
| ≥3 | 46% (Placebo group) |
*ERAMs include V90I, A98G, L100I, K101E/H/P, V106I, V179D/F, Y181C/I/V, G190A/S. Data from pooled analysis of the DUET-1 and DUET-2 trials.[5][6]
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess antiretroviral drug susceptibility.
Genotypic Resistance Testing
Genotypic analysis involves sequencing the HIV-1 pol gene to identify mutations known to be associated with drug resistance.[7][8] This is a widely used clinical tool to guide treatment decisions. The process typically involves:
-
RNA Extraction: Viral RNA is extracted from patient plasma samples.
-
Reverse Transcription and PCR: The RNA is reverse transcribed to complementary DNA (cDNA), and the pol gene is amplified using polymerase chain reaction (PCR).
-
Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence.
-
Mutation Analysis: The sequence is compared to a wild-type reference sequence to identify mutations. Interpretation of these mutations is often done using algorithms like the Stanford University HIV Drug Resistance Database.
Phenotypic Resistance Testing
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.[9] This provides a quantitative measure of drug susceptibility, often expressed as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type virus. A common method is the recombinant virus assay:
-
Vector Construction: The patient-derived reverse transcriptase and protease coding regions of the pol gene are inserted into a viral vector that lacks these genes but contains a reporter gene (e.g., luciferase).
-
Virus Production: The recombinant vector is transfected into producer cells to generate infectious virus particles.
-
Infection and Drug Titration: Target cells are infected with the recombinant virus in the presence of serial dilutions of the antiretroviral drug.
-
Quantification of Viral Replication: After a set incubation period, the expression of the reporter gene is measured to determine the extent of viral replication at each drug concentration.
-
IC50 Determination: The IC50 is calculated as the drug concentration that inhibits viral replication by 50%. The fold change is determined by dividing the IC50 of the patient virus by the IC50 of a wild-type reference virus.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in NNRTI resistance and a typical experimental workflow for assessing cross-resistance.
Caption: NNRTI resistance mutation pathways.
Caption: Workflow for assessing NNRTI cross-resistance.
Conclusion
This compound demonstrates a significant advantage over first-generation NNRTIs in its resilience to common resistance mutations.[3] However, the accumulation of specific mutations can lead to clinically relevant cross-resistance.[10][11] Understanding the specific mutational patterns that impact this compound susceptibility is crucial for optimizing salvage therapy regimens for patients who have failed previous NNRTI-containing treatments. The data and methodologies presented in this guide provide a framework for researchers and clinicians to better navigate the complexities of NNRTI cross-resistance and inform the development of future antiretroviral agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Chemical characteristics, mechanism of action and antiviral activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On this compound (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virological response with fully active this compound: pooled results from the DUET-1 and DUET-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound at week 96 in treatment-experienced HIV type-1-infected patients in the DUET-1 and DUET-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 9. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of this compound cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
Etravirine's Safety Profile: A Comparative Analysis Against Other HIV Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the safety profile of etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against other key classes of antiretroviral (ARV) drugs used in the treatment of HIV-1. The information is compiled from pivotal clinical trials and is intended to assist in research, clinical trial design, and drug development efforts.
Executive Summary
This compound, a second-generation NNRTI, offers a distinct safety and tolerability profile compared to older NNRTIs and other ARV classes. Notably, it has demonstrated a lower incidence of central nervous system (CNS) side effects compared to efavirenz. While rash is a common adverse event, it is generally mild to moderate and often resolves with continued treatment. This guide presents a quantitative comparison of adverse events across different ARV classes, details the methodologies of key clinical trials, and provides visual representations of experimental workflows.
Comparative Safety Analysis of this compound
The following tables summarize the incidence of key adverse events associated with this compound and other commonly prescribed HIV drugs, based on data from major clinical trials.
This compound vs. Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Adverse Event | This compound (DUET-1 & DUET-2, Week 96)[1] | Efavirenz (SENSE, Week 48)[2][3] | Rilpivirine (ECHO & THRIVE, Week 48)[4] | Nevirapine[5] |
| Rash | 21% | Similar to control | 3% | Common, risk of severe rash |
| Neuropsychiatric Events | No significant difference vs. placebo | 21.5% (ongoing at Week 48) | Dizziness: 8%, Abnormal dreams/nightmares: 8% | - |
| Diarrhea | - | - | - | Common |
| Nausea | Common | - | - | Common |
| Headache | Common | - | - | Common |
| Fatigue | - | - | - | Common |
| Lipid Abnormalities | Comparable to placebo | Greater rises in lipids vs. This compound | Less frequent than efavirenz | - |
| Discontinuation due to AE | 2.2% (due to rash) | 8% | 3% | - |
This compound vs. Protease Inhibitors (PIs)
| Adverse Event | This compound (DUET-1 & DUET-2, Week 96)[1] | Darunavir/ritonavir (ARTEMIS, Week 192)[6] | Atazanavir |
| Rash | 21% | - | Can cause rash |
| Gastrointestinal Events | Nausea, Diarrhea (less than LPV/r) | Diarrhea (5.0% Grade 2-4) | Nausea, vomiting, diarrhea |
| Lipid Abnormalities | Comparable to placebo | Smaller increases in total cholesterol and triglycerides than LPV/r | Hyperlipidemia |
| Hepatotoxicity | Low and similar to placebo | Similar increases in AST/ALT to LPV/r | Jaundice, hyperbilirubinemia |
| Discontinuation due to AE | 5.2% | 4.7% | - |
This compound vs. Integrase Strand Transfer Inhibitors (INSTIs)
| Adverse Event | this compound (DUET-1 & DUET-2, Week 96)[1] | Raltegravir (BENCHMRK, 5 years)[7] | Dolutegravir | Elvitegravir/cobicistat | |---|---|---|---| | Rash | 21% | - | Can cause rash | - | | Nausea | Common | Common | Common | Common | | Headache | Common | Common | Common | Common | | Diarrhea | Common | Common | Common | Common | | Neuropsychiatric Events | No significant difference vs. placebo | - | Insomnia, dizziness | - | | Creatine Kinase Elevation | - | Can occur | Can occur | - |
This compound vs. Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
Note: this compound is typically used in combination with NRTIs. The adverse events listed for NRTIs are class-wide effects.
| Adverse Event Class | Associated NRTIs |
| Lactic Acidosis & Hepatic Steatosis | Older NRTIs (e.g., stavudine, didanosine) |
| Lipodystrophy (Lipoatrophy) | Stavudine, zidovudine |
| Renal Toxicity | Tenofovir disoproxil fumarate |
| Bone Mineral Density Loss | Tenofovir disoproxil fumarate |
| Hypersensitivity Reaction | Abacavir |
Experimental Protocols of Key Clinical Trials
The DUET-1 and DUET-2 Trials
-
Objective: To evaluate the efficacy and safety of this compound in treatment-experienced HIV-1-infected adults with NNRTI and protease inhibitor resistance[8][9].
-
Study Design: Two identical, randomized, double-blind, placebo-controlled, Phase III trials[9][10].
-
Patient Population: Treatment-experienced HIV-1-infected adults with plasma HIV-1 RNA >5,000 copies/mL, evidence of NNRTI and at least three primary PI resistance mutations[8].
-
Intervention: Patients were randomized to receive either this compound 200 mg twice daily or placebo, both in combination with a background regimen consisting of darunavir/ritonavir, investigator-selected NRTIs, and optional enfuvirtide[8].
-
Primary Endpoint: Proportion of patients with a confirmed viral load <50 copies/mL at week 24[8].
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and electrocardiograms throughout the 96-week study period[1].
The SENSE Trial
-
Objective: To compare the neuropsychiatric adverse event profiles of this compound versus efavirenz in treatment-naive HIV-1 infected patients[2][11].
-
Study Design: A Phase IIb, randomized, double-blind, placebo-controlled trial[12].
-
Patient Population: Treatment-naive HIV-1-infected patients with HIV RNA >5,000 copies/mL[2].
-
Intervention: Patients were randomized to receive either this compound 400 mg once daily or efavirenz 600 mg once daily, each in combination with two investigator-selected NRTIs[2].
-
Primary Endpoint: Proportion of patients experiencing at least one drug-related neuropsychiatric adverse event by week 12[11].
-
Safety Assessments: Evaluation of clinical adverse events and Grade 3/4 laboratory abnormalities at week 48[12].
Visualized Experimental Workflows and Pathways
The following diagrams illustrate key experimental workflows and logical relationships relevant to the clinical assessment of this compound.
DUET Trials Experimental Workflow
References
- 1. [Darunavir in treatment-naïve patients. The ARTEMIS study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 double-blind, randomized trial of this compound versus efavirenz in treatment-naive patients: 48-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Switching Option for Patients with HIV RNA Suppression: A Review of Recent Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of rilpivirine (TMC278) versus efavirenz at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual therapy combining raltegravir with this compound maintains a high level of viral suppression over 96 weeks in long-term experienced HIV-infected individuals over 45 years on a PI-based regimen: results from the Phase II ANRS 163 ETRAL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Final 192-week efficacy and safety of once-daily darunavir/ritonavir compared with lopinavir/ritonavir in HIV-1-infected treatment-naïve patients in the ARTEMIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of raltegravir for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound at week 96 in treatment-experienced HIV type-1-infected patients in the DUET-1 and DUET-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. DUET Trials Design âINTELENCE 200 mg Twice Daily vs. Placebo â INTELENCE® (this compound) | Intelence [intelence.com]
- 11. The SENSE trial: this compound shows lower prevalence and severity of neuropsychiatric adverse events compared to efavirenz in treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SENSE trial: Final 48-week analysis of this compound (ETR) versus efavirenz (EFV) in treatment-naïve patients [natap.org]
A Head-to-Head Battle in the Lab: Etravirine versus Efavirenz in Antiviral Potency
In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, etravirine and efavirenz have been pivotal. While efavirenz, a first-generation NNRTI, has long been a cornerstone of antiretroviral therapy, the second-generation this compound emerged as a critical option for treatment-experienced patients, particularly those with resistance to earlier NNRTIs.[1][2][3] This guide provides an in-vitro comparison of their antiviral potency, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antiviral Potency
The following tables summarize the in-vitro antiviral activity of this compound and efavirenz against wild-type and NNRTI-resistant strains of HIV-1. These values, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and enzyme inhibition constant (Ki), are critical indicators of a drug's potency.
Table 1: Antiviral Potency against Wild-Type HIV-1
| Antiviral Agent | Parameter | Value | Cell Line |
| This compound | EC50 | 0.9 - 5.5 nmol/L (0.4 - 2.4 ng/mL)[1] | Acutely infected T-cell lines |
| Efavirenz | Ki | 2.93 nM[4] | Reverse Transcriptase Enzyme Assay |
| IC95 | 1.5 nM[4] | Cell Culture | |
| EC50 | 0.004 µM (4 nM)[4] | MT-4 cells | |
| IC50 | 0.51 ng/mL[5] | Not Specified |
Table 2: Antiviral Potency against NNRTI-Resistant HIV-1 Strains
| Antiviral Agent | HIV-1 Mutant Strain | Fold Change in IC50/EC50 (Compared to Wild-Type) |
| This compound | Strains resistant to efavirenz and nevirapine | Retains significant activity[2][6] |
| K103N | Not significantly affected[2] | |
| Y181C | Reduced susceptibility | |
| Efavirenz | K103N | High-level resistance |
| Y181C | High-level resistance |
Experimental Protocols
The determination of antiviral potency in vitro relies on standardized cellular and biochemical assays. Below are detailed methodologies for two common experimental approaches.
TZM-bl Luciferase Reporter Gene Assay for IC50 Determination
This assay is widely used to measure the ability of an antiretroviral drug to inhibit HIV-1 infection in a cell-based system.
Objective: To determine the concentration of the drug that inhibits 50% of viral replication (IC50).
Materials:
-
TZM-bl cells (HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)[7]
-
HIV-1 virus stock (e.g., laboratory-adapted strains or clinical isolates)
-
This compound and Efavirenz stock solutions
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)
-
DEAE-Dextran[7]
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: TZM-bl cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight to allow for cell adherence.[8]
-
Drug Dilution: A serial dilution of this compound and efavirenz is prepared in cell culture medium.
-
Virus Preparation: HIV-1 virus stock is diluted to a predetermined titer that yields a high level of luciferase expression.
-
Neutralization Reaction: The diluted virus is mixed with the serially diluted drugs and incubated for 1 hour at 37°C.
-
Infection: The drug-virus mixture is then added to the TZM-bl cells. DEAE-Dextran is added to enhance viral infectivity.[7]
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, replication, and expression of the luciferase reporter gene.[8]
-
Lysis and Luciferase Measurement: The cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[7]
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus control (no drug). The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a drug and to ensure that the observed antiviral effect is not due to cell death.
Objective: To determine the 50% cytotoxic concentration (CC50) of the drug.
Materials:
-
Adherent cell line (e.g., MT-4 cells)
-
This compound and Efavirenz stock solutions
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and incubated overnight.
-
Drug Treatment: Serial dilutions of the drugs are added to the wells, and the plates are incubated for a period that corresponds to the antiviral assay (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4-6 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[9]
-
Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in determining the in-vitro antiviral potency of this compound and Efavirenz.
Caption: Workflow for determining the IC50 of antiviral drugs.
References
- 1. Profile of this compound for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of its use in the management of treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a next-generation nonnucleoside reverse-transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Clinical Relevance of Etravirine Resistance Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etravirine's performance against HIV-1 strains with non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance mutations. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows to aid in research and drug development.
Executive Summary
This compound is a second-generation NNRTI designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs like nevirapine and efavirenz.[1][2] Its efficacy is attributed to its molecular flexibility, allowing it to bind to the reverse transcriptase enzyme in multiple conformations, even in the presence of mutations.[3] However, the accumulation of specific resistance-associated mutations (RAMs) can reduce its effectiveness. Validating the clinical relevance of these mutations is crucial for guiding treatment decisions and developing next-generation antiretrovirals. This guide synthesizes data from key clinical trials and laboratory studies to provide a clear comparison of this compound's performance in the context of NNRTI resistance.
Comparative Performance of this compound
The clinical utility of this compound is most evident in treatment-experienced patients with documented NNRTI resistance. The DUET-1 and DUET-2 clinical trials demonstrated that this compound, in combination with an optimized background regimen, resulted in significantly better virologic suppression compared to placebo.[4][5][6]
Virologic Response in the DUET Trials
The following table summarizes the virologic response to this compound in the pooled analysis of the DUET-1 and DUET-2 trials.
| Outcome (Week 48) | This compound Arm (n=599) | Placebo Arm (n=604) | p-value |
| Viral Load <50 copies/mL | 61% | 40% | <0.0001 |
| Mean CD4 Cell Count Increase | 98 cells/µl | 73 cells/µl | 0.0006 |
Data from pooled analysis of DUET-1 and DUET-2 clinical trials.[4]
Understanding this compound Resistance
Resistance to this compound is complex and typically requires the accumulation of multiple RAMs. Unlike first-generation NNRTIs, a single mutation is often insufficient to cause high-level resistance.[7]
Key this compound Resistance-Associated Mutations (RAMs)
Several mutations in the HIV-1 reverse transcriptase enzyme have been associated with reduced susceptibility to this compound. The prevalence and impact of these mutations have been extensively studied.
| Mutation | Prevalence in NNRTI-Experienced Patients | Impact on this compound Susceptibility |
| Y181C | 17.5% - 36.9% | High |
| G190A | 15.3% - 27% | Moderate |
| L100I | 9.1% | High |
| K101E | 10.1% | Moderate |
| V90I | 6.9% | Low |
| A98G | 5.9% | Low |
| V106I | 2.6% | Moderate |
| V179D/F | <2% | High |
| Y181I/V | <4% | High |
| G190S | <4% | High |
| K101P | 2.0% | High |
| M230L | <1% | High |
Prevalence data compiled from multiple studies.[7][8][9][10]
Genotypic and Phenotypic Resistance Interpretation
To predict the clinical efficacy of this compound, several scoring systems have been developed based on the presence of specific RAMs. These systems assign weights to different mutations to generate a score that correlates with virologic response.
This scoring system, developed from the DUET trial data, assigns weights to 17 RAMs.[10][11] A higher cumulative score indicates a greater likelihood of reduced virologic response.[11]
| Weighted Score | Virologic Response Rate (<50 copies/mL) |
| 0 - 2 | 74% |
| 2.5 - 3.5 | 52% |
| ≥ 4 | 38% |
Response rates based on the DUET trials.[12][13]
The Monogram Weighted Score includes 30 RAMs and was developed by correlating genotype with phenotypic susceptibility.[10][14][15] A score of ≥4 is indicative of reduced susceptibility.[14][16]
| Mutation | Weight |
| L100I, K101P, Y181C, Y181I/V | 5 |
| E138A/G, V179E, G190Q, M230L, K238N | 3 |
| K101E, V106A/I, E138K, V179L, Y188L, G190S | 2 |
| V90I, A98G, K101H, V106M, E138Q, V179D/F/I/M/T, Y181F, V189I, G190A/E/T, H221Y, P225H, K238T | 1 |
Mutation weights as defined by the Monogram algorithm.[16]
Phenotypic Clinical Cutoffs
Phenotypic assays measure the concentration of a drug required to inhibit viral replication by 50% (EC50) in a laboratory setting. The fold change (FC) in EC50 compared to a wild-type virus is used to determine susceptibility. Clinical cutoffs (CCOs) have been established to correlate these FC values with clinical response.
| Assay | Lower Clinical Cutoff (LCO) | Upper Clinical Cutoff (UCO) / Intermediate |
| Antivirogram (Virco) | 3.0 | 13.0 |
| PhenoSense (Monogram) | 2.9 | >10 (defined as fully resistant) |
Data from analyses of the DUET trials.[17][18]
Experimental Protocols
Accurate validation of this compound resistance requires robust and standardized experimental protocols. Below are outlines of the key methodologies used in genotypic and phenotypic testing.
Genotypic Resistance Testing
Genotypic assays identify resistance-associated mutations in the HIV-1 reverse transcriptase gene.
1. RNA Extraction: Viral RNA is extracted from patient plasma samples. 2. Reverse Transcription and PCR: The extracted RNA is reverse transcribed to complementary DNA (cDNA), and the pol gene (encoding reverse transcriptase) is amplified using polymerase chain reaction (PCR). 3. DNA Sequencing: The amplified DNA is sequenced to identify mutations. 4. Data Analysis: The sequence data is compared to a wild-type reference sequence to identify RAMs. The identified mutations are then used in scoring algorithms (e.g., Tibotec or Monogram weighted scores) to predict drug susceptibility.
Phenotypic Resistance Testing (e.g., Antivirogram, PhenoSense)
Phenotypic assays measure the ability of a patient's virus to replicate in the presence of varying concentrations of an antiretroviral drug.
1. Recombinant Virus Construction: The patient's reverse transcriptase gene is inserted into a standardized viral vector that lacks its own reverse transcriptase gene. 2. Cell Culture: The resulting recombinant viruses are used to infect susceptible cells in culture. 3. Drug Susceptibility Assay: The infected cells are cultured in the presence of serial dilutions of this compound. 4. Measurement of Viral Replication: The amount of viral replication at each drug concentration is measured (e.g., by quantifying a reporter gene product). 5. Calculation of EC50: The drug concentration that inhibits viral replication by 50% (EC50) is calculated. 6. Fold Change (FC) Determination: The EC50 of the patient's virus is compared to the EC50 of a wild-type reference virus to determine the fold change in susceptibility.
Visualizing Molecular Interactions and Workflows
Mechanism of NNRTI Action and Resistance
The following diagram illustrates the mechanism of action of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and how resistance mutations can interfere with their binding.
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for Validating this compound Resistance
This diagram outlines the typical workflow for assessing this compound resistance from a patient sample.
Caption: Workflow for genotypic and phenotypic resistance testing.
Conclusion
The validation of this compound resistance mutations is a multifaceted process that relies on a combination of genotypic and phenotypic data, largely derived from extensive clinical trials. The information presented in this guide highlights the importance of considering the number and type of RAMs when predicting this compound's efficacy. The weighted scoring systems provide valuable tools for interpreting complex resistance patterns. For researchers and drug development professionals, a thorough understanding of these validation methods and the clinical data that supports them is essential for the continued development of effective antiretroviral therapies that can overcome the challenge of drug resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]
- 3. [Chemical characteristics, mechanism of action and antiviral activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a second-generation NNRTI for treatment-experienced adults with resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Efficacy and safety of TMC125 (this compound) in treatment-experienced HIV-1-infected patients in DUET-1: 24-week results from a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prevalence of this compound-associated mutations in clinical samples with resistance to nevirapine and efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of this compound cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tibotec this compound Weighted Genotype Score to Predict Response [natap.org]
- 12. Understanding this compound susceptibility: new weighted genotype score and phenotypic cut-offs | HIV i-Base [i-base.info]
- 13. Factors Associated with Virological Response to this compound in Nonnucleoside Reverse Transcriptase Inhibitor-Experienced HIV-1-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monogram Devises Weighted Genotypic Score to Predict this compound Response [natap.org]
- 15. Monogram HIV-1 Genotype Algorithms for Prediction of this compound Susceptibility: Novel Mutations and Weighting Factors Identified Through Correlations to Phenotype [natap.org]
- 16. This compound and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resistance profile of this compound: combined analysis of baseline genotypic and phenotypic data from the randomized, controlled Phase III clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Pharmacogenomics of Etravirine Response: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacogenomic factors influencing the response to the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Supported by experimental data, this document delves into the genetic variations affecting its metabolism and the development of viral resistance.
This compound is a second-generation NNRTI used in the treatment of HIV-1 infection, particularly in treatment-experienced patients.[1] Its efficacy and safety are influenced by both host genetic factors, primarily related to drug metabolism, and viral genetics, which can lead to drug resistance. Understanding these pharmacogenomic markers is crucial for optimizing therapeutic strategies and developing novel antiretroviral agents.
Data Presentation
Host Pharmacogenomics: Impact of CYP450 Polymorphisms on this compound Pharmacokinetics
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, namely CYP3A4, CYP2C9, and CYP2C19.[2][3] Genetic variations in these enzymes can significantly alter this compound plasma concentrations, potentially impacting both its efficacy and toxicity profile. The most well-studied polymorphism is in the CYP2C19 gene.
| Genetic Variant | Phenotype | Effect on this compound Metabolism | Impact on this compound Clearance | Reference |
| CYP2C191/1 | Normal Metabolizer (NM) | Normal metabolism | Baseline | [4][5] |
| CYP2C191/2 | Intermediate Metabolizer (IM) | Reduced metabolism | 23% lower clearance for carriers of the 2 allele | [6][7] |
| CYP2C192/*2 | Poor Metabolizer (PM) | Significantly reduced metabolism | Leads to higher plasma concentrations | [4][8] |
Table 1: Influence of CYP2C19 Genotype on this compound Metabolism and Clearance.
The CYP2C192 loss-of-function allele is more prevalent in Asian populations (around 29-35%) compared to Caucasians (around 15%) and individuals of African descent (around 17%), highlighting the importance of considering ethnicity in pharmacogenomic studies of this compound.
Viral Pharmacogenomics: HIV-1 Reverse Transcriptase Mutations and this compound Resistance
The primary target of this compound is the HIV-1 reverse transcriptase (RT) enzyme. Mutations in the gene encoding this enzyme can reduce the binding affinity of this compound, leading to drug resistance. Unlike first-generation NNRTIs, this compound has a higher genetic barrier to resistance, often requiring the accumulation of multiple mutations.[1]
| Mutation | Fold Change in EC50 | Level of Resistance | Reference |
| Y181C | >10 | High | [9][10] |
| Y181I | >10 | High | [9][10] |
| L100I + K103N | ~10 | Intermediate to High | [9] |
| G190A | Variable | Contributes to resistance in combination with other mutations | [9][10] |
| K101E | Variable | Contributes to resistance in combination with other mutations | [9] |
| V179D | Variable | Contributes to resistance in combination with other mutations | [9] |
| V90I | Variable | Contributes to resistance in combination with other mutations | [9] |
Table 2: Key HIV-1 Reverse Transcriptase Mutations Associated with this compound Resistance and their Impact on Drug Susceptibility. The fold change in the 50% effective concentration (EC50) indicates the decrease in susceptibility of the mutant virus compared to the wild-type virus.
Experimental Protocols
Genotyping of CYP2C19 Polymorphisms
A common method for identifying CYP2C19 genetic variants is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
Protocol: PCR-RFLP for CYP2C192 (c.681G>A) Detection
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available DNA extraction kit.
-
PCR Amplification: The region of the CYP2C19 gene containing the polymorphic site is amplified using specific primers.
-
Forward Primer: 5'-AATTACAACCAGAGCTTGGC-3'
-
Reverse Primer: 5'-TATCACTTTCCATAAAAGCAAG-3'
-
-
Restriction Enzyme Digestion: The PCR product is then incubated with a restriction enzyme that specifically recognizes and cuts the DNA at the polymorphic site. For the CYP2C192 variant, the enzyme SmaI is often used. The G allele creates a recognition site for SmaI, while the A allele abolishes it.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.
-
Wild-type (G/G): The PCR product is cut, resulting in smaller DNA fragments.
-
Heterozygous (G/A): Both uncut and cut fragments are observed.
-
Homozygous mutant (A/A): The PCR product remains uncut.
-
-
Visualization: The DNA fragments are visualized under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).
Phenotyping of HIV-1 Drug Resistance
The phenotypic susceptibility of HIV-1 to this compound is determined using a recombinant virus assay.[11]
Protocol: Recombinant Virus Assay for this compound Susceptibility
-
Viral RNA Extraction and RT-PCR: HIV-1 RNA is extracted from patient plasma. The reverse transcriptase (RT) coding region of the viral genome is then amplified using reverse transcription PCR (RT-PCR).
-
Cloning of Patient-Derived RT: The amplified RT gene is cloned into a laboratory-adapted HIV-1 vector that lacks its own RT gene. This creates a panel of recombinant viruses containing the patient's viral RT.
-
Viral Stock Production: The recombinant viral vectors are transfected into a suitable cell line (e.g., HEK293T) to produce viral stocks.
-
Drug Susceptibility Assay:
-
Target cells (e.g., TZM-bl cells, which express HIV receptors and contain a luciferase reporter gene) are seeded in 96-well plates.
-
The cells are infected with the recombinant virus stocks in the presence of serial dilutions of this compound.
-
A control infection with a wild-type laboratory strain of HIV-1 is performed in parallel.
-
-
Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the patient-derived and wild-type viruses. The fold change in EC50 is determined by dividing the EC50 of the patient's virus by the EC50 of the wild-type virus.
Mandatory Visualization
References
- 1. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Evaluation of Concomitant Antiretrovirals and CYP2C9/CYP2C19 Polymorphisms on the Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacogenomics of Antiretroviral Drug Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
Etravirine Regimens Prove Cost-Effective in Treatment-Experienced HIV Patients
Recent analyses of Etravirine-based antiretroviral therapies have demonstrated their economic viability in the management of treatment-experienced individuals with HIV-1 infection. Studies indicate that incorporating this compound into treatment regimens offers a cost-effective solution when compared to alternative therapeutic strategies, leading to improved patient outcomes without imposing an excessive financial burden on healthcare systems.
This compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been evaluated in various international settings, with consistent findings supporting its favorable cost-effectiveness profile. These assessments are crucial for researchers, scientists, and drug development professionals in understanding the economic landscape of HIV treatment and informing future therapeutic guidelines and research directions.
Comparative Cost-Effectiveness Data
The economic value of this compound-based regimens has been quantified in several key studies. The data, summarized below, highlights the incremental cost-effectiveness ratios (ICERs) and quality-adjusted life years (QALYs) gained when this compound is added to a treatment regimen.
| Study (Country) | Comparator Regimen | Incremental Cost per QALY Gained | Key Findings |
| Mauskopf et al. (Canada)[1][2] | Optimized standard of care including darunavir/ritonavir | C$49,120 | Adding this compound is a cost-effective option for treatment-experienced adults.[1] The lifetime incremental cost per QALY gained was found to be $49,120.[1][3] |
| Freedberg et al. (USA)[4][5] | Conventional antiretroviral therapy | US$75,556 | The use of newer antiretroviral drugs, including this compound, in treatment-experienced patients with advanced HIV disease can be cost-effective.[4][5] |
| C-E analysis (Sweden)[6] | Standard highly active antiretroviral treatment (HAART) | SEK 362,583 | The addition of this compound to a standard multi-drug regimen is suggested to be cost-effective in pretreated HIV patients with NNRTI and PI resistance.[6] |
Methodological Approaches to Cost-Effectiveness Analysis
The cited studies employed robust economic modeling to ascertain the long-term value of this compound-based therapies. A common methodological framework involves the use of a Markov model to simulate the progression of HIV disease over a patient's lifetime.
Experimental Protocol: Markov Model for HIV Treatment Cost-Effectiveness
-
Model Structure: A state-transition Markov model is developed to simulate the course of HIV-1 infection in a hypothetical cohort of treatment-experienced adult patients.[1][6] The model typically consists of multiple health states defined by CD4 cell count ranges (e.g., >500, 351-500, 201-350, 101-200, 51-100, and 0-50 cells/mm³) and an absorbing 'death' state.[1][6]
-
Patient Cohort: The model simulates a cohort of treatment-experienced adults with HIV-1 infection, often with evidence of resistance to certain classes of antiretroviral drugs.[1][6]
-
Treatment Strategies: The model compares at least two treatment strategies: an this compound-based regimen and a relevant comparator regimen (e.g., optimized standard of care or conventional therapy).[1][4][6]
-
Transition Probabilities: The likelihood of a patient moving from one health state to another (e.g., improvement or decline in CD4 count) is determined by transition probabilities. These are derived from clinical trial data, such as the DUET trials for this compound.[1][6]
-
Cost and Utility Inputs:
-
Costs: Direct medical costs are incorporated into the model. These include the costs of antiretroviral drugs, medical care associated with different health states (hospitalizations, physician visits), and management of adverse events.[1][4] Costs are typically sourced from national databases and published literature and are expressed in local currency for a specific year.[1]
-
Utilities: Health state utility values, which represent the quality of life associated with each CD4-defined health state, are obtained from published literature. These values are used to calculate Quality-Adjusted Life Years (QALYs).[1][6]
-
-
Time Horizon and Discounting: The analysis is conducted over a lifetime horizon to capture the long-term costs and health outcomes. Both costs and QALYs are typically discounted at a standard annual rate (e.g., 3% or 5%) to reflect their present value.[1][6]
-
Cost-Effectiveness Calculation: The primary outcome is the Incremental Cost-Effectiveness Ratio (ICER), calculated as the difference in total costs between the two treatment strategies divided by the difference in total QALYs gained.
-
Sensitivity Analyses: To account for uncertainty in the model parameters, one-way and probabilistic sensitivity analyses are performed. This involves varying key parameters (e.g., drug costs, utility values, transition probabilities) to assess the robustness of the base-case results.[1][6]
Caption: Workflow of a cost-effectiveness analysis for HIV therapies.
The consistent findings across multiple studies underscore the value of this compound as a component of treatment regimens for experienced HIV patients. These economic evaluations, grounded in robust methodological frameworks, provide essential data for healthcare decision-making, ensuring that treatment strategies are not only clinically effective but also economically sustainable.
References
- 1. Cost-effectiveness of combination therapy with this compound in treatment-experienced adults with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cost-effectiveness of combination therapy with this compound in treatment-experienced adults with HIV-1 infection | Semantic Scholar [semanticscholar.org]
- 3. Cost-effectiveness of combination therapy with this compound in treatment-experienced adults with HIV-1 infection | RTI [rti.org]
- 4. Cost-effectiveness of Newer Antiretroviral Drugs in Treatment-Experienced Patients with Multi-drug Resistant HIV Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of Etravirine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of etravirine is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance with regulatory guidelines.
Prudent Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensure that appropriate personal protective equipment is used to minimize exposure risks. Based on safety data sheets (SDS), this compound is harmful if swallowed and has been noted for its potential to cause skin reactions.
Recommended PPE:
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Waste Classification: A Critical Step
Proper disposal hinges on the correct classification of this compound waste. While this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its environmental and health hazards warrant a conservative approach. One of its safety data sheets classifies it as UN3077, an environmentally hazardous substance, due to its high toxicity to aquatic life.
Key Considerations for Classification:
-
RCRA Status: this compound is not found on the EPA's P or U lists of hazardous wastes. However, a waste determination should still be conducted to see if it exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
-
Aquatic Toxicity: The high aquatic toxicity of this compound is a significant concern. Improper disposal can lead to environmental contamination.
-
Institutional Guidance: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste classification and disposal procedures. Always consult with them for guidance specific to your location and facilities.
Due to its environmental hazards, it is recommended to manage this compound waste as, at a minimum, a non-RCRA hazardous pharmaceutical waste, which requires incineration.
Step-by-Step Disposal Procedures
The following procedures outline a safe and compliant method for disposing of this compound waste in a laboratory setting.
Step 1: Segregation of Waste
Proper segregation is the foundation of safe disposal.
-
Solid this compound Waste: This includes expired or unused tablets, contaminated lab supplies (e.g., weigh boats, contaminated gloves, and wipes).
-
Liquid this compound Waste: This includes solutions containing this compound.
-
Sharps: Any needles or other sharps contaminated with this compound.
Step 2: Containerization and Labeling
-
Solid Waste:
-
Place solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Environmentally Hazardous").
-
-
Liquid Waste:
-
Collect liquid waste in a compatible, sealed, and leak-proof container.
-
The container should be clearly labeled as "Hazardous Waste" with the name "this compound" and its concentration.
-
-
Sharps:
-
Dispose of all sharps contaminated with this compound in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 3: Storage
-
Store waste containers in a designated, secure area away from general lab traffic.
-
Ensure the storage area is well-ventilated.
Step 4: Final Disposal
-
Incineration: The recommended method for the final disposal of this compound waste is incineration at a permitted hazardous waste facility. This method destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Never do the following:
-
Do not dispose of this compound waste down the drain. This can lead to contamination of waterways.
-
Do not dispose of this compound waste in the regular trash. This can lead to environmental contamination and potential exposure to others.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure it is transported and disposed of in compliance with all federal, state, and local regulations.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative data related to this compound.
| Parameter | Value | Reference |
| UN Number | 3077 | Safety Data Sheet |
| Hazard Class | 9 (Miscellaneous hazardous materials) | Safety Data Sheet |
| Aquatic Toxicity | Very toxic to aquatic life | Safety Data Sheet |
Experimental Protocol: Decontamination of Lab Surfaces
In the event of a spill or for routine cleaning of surfaces where this compound has been handled, the following protocol should be followed:
-
Don appropriate PPE: Chemical-resistant gloves, safety glasses, and a lab coat are mandatory.
-
Contain the spill: If a spill occurs, cover it with an absorbent material.
-
Decontamination solution: Prepare a solution of a suitable laboratory detergent.
-
Cleaning procedure:
-
Carefully wipe the contaminated area with the detergent solution.
-
Follow with a rinse of 70% ethanol.
-
Finally, wipe the area with distilled water.
-
-
Waste disposal: All materials used for cleaning (e.g., wipes, absorbent pads) should be disposed of as solid this compound waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
Safeguarding Your Research: A Comprehensive Guide to Handling Etravirine
Essential protocols for the safe handling, personal protection, and disposal of Etravirine are critical for ensuring a secure laboratory environment. Adherence to these guidelines is paramount for the protection of researchers, scientists, and drug development professionals.
This compound, an antiretroviral medication, is classified as harmful if swallowed and can cause serious eye irritation.[1][2] It is also recognized as being highly toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous operational and disposal plans are necessary to mitigate risks.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protective equipment is essential when working with this compound. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Recommendation | Rationale |
| Ventilation | A local and/or general exhaust system is recommended.[3] | To minimize airborne contaminants.[3] |
| Respiratory Protection | Respiratory protection is recommended as a precaution.[3] | To minimize exposure to dust or aerosols.[3][4] |
| Hand Protection | Protective gloves should be worn when handling the unpackaged product.[3] The glove material must be impermeable and resistant to the product.[1] | To prevent skin contact.[1][3] |
| Eye Protection | Utilize safety eyewear that complies with an approved standard.[3] | To protect against splashes, mists, or dust that can cause serious eye irritation.[1][3] |
| Body Protection | Wear clean, body-covering protective clothing suitable for the task.[3] | To prevent skin exposure.[3] |
It is the user's responsibility to develop proper methods of handling and personal protection based on the actual conditions of use.[1]
Procedural Guidance for Safe Handling and Disposal
Handling Protocol:
-
Preparation: Obtain and read all safety precautions before handling.[3] Ensure a local and/or general exhaust system is operational.[3]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above, including gloves, body-covering clothing, and safety eyewear.[3]
-
Handling: Avoid breathing dust, fumes, gas, mists, vapors, or spray.[1] Prevent prolonged or repeated exposure.[1] Do not eat, drink, or smoke when using this product.[2]
-
Post-Handling: Wash hands thoroughly after handling, before breaks, and at the end of work.[1][2] Immediately remove all soiled and contaminated clothing.[1]
Disposal Plan:
Disposal of this compound and its containers must be conducted in accordance with federal, state, and local environmental control regulations.
-
Unused or Expired this compound:
-
Preferred Method: Utilize a drug take-back program if available.[5]
-
Alternative Method (if no take-back program is available):
-
-
Empty Containers:
-
Scratch out all personal information from the prescription label on the empty packaging.[5]
-
Dispose of the empty container in the trash.
-
-
Spill Cleanup:
-
Small Spills: Utilize appropriate personal protective equipment.[3] Gather the spilled material and place it in a glass or plastic container for disposal.[3]
-
Large Spills: Contain the spill with available absorbents.[3] Prevent entry into water systems, surface waters, or groundwater.[3] Do not attempt cleanup without appropriate protective equipment.[3]
-
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present and easy to do. Continue rinsing and obtain medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush the skin with plenty of water.[3]
-
Inhalation: Move the person to fresh air. Seek medical advice immediately.[3]
-
Ingestion: Seek medical advice immediately.[3]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
